molecular formula C20H32N5O8P B549357 Adefovir Dipivoxil CAS No. 142340-99-6

Adefovir Dipivoxil

Cat. No.: B549357
CAS No.: 142340-99-6
M. Wt: 501.5 g/mol
InChI Key: WOZSCQDILHKSGG-UHFFFAOYSA-N
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Description

Adefovir dipivoxil is an orally administered, acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) that is approved for the treatment of chronic hepatitis B (CHB) . As a prodrug of adefovir, it is rapidly converted to its active form in the body . The active metabolite, adefovir diphosphate, exerts its antiviral effect by selectively inhibiting hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) . Its mechanism is twofold: it competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into the viral DNA, and upon incorporation, it acts as a chain terminator, halting viral DNA replication . This results in the suppression of HBV replication, reduced viral load, and improvements in liver histology . This compound demonstrates efficacy against both wild-type and lamivudine-resistant strains of HBV, making it a valuable compound for investigating treatment strategies in cases of antiviral resistance . Research indicates that its long-term use is associated with a lower rate of resistance development compared to earlier agents like lamivudine . Studies have explored its application both as a monotherapy and in combination with other antivirals, such as lamivudine, to enhance viral suppression and reduce the risk of virologic breakthrough . For researchers, routine monitoring of renal function is advised in study models, as nephrotoxicity characterized by alterations in histology or increases in serum creatinine was identified as the primary dose-limiting toxicity in preclinical models . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
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InChI

InChI=1S/C20H32N5O8P/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23)
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InChI Key

WOZSCQDILHKSGG-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C
Source PubChem
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Molecular Formula

C20H32N5O8P
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DSSTOX Substance ID

DTXSID5046487
Record name Adefovir dipivoxil
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Molecular Weight

501.5 g/mol
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Physical Description

Solid
Record name Adefovir Dipivoxil
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Solubility

6.33e-01 g/L
Record name Adefovir dipivoxil
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CAS No.

142340-99-6
Record name Adefovir dipivoxil
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Record name Adefovir dipivoxil [USAN]
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Record name 9-[2-[bis(pivaloyloxymethoxy)phosphorylmethoxyl]ethyl] adenine Dimethyl carbonate
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Record name ADEFOVIR DIPIVOXIL
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Record name Adefovir Dipivoxil
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Adefovir Dipivoxil: A Technical Guide to a Prodrug of Adefovir

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adefovir dipivoxil is an orally administered prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1] It is a well-established antiviral agent primarily used for the treatment of chronic hepatitis B virus (HBV) infection.[2][3] The dipivoxil ester moiety enhances the oral bioavailability of adefovir, which is otherwise poorly absorbed due to its charged phosphonate group.[4][5] Following oral administration, this compound is rapidly hydrolyzed to adefovir.[6][7] Intracellularly, adefovir is phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate.[6][8] This active metabolite acts as a competitive inhibitor of HBV DNA polymerase (reverse transcriptase) and also causes chain termination upon incorporation into the viral DNA, effectively halting viral replication.[6][7][9] This guide provides an in-depth technical overview of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound's therapeutic effect is a result of its conversion to the active antiviral agent, adefovir, and its subsequent intracellular phosphorylation.

Prodrug Conversion and Intracellular Activation

This compound is a diester prodrug designed to mask the polarity of the phosphonate group of adefovir, thereby improving its oral absorption.[4][7] Once absorbed, it undergoes rapid conversion to adefovir.[6][7] Cellular kinases then phosphorylate adefovir to adefovir diphosphate, the active antiviral compound.[6][9]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) Adefovir_Dipivoxil This compound (Oral Administration) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis Adefovir_Monophosphate Adefovir Monophosphate Adefovir->Adefovir_Monophosphate Cellular Kinases Adefovir_Diphosphate Adefovir Diphosphate (Active Metabolite) Adefovir_Monophosphate->Adefovir_Diphosphate Cellular Kinases

Fig. 1: Prodrug conversion and intracellular activation of this compound.
Inhibition of HBV DNA Polymerase

Adefovir diphosphate inhibits HBV DNA polymerase by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[6][7] Its incorporation into the growing viral DNA chain leads to premature chain termination, thus preventing the replication of the HBV genome.[3][6]

G cluster_viral_replication HBV DNA Replication dATP dATP (Natural Substrate) HBV_Polymerase HBV DNA Polymerase (Reverse Transcriptase) dATP->HBV_Polymerase Viral_DNA Viral DNA Elongation HBV_Polymerase->Viral_DNA Termination Chain Termination HBV_Polymerase->Termination Incorporation of Adefovir Diphosphate Adefovir_DP Adefovir Diphosphate Adefovir_DP->HBV_Polymerase Competitive Inhibition

Fig. 2: Mechanism of action of Adefovir Diphosphate on HBV DNA Polymerase.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of adefovir following oral administration of this compound has been well-characterized.

ParameterValueReference
Oral Bioavailability~59%[7][9]
Peak Plasma Concentration (Cmax)18.4 ± 6.26 ng/mL[7][9]
Time to Peak Concentration (Tmax)0.58 - 4.00 hours[7][9]
Area Under the Curve (AUC0–∞)220 ± 70.0 ng∙h/mL[7][9]
Terminal Elimination Half-Life7.48 ± 1.65 hours[7][9]
Urinary Excretion (as adefovir)45% of dose over 24 hours[7][9]
In Vitro Antiviral Activity
ParameterValueCell LineReference
IC50 (HBV DNA synthesis)0.2 to 2.5 µMHBV transfected human hepatoma cell lines[9]
Ki (HBV DNA polymerase)0.1 µMN/A[9][10]
Ki (Human DNA polymerase α)1.18 µMN/A[9][10]
Ki (Human DNA polymerase γ)0.97 µMN/A[9][10]
Clinical Efficacy (48-Week Treatment in HBeAg-Positive Patients)
OutcomeThis compound 10 mg (n=172)Placebo (n=170)p-valueReference
Histologic Improvement53%25%<0.001[11][12]
Median Reduction in Serum HBV DNA3.52 log copies/mL0.55 log copies/mL<0.001[11][12]
Undetectable Serum HBV DNA (<400 copies/mL)21%0%<0.001[11][12]
Normalization of Alanine Aminotransferase (ALT)48%16%<0.001[11][12]
HBeAg Seroconversion12%6%0.049[11][12]

Experimental Protocols

In Vitro Antiviral Assay

Objective: To determine the 50% inhibitory concentration (IC50) of adefovir against HBV replication.

Methodology:

  • Cell Culture: Human hepatoma cell lines (e.g., HepG2) stably transfected with HBV are cultured in appropriate media.

  • Drug Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of adefovir.

  • Incubation: The treated cells are incubated for a defined period (e.g., 7 days) to allow for viral replication.[13]

  • HBV DNA Extraction: Total DNA is extracted from the cells.

  • Quantification of HBV DNA: HBV DNA levels are quantified using quantitative PCR (qPCR).

  • Data Analysis: The IC50 value is calculated by determining the drug concentration that inhibits HBV DNA synthesis by 50% compared to untreated controls.[9]

Cytotoxicity Assay (MTS Assay)

Objective: To assess the cytotoxic effects of this compound on cell viability.

Methodology:

  • Cell Seeding: Cells (e.g., HepG2, TT, K1) are seeded into 96-well plates at a density of 2 × 10^4 cells/well.[13][14]

  • Compound Exposure: Cells are exposed to increasing concentrations of this compound for a specified duration (e.g., 96 hours).[14]

  • MTS Reagent Addition: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: Plates are incubated to allow for the conversion of MTS to formazan by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm) using a plate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control. The 50% cytotoxic concentration (CC50) can be determined.

High-Performance Liquid Chromatography (HPLC) for this compound and Metabolites

Objective: To quantify this compound and its degradation products (adefovir, mono-POM PMEA) in bulk drug or biological samples.

Methodology:

  • Chromatographic System: A reversed-phase HPLC system with a C18 or CN-3 column is used.[15][16]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a buffer (e.g., 25 mmol/L phosphate buffer, pH 4.0) is used for isocratic elution.[15][16]

  • Flow Rate: A typical flow rate is 1.0 to 1.5 mL/min.[15][16]

  • Detection: UV detection at 260 nm is employed.[15][16]

  • Sample Preparation:

    • Bulk Drug: A stock solution is prepared by dissolving the drug in a suitable solvent like methanol and then diluting it with the mobile phase.[15]

    • Biological Samples (Plasma): Protein precipitation with trichloroacetic acid is performed, followed by derivatization with chloroacetaldehyde to form a fluorescent derivative for enhanced sensitivity if required.[17]

  • Quantification: Calibration curves are generated using standard solutions of known concentrations to quantify the analytes in the samples.[16]

G Sample Sample (Bulk Drug or Biological Matrix) Preparation Sample Preparation (e.g., Dissolution, Extraction, Derivatization) Sample->Preparation Injection HPLC Injection Preparation->Injection Column Reversed-Phase Column (e.g., C18) Injection->Column Separation Separation by Mobile Phase Column->Separation Detection UV Detection (260 nm) Separation->Detection Data Data Acquisition and Analysis Detection->Data Quantification Quantification (vs. Calibration Curve) Data->Quantification

Fig. 3: General experimental workflow for HPLC analysis of this compound.

Conclusion

This compound serves as a successful example of the prodrug strategy to enhance the therapeutic potential of a parent drug. Its efficient conversion to adefovir and the subsequent intracellular phosphorylation to the active diphosphate metabolite provide potent and selective inhibition of HBV replication. The well-defined pharmacokinetic profile and proven clinical efficacy have established this compound as a valuable agent in the management of chronic hepatitis B. The experimental protocols detailed herein provide a framework for the continued study and characterization of this and other nucleotide analogue prodrugs.

References

In Vitro Antiviral Activity of Adefovir Dipivoxil Against Hepadnaviruses: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antiviral activity of Adefovir Dipivoxil against hepadnaviruses, with a primary focus on the Hepatitis B Virus (HBV). The document details the mechanism of action, summarizes key quantitative data on its antiviral efficacy and cytotoxicity, and outlines the experimental protocols for its evaluation.

Introduction

This compound is an orally administered prodrug of adefovir, an acyclic nucleotide analog of deoxyadenosine monophosphate.[1][2] It has demonstrated potent antiviral activity against a broad spectrum of DNA viruses, including hepadnaviruses such as HBV.[3] Clinically, it is used for the treatment of chronic hepatitis B infection. This guide focuses on the preclinical, in vitro evaluation of this compound's antiviral properties.

Mechanism of Action

This compound is a diester prodrug, which enhances its oral bioavailability.[4] Upon oral administration, it is rapidly hydrolyzed to its active form, adefovir.[5] Adefovir is then phosphorylated by cellular kinases to its active diphosphate metabolite, adefovir diphosphate.[4][5]

Adefovir diphosphate acts as a competitive inhibitor of the viral DNA polymerase (reverse transcriptase) by mimicking the natural substrate, deoxyadenosine triphosphate (dATP).[4][5] Its incorporation into the elongating viral DNA chain leads to premature chain termination, thus halting viral replication.[2][5] The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is approximately 0.1 µM.[4]

This compound Mechanism of Action cluster_cell Hepatocyte cluster_virus HBV Replication Cycle Adefovir_Dipivoxil This compound (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Adenylate Kinase Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir_MP->Adefovir_DP Nucleoside Diphosphate Kinase HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition Viral_DNA_Elongation Viral DNA Elongation HBV_DNA_Polymerase->Viral_DNA_Elongation dATP dATP (Natural Substrate) dATP->HBV_DNA_Polymerase Chain_Termination Chain Termination Viral_DNA_Elongation->Chain_Termination Incorporation of Adefovir Diphosphate

Mechanism of action of this compound.

Quantitative Data on In Vitro Activity

The in vitro antiviral activity of this compound is typically assessed in human hepatoma cell lines that are stably transfected with the HBV genome, such as HepG2 2.2.15 cells. The potency is commonly expressed as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), while cytotoxicity is measured as the 50% cytotoxic concentration (CC50).

Compound Cell Line Parameter Value (µM) Reference
AdefovirHBV-transfected human hepatoma cellsIC500.2 - 2.5[4]
AdefovirHepG2 2.2.15EC50 (9 days)0.003 µg/mL (~0.011 µM)[6]
AdefovirHepG2 2.2.15EC50 (48 hours)1.0 µg/mL (~3.66 µM)[6]
AdefovirHepG2 2.2.15EC50 (24 hours)12 µg/mL (~43.9 µM)[6]

Note: The conversion from µg/mL to µM for adefovir is based on a molar mass of approximately 273.2 g/mol .

Experimental Protocols

In Vitro Anti-HBV Activity Assay in HepG2 2.2.15 Cells

This protocol outlines a typical method for evaluating the antiviral efficacy of this compound against HBV in a continuous human hepatoma cell line.

4.1.1. Materials

  • HepG2 2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 96-well cell culture plates

  • Reagents for DNA extraction

  • Primers and probes for HBV DNA real-time PCR

  • Real-time PCR instrument

4.1.2. Procedure

  • Cell Seeding: Seed HepG2 2.2.15 cells in 96-well plates at a density of approximately 2 x 10^4 cells per well in DMEM supplemented with 10% FBS and antibiotics. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the drug. Include a no-drug control.

  • Incubation: Incubate the plates for 6-9 days, with a medium change every 2-3 days containing the respective drug concentrations.

  • DNA Extraction: After the incubation period, lyse the cells and extract the total intracellular DNA.

  • HBV DNA Quantification: Quantify the intracellular HBV DNA levels using a validated real-time PCR assay.[3][7] The results are typically expressed as a percentage of the no-drug control.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the drug that inhibits HBV DNA replication by 50%, by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the antiviral compound to ensure that the observed antiviral effect is not due to cell death. The MTT assay is a commonly used method.

4.2.1. Materials

  • HepG2 or Huh7 cells

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS)

  • Microplate reader

4.2.2. Procedure

  • Cell Seeding: Seed HepG2 or Huh7 cells in 96-well plates as described in the antiviral assay.

  • Drug Treatment: Treat the cells with the same concentrations of this compound as used in the antiviral assay.

  • Incubation: Incubate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value, the concentration of the drug that reduces cell viability by 50%, from the dose-response curve. The Selectivity Index (SI) can then be calculated as CC50/EC50.

In Vitro Antiviral Assay Workflow Start Start Seed_Cells Seed HepG2 2.2.15 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Drug_Treatment Treat cells with serial dilutions of this compound Incubate_24h->Drug_Treatment Incubate_6_9_days Incubate for 6-9 days Drug_Treatment->Incubate_6_9_days DNA_Extraction Extract intracellular DNA Incubate_6_9_days->DNA_Extraction qPCR Quantify HBV DNA by Real-Time PCR DNA_Extraction->qPCR EC50_Calculation Calculate EC50 qPCR->EC50_Calculation End End EC50_Calculation->End

A typical workflow for an in vitro anti-HBV assay.

Resistance

Although less frequent than with some other nucleoside analogs, resistance to adefovir can emerge. The most common resistance-associated mutations in the HBV polymerase gene are rtA181T/V and rtN236T.

Conclusion

This compound is a potent inhibitor of hepadnavirus replication in vitro. Its mechanism of action, involving the termination of viral DNA synthesis, is well-characterized. The in vitro models and assays described in this guide are essential tools for the continued research and development of antiviral therapies for chronic hepatitis B.

References

discovery and synthesis of Adefovir Dipivoxil

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Synthesis of Adefovir Dipivoxil

Introduction

This compound, marketed under the trade name Hepsera®, is an orally administered nucleotide analog reverse transcriptase inhibitor (ntRTI) pivotal in the management of chronic hepatitis B virus (HBV) infection.[1][2] Its development marked a significant milestone in antiviral therapy, offering an effective treatment option for patients with active viral replication and evidence of liver inflammation.[1][3] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound for researchers, scientists, and drug development professionals.

The journey of adefovir began at the Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences, where it was first synthesized by Antonín Holý.[4] Gilead Sciences initially developed the compound, then known as Preveon, for the treatment of HIV.[4] However, at the high doses required for anti-HIV efficacy (60 mg or 120 mg), significant kidney toxicity was observed, leading the U.S. Food and Drug Administration (FDA) to deny its approval for this indication in 1999.[4] Undeterred, Gilead repurposed the drug for HBV, where a much lower and safer dose of 10 mg proved effective.[4] this compound received FDA approval for the treatment of chronic hepatitis B on September 20, 2002.[4]

Mechanism of Action

This compound is a diester prodrug of the active moiety, adefovir.[5][6] This formulation enhances oral bioavailability, which is approximately 59%.[5][6] Following oral administration, the dipivoxil ester groups are rapidly hydrolyzed in the intestines and liver to release the parent compound, adefovir.[7][8]

Once inside the cell, adefovir is phosphorylated by cellular kinases to its active metabolite, adefovir diphosphate.[7][9] Adefovir diphosphate acts as a competitive inhibitor of HBV DNA polymerase (a viral reverse transcriptase), competing with the natural substrate, deoxyadenosine triphosphate (dATP).[6][7] Upon incorporation into the growing viral DNA chain, it causes chain termination, effectively halting viral replication.[1][7] The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is 0.1 μM.[6] It is a weak inhibitor of human DNA polymerases α and γ, with Ki values of 1.18 μM and 0.97 μM, respectively, which contributes to its selective antiviral activity.[6]

cluster_bloodstream Bloodstream / Extracellular cluster_cell Hepatocyte cluster_viral_replication HBV DNA Replication AdefovirDipivoxil This compound (Oral Prodrug) Adefovir Adefovir AdefovirDipivoxil->Adefovir Hydrolysis (Esterases) Adefovir_in Adefovir Adefovir->Adefovir_in Cellular Uptake AdefovirMP Adefovir Monophosphate Adefovir_in->AdefovirMP Cellular Kinases AdefovirDP Adefovir Diphosphate (Active Metabolite) AdefovirMP->AdefovirDP Cellular Kinases HBVDNA_Polymerase HBV DNA Polymerase AdefovirDP->HBVDNA_Polymerase Competitive Inhibition DNA_Synthesis Viral DNA Elongation HBVDNA_Polymerase->DNA_Synthesis Catalyzes Chain_Termination Chain Termination (Replication Blocked) HBVDNA_Polymerase->Chain_Termination Incorporation of Adefovir DP dATP dATP (Natural Substrate) dATP->HBVDNA_Polymerase Binds

Caption: Mechanism of action of this compound.

Chemical Synthesis

The synthesis of adefovir has been approached through various routes. A widely employed method involves the alkylation of adenine.[10][11] However, this method can suffer from inconsistent yields and the use of harsh reagents. An improved and more robust synthesis was developed to overcome these challenges, providing higher yields under milder conditions.[10][12]

This optimized synthesis utilizes a novel iodide reagent and a tetrabutylammonium salt of adenine, which enhances solubility in solvents other than DMF.[10] The general scheme involves the base-mediated alkylation of adenine with a protected phosphonate side chain, followed by deprotection to yield adefovir. The prodrug, this compound, is then prepared through condensation with chloromethyl pivalate.[13]

Adenine Adenine TBA_Adenine Tetrabutylammonium Salt of Adenine Adenine->TBA_Adenine TBAOH Phosphonate_Ester Phosphonate Ester Intermediate TBA_Adenine->Phosphonate_Ester Alkylation Iodide_Reagent Iodide Reagent (Side Chain Precursor) Iodide_Reagent->Phosphonate_Ester Adefovir Adefovir Phosphonate_Ester->Adefovir Dealkylation (e.g., TMSBr) Adefovir_Dipivoxil This compound Adefovir->Adefovir_Dipivoxil Condensation CMP Chloromethyl Pivalate CMP->Adefovir_Dipivoxil Start Patient Screening Inclusion Inclusion Criteria Met? (Chronic HBV, Viral Replication, Elevated ALT) Start->Inclusion Exclusion Exclusion Criteria Met? (Co-infection, Decompensation) Inclusion->Exclusion No Randomization Randomization Inclusion->Randomization Yes GroupA Arm A: This compound (10 mg/day) Randomization->GroupA GroupB Arm B: Placebo Randomization->GroupB Treatment 48-Week Treatment Period GroupA->Treatment GroupB->Treatment FollowUp Follow-Up Assessments (HBV DNA, ALT, Safety Labs) Treatment->FollowUp Periodic Endpoint Primary Endpoint Assessment (Week 48 Liver Biopsy) Treatment->Endpoint Analysis Data Analysis (Histologic Improvement, Viral Load Reduction) Endpoint->Analysis

References

Adefovir Dipivoxil: A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Adefovir Dipivoxil is an orally administered nucleotide analog reverse transcriptase inhibitor (ntRTI) indicated for the treatment of chronic hepatitis B virus (HBV) infection.[1] As a prodrug of adefovir, it undergoes rapid conversion to its active form, which in turn is phosphorylated by cellular kinases to adefovir diphosphate. This active metabolite competitively inhibits HBV DNA polymerase and causes DNA chain termination, thereby suppressing viral replication.[2][3] While effective, its clinical use is associated with a risk of nephrotoxicity, a dose-limiting factor that requires careful patient monitoring.[1] This technical guide provides a detailed overview of the pharmacology, pharmacokinetics, pharmacodynamics, toxicology, and drug interaction profile of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Pharmacology

Mechanism of Action

This compound is a diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[2] Following oral administration, it is rapidly hydrolyzed to adefovir.[4] Cellular kinases then phosphorylate adefovir to its active metabolite, adefovir diphosphate.[5]

Adefovir diphosphate exerts its antiviral activity through a dual mechanism:

  • Competitive Inhibition: It competes with the natural substrate, deoxyadenosine triphosphate (dATP), for binding to the viral HBV DNA polymerase (reverse transcriptase).[5]

  • Chain Termination: After its incorporation into the elongating viral DNA strand, it causes chain termination, as it lacks the 3'-hydroxyl group necessary for further chain elongation.[6]

This inhibition of HBV DNA polymerase effectively halts viral replication.[6]

cluster_0 Cellular Environment cluster_1 HBV Replication Cycle ADV_DP This compound (Oral Prodrug) ADV Adefovir ADV_DP->ADV Esterases (Hydrolysis) ADV_DPP Adefovir Diphosphate (Active Metabolite) ADV->ADV_DPP Cellular Kinases (Phosphorylation) HBV_DNA_Polymerase HBV DNA Polymerase ADV_DPP->HBV_DNA_Polymerase Competitively Inhibits Viral_DNA Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA Mediates Chain_Termination Chain Termination HBV_DNA_Polymerase->Chain_Termination Incorporation leads to dATP dATP (Natural Substrate) dATP->HBV_DNA_Polymerase Binds to

Figure 1: Pharmacological Mechanism of Action of this compound.

Pharmacodynamics

The in vitro antiviral activity of adefovir has been demonstrated in human hepatoma cell lines transfected with HBV. The concentration of adefovir that inhibits 50% of viral DNA synthesis (IC50) ranges from 0.2 to 2.5 μM.[2] The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is 0.1 μM.[5] Adefovir diphosphate is a significantly weaker inhibitor of human DNA polymerases α and γ, with Ki values of 1.18 μM and 0.97 μM, respectively, indicating its selectivity for the viral enzyme.[2]

Pharmacokinetics

The pharmacokinetic properties of adefovir have been evaluated in healthy volunteers and patients with chronic hepatitis B, with similar profiles observed between the two groups.[1]

Absorption, Distribution, Metabolism, and Excretion

This compound is a prodrug that enhances the oral bioavailability of adefovir to approximately 59%.[1] Following a single 10 mg oral dose in patients with chronic hepatitis B, the peak plasma concentration (Cmax) of adefovir is 18.4 ± 6.26 ng/mL, which is reached between 0.58 and 4.00 hours (Tmax).[1] The area under the plasma concentration-time curve (AUC0–∞) is 220 ± 70.0 ng∙h/mL.[1] The presence of food does not significantly affect the absorption of adefovir.[2]

In vitro, the binding of adefovir to human plasma or serum proteins is low (≤4%).[1] After oral administration, this compound is rapidly converted to adefovir.[2] Adefovir is not a substrate for cytochrome P450 enzymes.[2] Elimination is primarily through the kidneys via a combination of glomerular filtration and active tubular secretion.[2] The terminal elimination half-life is approximately 7.48 ± 1.65 hours.[2]

Quantitative Pharmacokinetic Data

Table 1: Single-Dose Pharmacokinetic Parameters of Adefovir (10 mg) in Adults with Chronic Hepatitis B

ParameterMean ± SDUnitReference
Bioavailability59%[1]
Cmax18.4 ± 6.26ng/mL[1]
Tmax (Median)1.75 (0.58 - 4.00)hours[1]
AUC0–∞220 ± 70.0ng∙h/mL[1]
Half-life (t1/2)7.48 ± 1.65hours[2]
Protein Binding≤4%[1]
Pharmacokinetics in Special Populations

Renal Impairment: The exposure to adefovir increases significantly in patients with renal impairment, necessitating dose adjustments.[1]

Table 2: Adefovir Pharmacokinetic Parameters in Patients with Varying Degrees of Renal Function

Renal Function (Creatinine Clearance)Cmax (ng/mL)AUC0-∞ (ng·h/mL)t1/2 (hours)
Unimpaired (>80 mL/min)17.7 ± 4.2201 ± 43.87.9 ± 1.7
Mild (50-80 mL/min)22.9 ± 3.7363 ± 51.510.9 ± 1.6
Moderate (30-49 mL/min)29.2 ± 6.4569 ± 16615.9 ± 3.8
Severe (10-29 mL/min)51.6 ± 11.21269 ± 23225.5 ± 5.6
Data derived from a single 10 mg dose study.

Hepatic Impairment: No substantial alterations in adefovir pharmacokinetics are observed in patients with moderate to severe hepatic impairment, and therefore, no dose adjustment is required.[1]

Pediatric Patients: The pharmacokinetic profile in adolescents (12 to <18 years) is comparable to that in adults.[1][7]

Toxicology

The primary dose-limiting toxicity of this compound is nephrotoxicity, specifically renal tubular nephropathy.[2]

Nephrotoxicity

Chronic administration of this compound, even at the therapeutic dose of 10 mg daily, can lead to delayed-onset nephrotoxicity.[1] This is characterized by gradual increases in serum creatinine and decreases in serum phosphorus.[8] The risk is higher in patients with pre-existing renal dysfunction or those taking concomitant nephrotoxic agents.[9] The proposed mechanism for adefovir-induced nephrotoxicity involves the depletion of mitochondrial DNA (mtDNA) in proximal renal tubular cells.[10] This is thought to occur through the inhibition of mtDNA replication, leading to mitochondrial dysfunction, characterized by enlarged and dysmorphic mitochondria with loss of cristae.[10]

cluster_0 Mechanism of Adefovir-Induced Nephrotoxicity ADV Adefovir mtDNA_Polymerase Mitochondrial DNA Polymerase γ ADV->mtDNA_Polymerase Inhibits Mitochondria Proximal Tubular Mitochondria mtDNA_Replication mtDNA Replication mtDNA_Polymerase->mtDNA_Replication Mediates mtDNA_Depletion mtDNA Depletion mtDNA_Replication->mtDNA_Depletion Inhibition leads to Mitochondrial_Dysfunction Mitochondrial Dysfunction (Enlarged, Dysmorphic) mtDNA_Depletion->Mitochondrial_Dysfunction Renal_Toxicity Renal Tubular Toxicity (Nephrotoxicity) Mitochondrial_Dysfunction->Renal_Toxicity

Figure 2: Proposed Mechanism of Adefovir-Induced Nephrotoxicity.

Preclinical Toxicology

Toxicology studies have been conducted in various animal species. Nephrotoxicity was the primary toxicity observed in rats and monkeys, while liver and lymphoproliferative tissues were the main targets in mice.[3]

Table 3: Summary of Key Preclinical Toxicology Findings

SpeciesStudy DurationDose LevelsNOAEL*Key FindingsReference
RatSingle Dose (Oral)0, 24, 75, 225 mg/kg75 mg/kgLethal dose >225 mg/kg[3]
Mouse4 Weeks (Oral)0, 5, 20, 80 mg/kg/dayNot Identified (<5 mg/kg/day)Target organs: liver, lymphoproliferative tissues[3]
Monkey13 Weeks (Oral)0, 1, 5, 25 mg/kg/day1.0 mg/kg/dayPrimary target organ: kidney[3]
NOAEL: No-Observed-Adverse-Effect Level
Carcinogenesis, Mutagenesis, and Impairment of Fertility

Long-term oral carcinogenicity studies in mice and rats showed no carcinogenic potential at doses up to 10 mg/kg/day in mice and 3 mg/kg/day in rats. Adefovir was not found to be mutagenic or clastogenic in a battery of in vitro and in vivo assays. In reproductive toxicology studies in rats, there was no evidence of impaired fertility at systemic exposures approximately 19 times that achieved in humans at the therapeutic dose.[11]

Drug Interactions

Adefovir is eliminated by active tubular secretion, creating a potential for drug-drug interactions with other medications that are also renally excreted or affect renal function.[11] Co-administration with drugs that reduce renal function or compete for active tubular secretion (e.g., NSAIDs, aminoglycosides, cyclosporine) can increase serum concentrations of adefovir and/or the co-administered drug, heightening the risk of nephrotoxicity.[12][13]

Viral Resistance

The development of resistance to this compound is a concern with long-term therapy. Resistance mutations in the HBV polymerase gene can reduce the susceptibility of the virus to the drug. The primary adefovir resistance-associated mutations are rtA181V/T and rtN236T.[6] These mutations confer low-level resistance to adefovir.[1] The cumulative incidence of resistance increases with the duration of therapy.[6]

Table 4: In Vitro Susceptibility of Adefovir-Resistant HBV Mutants

HBV Polymerase MutantFold-Increase in IC50 for AdefovirCross-Resistance ProfileReference
rtN236T7.0Remains sensitive to entecavir and telbivudine.[6]
rtA181V4.3Reduced susceptibility to multiple agents, including tenofovir (3.2-fold).[6]
rtA181V + rtN236T18.0Highly resistant to adefovir; reduced susceptibility to other agents except tenofovir (10-fold).[6]

Experimental Protocols

In Vitro Antiviral Activity Assay (Generalized Workflow)

The antiviral activity of Adefovir is typically assessed using a cell-based assay, such as a virus yield reduction assay, with a human hepatoma cell line that stably expresses HBV (e.g., HepG2 2.2.15).[14][15]

cluster_workflow Generalized In Vitro Antiviral Assay Workflow A 1. Cell Culture Seed HBV-expressing cells (e.g., HepG2 2.2.15) in multi-well plates. B 2. Compound Treatment Treat cells with serial dilutions of Adefovir and control compounds. A->B C 3. Incubation Incubate for a defined period (e.g., 6-9 days) to allow for viral replication and progeny release. B->C D 4. Sample Collection Collect cell culture supernatants. C->D E 5. Viral DNA Extraction Isolate HBV DNA from the supernatants. D->E F 6. Quantification Quantify HBV DNA levels using real-time PCR or Southern blot. E->F G 7. Data Analysis Calculate the 50% inhibitory concentration (IC50) by plotting viral DNA levels against drug concentration. F->G

Figure 3: Generalized Workflow for In Vitro HBV Antiviral Assay.

Methodology:

  • Cell Plating: HepG2 2.2.15 cells are seeded into multi-well plates and allowed to adhere overnight.

  • Drug Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of adefovir. Control wells receive medium without the drug.

  • Incubation: Plates are incubated for an extended period (e.g., 6-9 days), with medium changes every few days, to allow for multiple rounds of viral replication.

  • Supernatant Collection: At the end of the incubation period, the cell culture supernatant, containing progeny virions, is harvested.

  • DNA Extraction and Analysis: HBV DNA is extracted from the supernatant. The amount of viral DNA is quantified using methods like Southern blot hybridization or real-time PCR.

  • IC50 Determination: The concentration of adefovir that reduces the amount of extracellular HBV DNA by 50% compared to the untreated control is calculated as the IC50 value.

Preclinical Nephrotoxicity Assessment (Generalized Protocol)

Preclinical evaluation of nephrotoxicity is a critical component of the safety assessment for drugs like this compound. These studies are typically conducted in two species, a rodent (e.g., rat) and a non-rodent (e.g., monkey).[16]

Methodology:

  • Animal Model: Wistar rats are commonly used.[17]

  • Dosing: The test compound (this compound) is administered orally via gavage once daily for a specified duration (e.g., 4, 13, or 52 weeks).[3] Multiple dose groups are used, along with a vehicle control group.

  • In-life Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

  • Clinical Pathology: Blood and urine samples are collected at specified intervals.

    • Serum Chemistry: Key markers for nephrotoxicity, such as blood urea nitrogen (BUN) and serum creatinine, are measured.[17]

    • Urinalysis: Urine volume, specific gravity, pH, and the presence of proteins, glucose, and cells are evaluated.

  • Terminal Procedures: At the end of the study, animals are euthanized.

    • Organ Weights: Kidneys are weighed, and the kidney-to-body weight ratio is calculated.

    • Histopathology: Kidney tissues are preserved, sectioned, stained (e.g., with Hematoxylin and Eosin), and examined microscopically for any pathological changes, particularly in the renal tubules.

cluster_workflow Clinical Monitoring for Nephrotoxicity Start Initiate this compound 10 mg/day Therapy Monitor Monitor Renal Function (Serum Creatinine, Phosphorus) at baseline and regularly during therapy Start->Monitor Check Increase in Serum Creatinine or Decrease in Phosphorus? Monitor->Check Check->Monitor No Assess Assess Patient's Creatinine Clearance (CrCl) Check->Assess Yes Adjust Adjust Dosing Interval Based on CrCl Assess->Adjust Continue Continue Monitoring Renal Function Closely Adjust->Continue Stop Consider Discontinuation if severe or progressive Adjust->Stop If CrCl continues to decline Continue->Check

Figure 4: Clinical Monitoring Workflow for Adefovir-Induced Nephrotoxicity.

Conclusion

This compound is a potent inhibitor of HBV replication with a well-characterized mechanism of action. Its pharmacokinetic profile allows for once-daily oral dosing. However, the potential for dose- and duration-dependent nephrotoxicity is a significant clinical consideration that necessitates vigilant monitoring of renal function and dose adjustments in patients with renal impairment. The emergence of viral resistance highlights the importance of long-term monitoring and the need for combination therapy strategies in some patients. This comprehensive profile provides essential data for researchers and clinicians involved in the development and use of antiviral therapies for chronic hepatitis B.

References

early-stage research on Adefovir Dipivoxil for HIV treatment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Early-Stage Research of Adefovir Dipivoxil for HIV Treatment

Introduction

This compound, an oral prodrug of the acyclic nucleotide analog adefovir, was initially investigated for its broad-spectrum antiviral activity, which included potent inhibition of retroviruses like the Human Immunodeficiency Virus (HIV).[1][2] As a nucleotide analog reverse-transcriptase inhibitor (ntRTI), it represented a promising therapeutic candidate in the landscape of early antiretroviral drug development.[3] However, its journey through clinical trials for HIV treatment was ultimately halted due to a challenging risk-benefit profile, specifically dose-limiting nephrotoxicity at the concentrations required for effective anti-HIV activity.[1][4] Despite this, the research provided valuable insights into the pharmacology and clinical application of nucleotide analogs. This technical guide synthesizes the core findings from the early-stage research on this compound for HIV, focusing on its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. Development for HIV was discontinued in December 1999, but the compound was later successfully developed at a much lower dose for the treatment of Hepatitis B (HBV).[3]

Mechanism of Action

This compound is a diester prodrug designed to enhance oral bioavailability.[4][5] Following oral administration, it is rapidly hydrolyzed to its active moiety, adefovir. Cellular kinases then phosphorylate adefovir to its active diphosphate form, adefovir diphosphate.[5] This active metabolite acts as a competitive inhibitor of HIV's reverse transcriptase. It competes with the natural substrate, deoxyadenosine triphosphate (dATP), and upon incorporation into the nascent viral DNA strand, causes chain termination, thereby halting viral replication.[5][6] Unlike nucleoside analogs, nucleotide analogs like adefovir require only two, rather than three, phosphorylation steps to become active.[1]

Mechanism_of_Action cluster_host_cell Host Cell cluster_bloodstream Bloodstream ADV_DP This compound (Oral Prodrug) ADV Adefovir ADV_DP->ADV Hydrolysis ADV_PP Adefovir Diphosphate (Active Form) ADV->ADV_PP Cellular Kinases (Phosphorylation x2) RT HIV Reverse Transcriptase ADV_PP->RT Competes with dATP DNA_Term Viral DNA Chain Termination RT->DNA_Term Incorporation into viral DNA Oral_Admin Oral Administration Oral_Admin->ADV_DP

Figure 1: Cellular activation and mechanism of action of this compound.

Pharmacokinetics

The pharmacokinetic profile of adefovir was characterized in healthy volunteers and HIV-infected patients. The oral bioavailability of adefovir from the this compound prodrug is approximately 59%.[3][4] It exhibits low protein binding and is eliminated primarily through the kidneys.

ParameterValueReference
Oral Bioavailability 59%[3][4][7]
Time to Peak Plasma Conc. (Tmax) 0.58 - 4 hours[7]
Elimination Half-Life ~7.5 hours[3][4]
Plasma Protein Binding < 4%[3]
Metabolism Rapidly converted from prodrug to adefovir[7]
Excretion Renal (Glomerular filtration and active tubular secretion)[3][4]
Table 1: Summary of Pharmacokinetic Properties of Adefovir.

Early-Stage Clinical Efficacy in HIV Patients

Several clinical trials were conducted to evaluate the anti-HIV activity of this compound. These studies demonstrated a modest but statistically significant reduction in viral load.

A key multicenter, randomized, double-blind, placebo-controlled study involving 442 HIV-infected patients on stable antiretroviral therapy showed that a 120 mg daily dose of this compound led to a 0.4-log10 decline in plasma HIV RNA from baseline over 24 weeks, compared with no change in the placebo group.[8][9] Another dose-escalation study in 36 patients over 14 days found median decreases in serum HIV RNA of 0.4 to 0.6 log10 copies/mL in the groups receiving the drug.[10] Notably, Adefovir demonstrated anti-HIV effects in patients with pre-existing resistance mutations to lamivudine or zidovudine.[8]

StudyDosageDurationBaseline Patient CharacteristicsMean Change in HIV RNA (log10 copies/mL)Reference
Kahn et al. 120 mg/day24 weeks442 patients on stable ART, HIV RNA > 2500 copies/mL-0.4 (vs. no change in placebo)[8][9]
Deeks et al. Dose-escalation14 days36 HIV-infected subjects-0.4 to -0.6 (vs. no change in placebo)[10]
ADHOC Trial Not Specified24 weeksAdvanced HIV infectionChanges in plasma HIV RNA assessed[3][11]
Table 2: Efficacy of this compound in Early HIV Clinical Trials.

Experimental Protocols

Randomized Clinical Trial Protocol (Based on Kahn et al.[8][9])
  • Objective: To determine the antiretroviral and immunologic benefit of adefovir when added to a stable antiretroviral therapy regimen.

  • Design: A multicenter, 24-week, randomized, double-blind, placebo-controlled study.

  • Participants: 442 HIV-infected patients with plasma HIV RNA greater than 2,500 copies/mL and CD4+ cell counts above 0.20 x 10⁹/L, who had been on stable antiretroviral therapy for at least 8 weeks.

  • Intervention: Patients were randomized to receive either a single 120 mg/day dose of this compound (n=219) or a placebo (n=223). All participants also received L-carnitine (500 mg/day).

  • Primary Outcome Measures: Changes in plasma HIV RNA from baseline, changes in CD4+ cell levels, incidence of adverse events, and the effect of baseline genotypic resistance on virologic response.

  • Follow-up: After the initial 24 weeks, patients were offered open-label adefovir and followed through 48 weeks to monitor long-term effects.

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: 24-Week Double-Blind Treatment cluster_followup Phase 4: Assessment Screening Screen 1171 Patients (HIV+, on stable ART, HIV RNA > 2500 copies/mL) Enrollment Enroll 442 Eligible Patients Screening->Enrollment Randomize Randomization Enrollment->Randomize ArmA This compound (120 mg/day) + L-Carnitine (n=219) Randomize->ArmA ArmB Placebo + L-Carnitine (n=223) Randomize->ArmB Assessment Primary Endpoint Assessment at 24 Weeks: - Change in HIV RNA - Change in CD4+ Count - Adverse Events ArmA->Assessment ArmB->Assessment

Figure 2: Workflow of a typical randomized controlled trial for this compound.
In Vitro Anti-HIV Activity Assay (General Protocol)

While specific protocols from the earliest research are not detailed in the provided results, a standard methodology for assessing in vitro anti-HIV activity would follow these steps:

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-2, CEM) or peripheral blood mononuclear cells (PBMCs) susceptible to HIV infection are cultured.

  • Viral Infection: Cells are infected with a known quantity of an HIV-1 laboratory strain.

  • Drug Application: Adefovir is added to the cell cultures in a series of dilutions (concentration gradient) immediately after infection.

  • Incubation: The cultures are incubated for a period of 3-7 days to allow for viral replication.

  • Quantification of Viral Replication: The level of HIV replication is measured. Common methods include quantifying the p24 antigen in the cell supernatant via ELISA or measuring reverse transcriptase activity.

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated by plotting the percentage of inhibition against the drug concentration.

Safety and Tolerability

The primary factor limiting the development of this compound for HIV was its safety profile, particularly at the higher doses of 60 mg and 120 mg daily required for antiviral effect.[1]

Adverse EventStudy / DosageIncidence / CommentReference
Nephrotoxicity 120 mg/dayElevations in serum creatinine occurred in 60% of patients between 24 and 48 weeks of treatment; usually reversible upon discontinuation.[8]
Elevated Hepatic Enzymes 120 mg/dayStatistically significant increase compared to placebo during the initial 24 weeks.[8]
Gastrointestinal Complaints 120 mg/day & Dose-escalationSignificantly more common than placebo; one of the most frequently noted adverse events.[8][10]
Weight Loss 120 mg/daySignificantly associated with adefovir use.[8]
Decreased Serum Carnitine Dose-escalationDecreases occurred in each drug-treated group.[10]
Table 3: Key Adverse Events in Early this compound HIV Trials.

Chronic administration at these doses was associated with a delayed onset of nephrotoxicity, characterized by gradual increases in serum creatinine and decreases in serum phosphorus.[4] This renal toxicity was deemed unacceptable for long-term HIV treatment, leading to the cessation of its development for this indication.

Antiviral Resistance

Early research indicated that adefovir had a favorable resistance profile compared to some contemporary agents. It demonstrated activity against HIV isolates that were already resistant to lamivudine and zidovudine.[8] In studies of HIV/HBV co-infected patients receiving the lower 10 mg daily dose for HBV, this suboptimal HIV dose did not appear to select for the key adefovir-associated HIV resistance mutations K65R or K70E in the reverse transcriptase gene.[1][12]

Resistance_Profile cluster_adefovir This compound Activity cluster_strains HIV Strains cluster_resistance Resistance Development Adefovir Adefovir ZDV_R Zidovudine (AZT) Resistant HIV Adefovir->ZDV_R Effective Against ThreeTC_R Lamivudine (3TC) Resistant HIV Adefovir->ThreeTC_R Effective Against WildType Wild-Type HIV Adefovir->WildType Effective Against LowDose Low Dose (10mg for HBV) Does NOT select for K65R/K70E HIV mutations Adefovir->LowDose

Figure 3: Logical relationship of Adefovir's activity against resistant HIV strains.

Conclusion

The provides a critical case study in drug development. While the compound demonstrated a clear mechanism of action as a nucleotide analog reverse transcriptase inhibitor and showed modest in vivo anti-HIV efficacy, its clinical utility was ultimately negated by a narrow therapeutic window. The significant and delayed-onset nephrotoxicity observed at the 60-120 mg daily doses required to suppress HIV replication presented an unacceptable long-term risk for patients.[1][4] This led to the discontinuation of its development for HIV.[3] However, the potent antiviral activity seen at lower concentrations paved the way for its successful repurposing and approval at a 10 mg daily dose for the treatment of chronic Hepatitis B, where it proved to be both safe and effective.[3] The story of adefovir underscores the pivotal importance of balancing efficacy with long-term safety in the development of antiretroviral therapies.

References

Adefovir Dipivoxil: An In-depth Technical Guide on the Initial Investigations into its Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adefovir Dipivoxil is an orally administered diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1][2] Developed initially for HIV, its potent activity against Hepatitis B Virus (HBV) at lower, less toxic doses led to its primary approval for treating chronic hepatitis B.[3] Early investigations revealed a broad-spectrum antiviral activity, primarily targeting the DNA polymerase or reverse transcriptase of various DNA viruses. This guide provides a technical overview of the initial studies that defined the antiviral spectrum of this compound, focusing on quantitative data, experimental methodologies, and its core mechanism of action.

Mechanism of Action

This compound's efficacy stems from its targeted disruption of viral replication. As a prodrug, it is rapidly converted to its active moiety, adefovir, after oral administration.[4][5] Cellular kinases then phosphorylate adefovir to its active diphosphate form.[6][7] This active metabolite, adefovir diphosphate, acts as a competitive inhibitor of viral DNA polymerase (reverse transcriptase) by mimicking the natural substrate, deoxyadenosine triphosphate (dATP).[2][6] Its incorporation into the nascent viral DNA chain results in premature chain termination, thereby halting viral replication.[2][4] The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is 0.1 µM.[1][8]

Adefovir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication ADV This compound (Oral Prodrug) AD Adefovir (PMEA) ADV->AD Hydrolysis by cellular esterases ADMP Adefovir Monophosphate AD->ADMP Phosphorylation by cellular kinases ADDP Adefovir Diphosphate (Active Metabolite) ADMP->ADDP Phosphorylation by cellular kinases Pol Viral DNA Polymerase (Reverse Transcriptase) ADDP->Pol Competitive Inhibition dATP dATP (Natural Substrate) dATP->Pol DNA_elong Viral DNA Elongation Pol->DNA_elong Incorporates dATP DNA_term Chain Termination (Replication Halted) Pol->DNA_term Incorporates Adefovir Diphosphate start->ADV Oral Administration

Caption: Intracellular activation and mechanism of this compound.

Antiviral Spectrum of Activity

Initial investigations demonstrated that this compound possesses activity against a range of DNA viruses, most notably hepadnaviruses, retroviruses, and poxviruses.

Hepadnaviruses (Hepatitis B Virus - HBV)

This compound exhibits potent activity against HBV, which became its primary clinical indication. It is effective against both wild-type and lamivudine-resistant strains of the virus.[9][10][11] In vitro studies in various HBV DNA-producing human hepatoma cell lines established its efficacy in inhibiting viral DNA synthesis.[1][3]

Retroviruses (Human Immunodeficiency Virus - HIV)

Adefovir was originally developed to treat HIV and shows a broad spectrum of activity against retroviruses.[12] Early clinical trials demonstrated that a 120 mg/day dose could reduce HIV RNA levels.[13] However, this dose was associated with significant nephrotoxicity, which halted its development for HIV treatment.[13] The much lower 10 mg daily dose approved for HBV has minimal activity against HIV.[2]

Poxviruses

In vitro studies have identified this compound as a promising candidate against orthopoxviruses. It has shown potent activity against vaccinia virus (VACV), cowpox virus (CPXV), and the more recently emerged mpox virus (MPXV).[14][15] The parent compound, adefovir, was not active, but the dipivoxil prodrug formulation demonstrated high activity, highlighting the importance of oral bioavailability and cellular uptake.[14]

Herpesviruses

Several early reports noted that adefovir has a broad-spectrum activity that includes herpesviruses, such as Cytomegalovirus (CMV) and Epstein-Barr virus (EBV).[12][16][17] It has been shown to inhibit Human Herpesvirus 8 (HHV-8) replication during its lytic phase.[18]

Quantitative Data Summary

The antiviral activity of this compound has been quantified in numerous studies. The following tables summarize the key efficacy data from initial investigations.

Table 1: In Vitro Activity of this compound Against Various Viruses

Virus FamilyVirusAssay TypeCell Line / SystemEfficacy Metric (IC50 / EC50)Reference(s)
Hepadnaviridae Hepatitis B Virus (HBV) - Wild TypeDNA Synthesis InhibitionHuman Hepatoma CellsIC50: 0.2 - 2.5 µM[1][3]
Hepatitis B Virus (HBV) - Wild TypeViral ReplicationHepG2 CellsIC50: 0.07 µM[19]
Hepatitis B Virus (HBV) - Lamivudine-ResistantViral ReplicationHepG2 CellsIC50: 0.2 µM[19]
Poxviridae Vaccinia Virus (VACV)Plaque Assay / Luciferase AssayPrimary Human FibroblastsEC50: Nanomolar (nM) range[15]
Mpox Virus (MPXV)Plaque Assay / Luciferase AssayPrimary Human FibroblastsEC50: Nanomolar (nM) range[15]

Table 2: In Vivo / Clinical Trial Activity of this compound

VirusStudy PopulationDoseDurationKey ResultReference(s)
Hepatitis B Virus (HBV) HBeAg-positive patients10 mg/day48 weeksMedian 3.52 log copies/mL reduction in serum HBV DNA[20]
Hepatitis B Virus (HBV) Transgenic Mice1.0 mg/kg/day10 daysNear maximum viral reduction in the liver[21][22]
Human Immunodeficiency Virus (HIV) HIV-infected patients on stable ART120 mg/day24 weeks0.4-log10 decline in plasma HIV RNA from baseline[13]

Experimental Protocols

The characterization of this compound's antiviral activity involved various standardized and novel experimental methodologies.

Protocol for In Vitro Anti-Poxvirus Activity Assessment

This protocol provides a generalized methodology based on studies evaluating this compound against VACV and MPXV in primary human cells.[15]

  • Cell Culture: Primary human foreskin fibroblasts (HFFs) are cultured in appropriate media and seeded into multi-well plates to form a confluent monolayer.

  • Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of test concentrations.

  • Treatment and Infection: The cell culture medium is replaced with the medium containing the diluted compound. After a pre-incubation period, cells are infected with the target poxvirus (e.g., VACV or MPXV) at a specified multiplicity of infection (MOI).

  • Incubation: The infected plates are incubated for a defined period (e.g., 48 hours) to allow for viral replication.

  • Quantification of Viral Activity:

    • Plaque Reduction Assay: Cells are overlaid with a semi-solid medium (e.g., containing carboxymethylcellulose). After incubation, cells are fixed and stained (e.g., with crystal violet) to visualize and count viral plaques. The concentration that reduces the plaque number by 50% is determined as the EC50.

    • Reporter Gene Assay: If using a recombinant virus expressing a reporter gene (e.g., luciferase), cell lysates or supernatants are collected, and the reporter activity is measured using a luminometer. The EC50 is calculated based on the reduction in signal.

  • Cytotoxicity Assay: In parallel, uninfected cells are treated with the same concentrations of this compound to assess cell viability (e.g., using an XTT or MTT assay). This is used to calculate the 50% cytotoxic concentration (CC50) and determine the selectivity index (SI = CC50/EC50).

  • Mechanism Confirmation: To confirm that the drug targets viral DNA synthesis, treated and infected cells can be harvested, and total DNA extracted. Viral DNA levels are then quantified using quantitative PCR (qPCR) and compared to untreated controls.[15]

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Seed Host Cells (e.g., HFFs) in Plates p2 Prepare Serial Dilutions of this compound e1 Treat Cells with Drug Dilutions p2->e1 e2 Infect Cells with Virus e1->e2 e3 Incubate for Replication Period (e.g., 48h) e2->e3 a1 Measure Viral Replication (Plaque or Reporter Assay) e3->a1 a2 Measure Cell Viability (Cytotoxicity Assay) e3->a2 end_ec50 Calculate EC50 a1->end_ec50 end_cc50 Calculate CC50 a2->end_cc50

Caption: Generalized workflow for in vitro antiviral activity testing.

Protocol for HIV Clinical Trial (Summary)

This protocol is a summary of the design used in early, large-scale clinical trials to assess the efficacy of this compound against HIV.[13]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled study.

  • Participant Selection: The study enrolled HIV-infected patients who were on a stable antiretroviral therapy (ART) regimen for at least 8 weeks but still had a detectable plasma HIV RNA (e.g., >2,500 copies/mL).

  • Intervention: Patients were randomized to receive either a high dose of this compound (e.g., 120 mg/day) or a matching placebo, in addition to their existing ART regimen.

  • Primary Endpoint: The main outcome measure was the change in plasma HIV RNA levels from baseline over a defined period (e.g., 24 weeks).

  • Data Collection and Analysis: Plasma HIV RNA was quantified at baseline and at regular intervals throughout the study. The mean change in log10 HIV RNA was compared between the adefovir and placebo groups to determine statistical significance.

  • Safety Monitoring: Patients were closely monitored for adverse events, with a particular focus on renal function (serum creatinine levels) due to known dose-limiting nephrotoxicity.

Conclusion

Initial investigations into this compound successfully characterized it as a broad-spectrum antiviral agent with potent activity against hepadnaviruses and poxviruses, and moderate activity against retroviruses and herpesviruses. Its mechanism as a nucleotide analog and viral DNA chain terminator was well-established through these early studies. While dose-limiting toxicity precluded its use for HIV, the high potency against HBV at a low, well-tolerated dose established it as a valuable therapeutic. The foundational in vitro and in vivo studies provided a robust dataset and clear experimental frameworks that not only led to its clinical approval for hepatitis B but also highlighted its potential as a candidate for treating other DNA virus infections.

References

Methodological & Application

Application Note & Protocol: Quantification of Adefovir Dipivoxil and its Metabolites by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed methodology for the quantitative analysis of Adefovir Dipivoxil and its primary active metabolite, Adefovir, in biological matrices and pharmaceutical formulations using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

This compound is an orally administered diester prodrug of Adefovir, an acyclic nucleotide analog with potent antiviral activity against the hepatitis B virus (HBV).[1][2] Upon oral administration, this compound is rapidly absorbed and hydrolyzed by cellular esterases in the intestines and liver to its active form, Adefovir.[2] Adefovir is then phosphorylated by cellular kinases to Adefovir diphosphate, which acts as a competitive inhibitor of HBV DNA polymerase, leading to the termination of viral DNA chain elongation.[2]

Accurate quantification of this compound and Adefovir is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for this purpose.

Metabolic Pathway of this compound

This compound undergoes a multi-step conversion to its active form, Adefovir diphosphate. The initial and primary metabolic step, the hydrolysis of the pivoxil moieties, is critical for the drug's bioavailability.

Metabolic Pathway of this compound cluster_absorption Oral Administration & Absorption cluster_metabolism Intracellular Metabolism Adefovir_Dipivoxil This compound (Prodrug) Adefovir Adefovir (Active Moiety) Adefovir_Dipivoxil->Adefovir Hydrolysis (Esterases) Adefovir_Monophosphate Adefovir Monophosphate Adefovir->Adefovir_Monophosphate Phosphorylation (Cellular Kinases) Adefovir_Diphosphate Adefovir Diphosphate (Active Metabolite) Adefovir_Monophosphate->Adefovir_Diphosphate Phosphorylation (Cellular Kinases)

Metabolic conversion of this compound.

HPLC Methodologies for Quantification

Several RP-HPLC methods have been developed for the determination of this compound and Adefovir. The selection of a specific method may depend on the matrix (e.g., bulk drug, plasma, urine) and the available instrumentation. Below is a summary of validated methods.

Quantitative Data Summary
ParameterMethod 1: this compound in Bulk & Formulation[1]Method 2: this compound & Metabolites[3]Method 3: this compound & Related SubstancesMethod 4: Adefovir in Human Plasma (LC-MS/MS)[4]
Analyte(s) This compoundThis compound, Adefovir, mono-POM PMEAThis compound and related substancesAdefovir
Column Not SpecifiedCN-3ODS-C18 (200mm x 4.6mm, 5µm)XTerra MS/MS C18 (100mm x 2.1mm, 3.5µm)
Mobile Phase Acetonitrile:Phosphate Buffer (50:50, v/v)Acetonitrile:25 mmol/L Phosphate Buffer (pH 4.0) (33:67, v/v)0.02mol/L KH2PO4 (pH 6.0):Acetonitrile (60:40, v/v)Methanol:Water (20:80, v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/minNot Specified
Detection UV at 262 nmUV at 260 nmUV at 254 nmESI-MS/MS
Linearity Range 5.0 - 100 µg/mL1.861 - 181.7 mg/L (this compound), 2.018 - 197.2 mg/L (Adefovir)0.05 - 0.40 mg/mL0.20 - 100 ng/mL
Correlation Coeff. 0.99990.9999 (this compound), 0.9998 (Adefovir)0.99970.9962
Retention Time 4.357 min< 8 min for all analytesNot Specified5.2 min
LOD/LLOQ 0.4 µg/mL (LOD)1 ng (LOD for Adefovir)Not Specified0.20 ng/mL (LLOQ)

Experimental Protocols

Sample Preparation: Adefovir from Human Plasma

This protocol is based on a protein precipitation method, which is a common and effective technique for extracting small molecules from plasma.

Plasma Sample Preparation Workflow Start Start: Plasma Sample Add_IS Add Internal Standard (e.g., Adenine) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., Methanol or Trichloroacetic Acid) Add_IS->Protein_Precipitation Vortex Vortex Mix Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject_HPLC Inject into HPLC System Collect_Supernatant->Inject_HPLC

Workflow for plasma sample preparation.

Materials:

  • Human plasma sample

  • Internal Standard (IS) solution (e.g., Adenine)

  • Precipitating agent (e.g., Methanol, Trichloroacetic acid)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • HPLC vials

Procedure:

  • Pipette a known volume of the plasma sample (e.g., 200 µL) into a microcentrifuge tube.

  • Add a specific volume of the internal standard solution.

  • Add the precipitating agent. A common ratio is 1:3 (plasma:precipitating agent). For example, add 600 µL of methanol.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • Transfer the supernatant to an HPLC vial for analysis.

HPLC Analysis Protocol (Based on Method 3)

This protocol is suitable for the simultaneous determination of this compound and its related substances.

Instrumentation:

  • HPLC system with a UV detector

  • ODS-C18 column (200mm x 4.6mm, 5µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4)

  • Water (HPLC grade)

Procedure:

  • Mobile Phase Preparation: Prepare a 0.02 mol/L solution of potassium dihydrogen phosphate in water and adjust the pH to 6.0. Mix this buffer with acetonitrile in a 60:40 (v/v) ratio. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 254 nm.

    • Maintain the column at a constant temperature (e.g., 25 °C).

  • Standard and Sample Analysis:

    • Prepare a series of standard solutions of this compound at known concentrations to generate a calibration curve.

    • Inject a fixed volume (e.g., 20 µL) of the prepared standards and samples into the HPLC system.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to this compound and its metabolites based on their retention times.

    • Quantify the analytes in the samples by comparing their peak areas to the calibration curve.

Pharmacokinetic Parameters of Adefovir

The oral administration of this compound results in the systemic exposure of its active metabolite, Adefovir. The pharmacokinetic properties of Adefovir are essential for determining appropriate dosing regimens.

ParameterValue (Mean ± SD)Reference
Oral Bioavailability ~59%[5]
Cmax (10 mg dose) 18.4 ± 6.26 ng/mL[5]
Tmax (10 mg dose) 0.58 - 4.00 hours (median = 1.75 hours)[5]
AUC0–∞ (10 mg dose) 220 ± 70.0 ng•h/mL[5]
Terminal Elimination Half-life 7.48 ± 1.65 hours[5]
Plasma Protein Binding ≤ 4%[5]
Excretion Primarily renal (glomerular filtration and active tubular secretion)[5][6]

Conclusion

The HPLC methods described provide reliable and accurate means for the quantification of this compound and its primary metabolite, Adefovir. The choice of the specific method will be dictated by the analytical needs, including the required sensitivity and the sample matrix. The provided protocols offer a starting point for method implementation and can be further optimized as needed. For bioanalytical applications requiring high sensitivity, LC-MS/MS is the recommended technique.

References

Application Notes and Protocols for Adefovir Dipivoxil in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adefovir Dipivoxil is an orally administered diester prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1][2][3][4] It is primarily utilized in the treatment of chronic hepatitis B virus (HBV) infection.[5][6][7] Upon administration, this compound is rapidly converted to its active form, adefovir.[5][8] Inside the cell, adefovir is phosphorylated by cellular kinases to adefovir diphosphate.[1][2][5] This active metabolite acts as a competitive inhibitor and a chain terminator of HBV DNA polymerase (reverse transcriptase), effectively halting viral replication.[1][3][5][7]

These application notes provide detailed protocols for evaluating the efficacy, cytotoxicity, and cellular effects of this compound in various in vitro cell culture models.

Mechanism of Action

This compound's antiviral activity is initiated by its intracellular conversion to the active metabolite, adefovir diphosphate. This process involves the enzymatic cleavage of the pivaloyloxymethyl groups to release adefovir, followed by two phosphorylation steps mediated by cellular kinases.[1][8][9] The resulting adefovir diphosphate competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the elongating viral DNA chain.[3][5] Its integration leads to premature DNA chain termination, thereby inhibiting HBV replication.[5][6]

Caption: Intracellular activation and mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes key quantitative parameters for adefovir's activity derived from various in vitro studies.

ParameterValueCell System / ConditionReference(s)
EC₅₀ (50% Effective Concentration)0.2 - 2.5 µMHBV-transfected human hepatoma cell lines[1][3][10]
Kᵢ (Inhibition Constant) vs HBV DNA Polymerase0.1 µMCell-free assay[1][3]
Kᵢ vs Human DNA Polymerase α1.18 µMCell-free assay[1][3]
Kᵢ vs Human DNA Polymerase γ0.97 µMCell-free assay[1][3]
IC₅₀ (50% Inhibitory Concentration) vs T-Cell Proliferation63.12 nM (freshly stimulated)Human T-cells stimulated with anti-CD3/CD28 antibodies[11]
364.8 nM (pre-activated)Human T-cells stimulated with anti-CD3/CD28 antibodies[11]
Intracellular Half-life (Adefovir Diphosphate)33 ± 3 hoursHepG2 cells[12]
10 ± 1 hoursHuh-7 cells[12]
33 - 48 hoursPrimary human hepatocytes[12]

Experimental Protocols

Protocol 1: Assessment of Anti-HBV Efficacy

This protocol details the procedure for determining the antiviral activity of this compound against HBV in a stable, HBV-producing cell line.

Objective: To quantify the reduction in HBV DNA levels following treatment with this compound.

Cell Line: HepG2.2.15 cells, which are human hepatoma cells stably transfected with the HBV genome.[1][13]

Materials:

  • HepG2.2.15 cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS, antibiotics)

  • This compound stock solution (dissolved in DMSO or ethanol)[4]

  • 96-well or 24-well cell culture plates

  • DNA extraction kit

  • Reagents for quantitative PCR (qPCR), including HBV-specific primers and probe

  • qPCR instrument

Methodology:

  • Cell Seeding: Seed HepG2.2.15 cells in a multi-well plate at a density that allows for several days of growth without reaching confluency (e.g., 2 x 10⁴ cells/well for a 96-well plate).[13] Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and non-toxic to the cells.

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plates for 6-7 days.[13][14] Replace the drug-containing medium every 2-3 days to maintain compound concentration and nutrient supply.

  • DNA Extraction: After the incubation period, lyse the cells and extract total intracellular DNA using a commercial DNA extraction kit according to the manufacturer's protocol. Alternatively, extracellular HBV DNA can be quantified from the cell culture supernatant.

  • Quantitative PCR (qPCR): Quantify the amount of HBV DNA in each sample using a real-time qPCR assay with primers and a probe specific for the HBV genome.[15]

  • Data Analysis: Determine the HBV DNA copy number for each concentration. Normalize the data to the vehicle control (set to 100%). Plot the percentage of HBV DNA reduction against the log of the this compound concentration to calculate the EC₅₀ value using regression analysis.

Antiviral_Assay_Workflow A 1. Seed HepG2.2.15 Cells B 2. Incubate for 24h A->B C 3. Treat with Serial Dilutions of this compound B->C D 4. Incubate for 6-7 Days (Refresh medium periodically) C->D E 5. Lyse Cells & Extract Intracellular DNA D->E F 6. Quantify HBV DNA using qPCR E->F G 7. Analyze Data & Calculate EC₅₀ F->G

Caption: Workflow for assessing the antiviral efficacy of this compound.

Protocol 2: Cytotoxicity and Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on host cells to determine its therapeutic window.

Objective: To measure the effect of this compound on the viability and proliferation of mammalian cells.

Cell Lines: HepG2, Huh-7, or the same cell line used for efficacy testing.

Materials:

  • Selected cell line

  • Complete culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTS or XTT assay kit

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10⁴ to 2 x 10⁴ cells per well.[11][13] Incubate for 24 hours at 37°C and 5% CO₂.

  • Drug Treatment: Add serial dilutions of this compound to the wells. The concentrations should span the range used in the efficacy assay and higher. Include a vehicle-only control and a "cells only" (no drug) control.

  • Incubation: Incubate the plate for a period relevant to the efficacy assay (e.g., 72 to 96 hours).[11][16]

  • Viability Measurement: Add the MTS or XTT reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration to determine the CC₅₀ (50% cytotoxic concentration).

Protocol 3: Analysis of Apoptosis and Cell Cycle in T-Cells

Recent studies have shown that this compound can inhibit T-cell proliferation and induce apoptosis, suggesting its potential for repositioning in autoimmune diseases.[11]

Objective: To investigate the effects of this compound on T-cell apoptosis and cell cycle progression.

Cell Type: Human peripheral blood mononuclear cells (PBMCs) or isolated human T-cells.

Materials:

  • Freshly isolated or cryopreserved PBMCs/T-cells

  • Culture medium (e.g., AIM-V or RPMI-1640 with 10% serum)

  • T-cell stimulation reagents (e.g., anti-CD3/CD28 antibodies or Phytohemagglutinin (PHA))[11]

  • This compound stock solution

  • Apoptosis Detection Kit (e.g., Annexin V-FITC/Propidium Iodide)

  • Reagents for cell cycle analysis (e.g., Propidium Iodide, RNase A)

  • Flow cytometer

Methodology:

Part A: Apoptosis Analysis

  • Cell Stimulation and Treatment: Culture T-cells in plates coated with anti-CD3/CD28 antibodies. Simultaneously, treat the cells with increasing concentrations of this compound (e.g., 0 to 1000 nM).[11]

  • Incubation: Incubate for 72 hours at 37°C and 5% CO₂.[11]

  • Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the kit manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.

Part B: Cell Cycle Analysis

  • Cell Stimulation and Treatment: Stimulate and treat T-cells as described above for 72 hours.[11]

  • Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells to remove ethanol. Resuspend in a PI staining solution containing RNase A and incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer. Use the DNA content histogram to quantify the percentage of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.[11]

p53_Pathway ADV This compound DNA_Damage DNA Double-Strand Breaks (γH2AX foci expression) ADV->DNA_Damage p53 p53 Activation (p53-phospho-Ser15) DNA_Damage->p53 p21_PUMA Transactivation of p21 and PUMA p53->p21_PUMA Arrest G₀/G₁ Cell Cycle Arrest p21_PUMA->Arrest Apoptosis Intrinsic Apoptosis Pathway (Caspase Activation) p21_PUMA->Apoptosis

Caption: Adefovir-induced signaling pathway leading to apoptosis in T-cells.[11]

References

Application Notes and Protocols for Adefovir Dipivoxil in Combination Therapy for Lamivudine-Resistant Hepatitis B Virus (HBV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Adefovir Dipivoxil (ADV) in combination with Lamivudine (LAM) for the treatment of chronic hepatitis B (CHB) in patients who have developed resistance to Lamivudine monotherapy. The protocols outlined below are based on methodologies from key clinical studies and are intended to guide researchers in designing and conducting their own investigations in this area.

Introduction

Lamivudine, a potent nucleoside analog, was a cornerstone of chronic hepatitis B therapy. However, its long-term use is limited by the emergence of drug-resistant HBV variants, most commonly the YMDD (tyrosine-methionine-aspartate-aspartate) motif mutation in the viral polymerase. This compound, a nucleotide analog, is effective against both wild-type and lamivudine-resistant HBV strains. The combination of ADV and LAM has been a widely studied rescue therapy for patients with lamivudine-resistant CHB. This approach is based on the principle that the two drugs have different resistance profiles, and their combined use can suppress viral replication more effectively and delay the emergence of further resistance.

Data Presentation

The following tables summarize the quantitative data from key clinical trials evaluating the efficacy of this compound in combination with Lamivudine for lamivudine-resistant HBV.

Table 1: Virological Response to Adefovir-Based Therapy in Lamivudine-Resistant CHB Patients

Study / CohortTreatment GroupDuration (weeks)Baseline HBV DNA (log10 copies/mL)HBV DNA Reduction (log10 copies/mL)Undetectable HBV DNA (%)
Perrillo et al.[1][2]ADV + LAM48≥6-3.59Not Reported
ADV Monotherapy48≥6-4.04Not Reported
LAM Monotherapy48≥60.0Not Reported
Suzuki et al.[3]ADV + LAM52 (Year 1)Not ReportedNot Reported63% (<2.6 log copies/mL)
ADV + LAM104 (Year 2)Not ReportedNot Reported72% (<2.6 log copies/mL)
ADV + LAM364 (Year 7)Not ReportedNot Reported85% (<2.6 log copies/mL)
Lee et al.[4]ADV + LAM24Not ReportedNot Reported86% (<0.5 pg/mL)
ADV Monotherapy24Not ReportedNot Reported83% (<0.5 pg/mL)
Rapti et al. (Meta-analysis)[5]ADV + LAMVariousNot ReportedNot Reported63% (134/213)
ADV MonotherapyVariousNot ReportedNot Reported47% (96/205)

Table 2: Biochemical and Serological Responses

Study / CohortTreatment GroupDuration (weeks)ALT Normalization (%)HBeAg Seroconversion (%)
Perrillo et al.[1][2]ADV + LAM4853% (10/19)Not Reported
ADV Monotherapy4847% (9/18)Not Reported
LAM Monotherapy485% (1/19)Not Reported
Lee et al.[4]ADV + LAM2482%Not Reported
ADV Monotherapy2478%Not Reported
Chen et al.[6]ADV + LAM24100%6.9%

Table 3: Emergence of Adefovir Resistance

Study / CohortTreatment GroupDuration (years)Emergence of ADV Resistance (%)
Suzuki et al.[3]ADV + LAMup to 9.53% (during therapy)
Meta-analysis[5]ADV + LAMNot specifiedLower than monotherapy
ADV MonotherapyNot specifiedHigher than combination

Experimental Protocols

Protocol 1: Assessment of Antiviral Efficacy in a Clinical Setting

1. Patient Selection:

  • Inclusion Criteria:

    • Adult patients (≥18 years) with a diagnosis of chronic hepatitis B (HBsAg positive for >6 months).

    • Documented evidence of lamivudine resistance (e.g., genotypic analysis showing YMDD mutations) and/or virologic breakthrough (increase in HBV DNA by >1 log10 IU/mL) while on lamivudine therapy.

    • Serum HBV DNA levels ≥ 10^5 copies/mL.

    • Elevated serum alanine aminotransferase (ALT) levels (>1.2 times the upper limit of normal).

    • Compensated liver disease (Child-Pugh score < 7).

  • Exclusion Criteria:

    • Co-infection with hepatitis C, hepatitis D, or HIV.

    • Decompensated liver disease.

    • Previous treatment with adefovir or tenofovir.

    • Pregnancy or breastfeeding.

    • Significant renal impairment.

2. Treatment Regimen:

  • Administer this compound 10 mg orally once daily.

  • Continue Lamivudine 100 mg orally once daily.

  • Treatment duration: A minimum of 48 weeks, with follow-up for long-term efficacy and safety.

3. Monitoring and Endpoints:

  • Virological Assessment:

    • Measure serum HBV DNA levels using a sensitive real-time PCR assay at baseline, and at weeks 4, 12, 24, and 48 of treatment.

    • Primary Endpoint: Mean change in serum HBV DNA from baseline to week 48.

    • Secondary Endpoint: Proportion of patients with undetectable HBV DNA (<100 copies/mL) at week 48.

  • Biochemical Assessment:

    • Monitor serum ALT levels at the same time points as virological assessment.

    • Endpoint: Proportion of patients with normalization of ALT levels.

  • Serological Assessment:

    • Test for HBeAg and anti-HBe at baseline and at week 48 for HBeAg-positive patients.

    • Endpoint: Rate of HBeAg loss and seroconversion to anti-HBe.

  • Resistance Monitoring:

    • Perform genotypic resistance testing for adefovir-associated mutations (e.g., rtA181V/T, rtN236T) in patients experiencing virologic breakthrough on combination therapy.

  • Safety Assessment:

    • Monitor renal function (serum creatinine, estimated glomerular filtration rate) at regular intervals.

Protocol 2: In Vitro Analysis of Drug Synergy

1. Cell Culture and HBV Transfection:

  • Culture a human hepatoma cell line (e.g., HepG2).

  • Transfect cells with a plasmid containing a greater-than-genome-length HBV DNA construct of a lamivudine-resistant strain (e.g., containing the M204V/I mutation).

2. Drug Treatment:

  • Treat the transfected cells with varying concentrations of Adefovir and Lamivudine, both alone and in combination, using a checkerboard dilution method.

  • Include a no-drug control.

3. Analysis of Viral Replication:

  • After a defined incubation period (e.g., 72 hours), harvest the cell culture supernatant and cell lysates.

  • Quantify extracellular HBV DNA in the supernatant using real-time PCR.

  • Analyze intracellular HBV replicative intermediates using Southern blot analysis.

4. Data Analysis:

  • Calculate the 50% effective concentration (EC50) for each drug alone and in combination.

  • Use a synergy quantification model (e.g., MacSynergy II) to determine if the drug combination is synergistic, additive, or antagonistic.

Visualizations

HBV_Replication_and_Drug_Action HBV_entry HBV Entry rcDNA Relaxed Circular DNA (rcDNA) HBV_entry->rcDNA cccDNA Covalently Closed Circular DNA (cccDNA) in Nucleus rcDNA->cccDNA pgRNA Pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription Reverse_Transcription Reverse Transcription (HBV Polymerase) pgRNA->Reverse_Transcription ssDNA Single-Stranded DNA (-) Reverse_Transcription->ssDNA dsDNA Double-Stranded DNA (+) ssDNA->dsDNA DNA Synthesis dsDNA->cccDNA Recycling Virion_Assembly Virion Assembly and Release dsDNA->Virion_Assembly Lamivudine Lamivudine (L-dCTP) Lamivudine->Reverse_Transcription Inhibits Adefovir Adefovir (ADV-DP) Adefovir->Reverse_Transcription Inhibits

Caption: HBV replication cycle and targets of antiviral drugs.

Experimental_Workflow Patient_Screening Patient Screening (Lamivudine-Resistant CHB) Baseline_Assessment Baseline Assessment (HBV DNA, ALT, HBeAg) Patient_Screening->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A: ADV + LAM Randomization->Group_A Group_B Group B: ADV Monotherapy Randomization->Group_B Follow_Up Follow-Up Visits (Weeks 4, 12, 24, 48) Group_A->Follow_Up Group_B->Follow_Up Endpoint_Analysis Endpoint Analysis (Virological, Biochemical, Serological) Follow_Up->Endpoint_Analysis Resistance_Monitoring Resistance Monitoring Endpoint_Analysis->Resistance_Monitoring

Caption: Clinical trial workflow for evaluating combination therapy.

Logical_Relationship Lam_Resistance Lamivudine Resistance (YMDD Mutation) Viral_Breakthrough Virological Breakthrough on LAM Monotherapy Lam_Resistance->Viral_Breakthrough Add_Adefovir Add Adefovir to Lamivudine Viral_Breakthrough->Add_Adefovir Viral_Suppression Suppression of HBV Replication Add_Adefovir->Viral_Suppression Reduced_Resistance Reduced Risk of ADV Resistance Add_Adefovir->Reduced_Resistance Improved_Outcomes Improved Clinical Outcomes Viral_Suppression->Improved_Outcomes Reduced_Resistance->Improved_Outcomes

Caption: Rationale for Adefovir and Lamivudine combination therapy.

References

Application Notes and Protocols for Adefovir Dipivoxil Efficacy Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of relevant animal models for evaluating the preclinical efficacy of Adefovir Dipivoxil (ADV), a nucleotide analog reverse transcriptase inhibitor used in the treatment of chronic hepatitis B. Detailed protocols for key experiments are provided to facilitate study design and execution.

Application Notes

This compound is a prodrug of adefovir, which, in its active diphosphate form, inhibits the hepatitis B virus (HBV) DNA polymerase, leading to chain termination and cessation of viral replication.[1][2][3] Preclinical evaluation of its antiviral efficacy is crucial and relies on well-established animal models that recapitulate key aspects of HBV infection and pathogenesis. The selection of an appropriate animal model is critical for obtaining meaningful and translatable data.

Key Animal Models for this compound Efficacy Studies

The most commonly utilized animal models for assessing the efficacy of anti-HBV agents like this compound include HBV transgenic mice, the woodchuck hepatitis virus (WHV) model, and the duck hepatitis B virus (DHBV) model.[4][5][6]

  • HBV Transgenic Mice: These mice are genetically engineered to express HBV genes and replicate the virus, primarily in the liver.[6][7] This model is particularly useful for studying the direct antiviral effects of compounds on HBV replication in a mammalian system. However, a key limitation is that the HBV genome is integrated into the host chromosome, and these models do not typically exhibit the liver inflammation and disease progression seen in human chronic hepatitis B.[6][7]

  • Woodchuck Hepatitis Virus (WHV) Model: The woodchuck (Marmota monax) is a natural host of the woodchuck hepatitis virus (WHV), which is closely related to human HBV in terms of genome organization, replication strategy, and pathogenesis.[4][8] Chronic WHV infection in woodchucks often leads to the development of chronic hepatitis and hepatocellular carcinoma, making this model highly valuable for studying both antiviral efficacy and long-term disease outcomes.[4][9]

  • Duck Hepatitis B Virus (DHBV) Model: The Pekin duck is a natural host for the duck hepatitis B virus (DHBV), another member of the hepadnavirus family.[5][10] This model is cost-effective and supports high levels of viral replication.[10] It has been instrumental in early-stage screening of antiviral compounds and for studying the viral life cycle, including the formation and persistence of covalently closed circular DNA (cccDNA).[10][11]

Comparative Efficacy of this compound Across Models

The following table summarizes representative quantitative data on the efficacy of this compound in these key animal models.

Animal ModelDosageTreatment DurationKey Efficacy EndpointResultCitation
Woodchuck (WHV) 5 mg/kg/day12 weeksSerum WHV DNA Reduction>45-fold (>1.6 log10)[4][12]
15 mg/kg/day12 weeksSerum WHV DNA Reduction>300-fold (>2.5 log10)[4][12]
HBV Transgenic Mouse 1.0 mg/kg/day10 daysLiver HBV DNA ReductionNear maximum reduction[6]
100 mg/kg/day (twice daily)10 daysLiver HBV DNAReduced to <0.1 pg/µg total DNA (vs. 3.0 pg/µg in placebo)[6]
100 mg/kg/day (twice daily)10 daysSerum HBV DNAReduced to 3.5 log10 ge/ml (vs. 5.3 log10 ge/ml in placebo)[6]
Duck (DHBV) MonotherapyN/AIntrahepatic DHBV DNA14% decrease[5]
Combination with DNA VaccineN/AIntrahepatic DHBV DNA51% decrease[5]

Note: Efficacy data can vary based on the specific strain of animal, virus, and experimental conditions.

Mechanism of Action of this compound

This compound is an oral prodrug that is rapidly converted to adefovir.[1] Cellular kinases then phosphorylate adefovir to its active metabolite, adefovir diphosphate.[3] Adefovir diphosphate competitively inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxyadenosine triphosphate.[13] Its incorporation into the growing viral DNA chain leads to premature chain termination, thus halting viral replication.[1][2]

This compound Mechanism of Action cluster_blood Bloodstream cluster_cell Hepatocyte ADV This compound (Oral Prodrug) Adefovir Adefovir ADV->Adefovir Hydrolysis AMP Adefovir Monophosphate Adefovir->AMP Phosphorylation (Cellular Kinases) ADP Adefovir Diphosphate (Active Form) AMP->ADP Phosphorylation (Cellular Kinases) HBV_RT HBV DNA Polymerase (Reverse Transcriptase) ADP->HBV_RT Competes with dATP and binds to DNA_Chain Growing HBV DNA Chain HBV_RT->DNA_Chain Incorporation into Terminated_DNA Chain Termination DNA_Chain->Terminated_DNA

Caption: Mechanism of this compound activation and action.

Experimental Protocols

General Guidelines

Animal Welfare and Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and regulations of the local Institutional Animal Care and Use Committee (IACUC).[14] Animals should be housed in facilities with controlled temperature, humidity, and light cycles, and provided with ad libitum access to food and water. All procedures should be designed to minimize animal distress.

Protocol 1: ADV Efficacy in HBV Transgenic Mice

This protocol describes a typical efficacy study of this compound in HBV transgenic mice.

Materials:

  • HBV transgenic mice (e.g., strain 1.3.32)

  • This compound

  • Vehicle for oral gavage (e.g., sterile water, 0.5% methylcellulose)

  • Oral gavage needles (20-22 gauge, flexible tip)[2]

  • Blood collection supplies (e.g., micro-hematocrit tubes)

  • DNA extraction kits (for serum and liver tissue)

  • qPCR reagents (primers, probes, master mix)

  • Reagents for liver function tests (e.g., ALT assay kits)

  • Formalin and reagents for histology (H&E stain)

HBV Transgenic Mouse Workflow cluster_prep Preparation cluster_treat Treatment Phase cluster_analysis Analysis A1 Animal Acclimatization (1 week) A2 Group Assignment & Baseline Sampling (Blood) A1->A2 B1 Daily Oral Gavage (ADV or Vehicle) (e.g., 10-21 days) A2->B1 C1 Blood Collection (e.g., Day 10/21) B1->C1 C2 Euthanasia & Liver Harvest C1->C2 D1 Serum HBV DNA (qPCR) C1->D1 D2 Serum ALT Levels C1->D2 D3 Liver HBV DNA (qPCR) C2->D3 D4 Liver Histology (H&E Staining) C2->D4

Caption: Experimental workflow for ADV efficacy in HBV transgenic mice.

Procedure:

  • Animal Selection and Acclimatization: Acclimate male or female HBV transgenic mice (6-8 weeks old) for at least one week before the start of the experiment.

  • Drug Formulation and Administration:

    • Prepare a suspension of this compound in the chosen vehicle to the desired concentrations (e.g., 0.1, 1.0, 10 mg/kg).

    • Administer the formulation or vehicle control to mice once daily via oral gavage.[2] The volume should not exceed 10 ml/kg body weight.[2]

  • Sample Collection:

    • Collect blood samples via a suitable method (e.g., retro-orbital sinus) at baseline and at the end of the treatment period.

    • At the study endpoint, euthanize the animals and collect liver tissue. A portion should be snap-frozen for DNA analysis, and another portion fixed in 10% neutral buffered formalin for histology.

  • Endpoint Analysis:

    • HBV DNA Quantification: Extract viral DNA from serum and liver homogenates using a commercial kit. Quantify HBV DNA levels using a real-time qPCR assay with specific primers and probes for the HBV genome.[6]

    • Serum ALT: Measure serum alanine aminotransferase (ALT) levels using a commercial assay kit as an indicator of liver injury.

    • Liver Histology: Process formalin-fixed liver tissue, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).[15] Evaluate sections for signs of liver pathology.

Protocol 2: ADV Efficacy in the Woodchuck/WHV Model

This protocol outlines an efficacy study in woodchucks chronically infected with WHV.

Materials:

  • Chronically WHV-infected woodchucks

  • This compound tablets

  • Vehicle (e.g., diluted grape juice concentrate)[4]

  • Oral feeding tube[4]

  • Blood collection supplies

  • DNA extraction kits

  • qPCR reagents for WHV DNA

  • ELISA kits for WHsAg (Woodchuck Hepatitis surface Antigen)

  • Biopsy needles and histology supplies

Woodchuck/WHV Model Workflow cluster_prep Pre-Treatment cluster_treat Treatment & Recovery cluster_analysis Monitoring & Analysis A1 Animal Acclimatization A2 Baseline Sampling (Blood, Liver Biopsy) A1->A2 B1 Daily Oral Dosing (ADV or Vehicle) (e.g., 12 weeks) A2->B1 B2 Recovery Period (No Treatment) (e.g., 6 weeks) B1->B2 C1 Weekly/Bi-weekly Blood Collection B1->C1 C2 End-of-Treatment Liver Biopsy B1->C2 B2->C1 C3 End-of-Study Sample Collection B2->C3 D1 Serum WHV DNA (qPCR) C1->D1 D2 Serum WHsAg (ELISA) C1->D2 D3 Liver Histology C2->D3 C3->D1 C3->D2 C3->D3

Caption: Workflow for ADV efficacy study in the woodchuck/WHV model.

Procedure:

  • Animal Selection: Use adult woodchucks with established chronic WHV infection (positive for WHV DNA and WHsAg for at least 6 months).

  • Drug Formulation and Administration:

    • Grind this compound tablets into a fine powder.[4]

    • Prepare a daily suspension of the weighed drug in a vehicle like diluted grape juice concentrate.[4]

    • Administer the suspension (e.g., 5 or 15 mg/kg) or vehicle control orally using a feeding tube.[4]

  • Monitoring and Sample Collection:

    • Collect blood samples at baseline and at regular intervals (e.g., every 2 weeks) throughout the treatment and recovery phases.

    • Perform liver biopsies at baseline and at the end of the treatment period.

  • Endpoint Analysis:

    • WHV DNA Quantification: Extract DNA from serum and liver tissue.[5] Quantify WHV DNA levels by qPCR.

    • WHsAg Quantification: Measure WHsAg levels in serum using an ELISA.

    • Liver Histology: Analyze H&E-stained liver biopsy sections for changes in inflammation and necrosis.

Protocol 3: ADV Efficacy in the Duck/DHBV Model

This protocol is for assessing adefovir efficacy in Pekin ducks congenitally infected with DHBV.

Materials:

  • Congenitally DHBV-infected Pekin ducklings (1-day old)

  • Adefovir

  • Sterile saline for injection

  • Syringes and needles for intraperitoneal injection

  • Blood collection supplies

  • DNA extraction kits (for serum and liver)

  • qPCR reagents for DHBV DNA

Procedure:

  • Animal Selection: Use 1-day old Pekin ducklings with congenital DHBV infection.

  • Drug Administration:

    • Dissolve adefovir in sterile saline.

    • Administer adefovir or a saline control via daily intraperitoneal injection at the desired dose.

  • Sample Collection:

    • Collect blood samples at specified time points.

    • At the end of the study, euthanize the ducklings and harvest liver tissue.

  • Endpoint Analysis:

    • DHBV DNA Quantification: Extract DNA from serum and liver samples. Quantify DHBV DNA and cccDNA (using a method involving Plasmid-Safe ATP-dependent DNase treatment prior to qPCR) to assess the impact on viral replication and the persistence of the viral reservoir.[12]

By employing these models and protocols, researchers can effectively evaluate the preclinical efficacy of this compound and other novel antiviral agents for the treatment of chronic hepatitis B.

References

Application Notes and Protocols for Studying Viral Resistance Mechanisms Using Adefovir Dipivoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Adefovir Dipivoxil in the study of viral resistance mechanisms, with a primary focus on Hepatitis B Virus (HBV).

Introduction

This compound is an orally administered nucleotide analog reverse-transcriptase inhibitor (ntRTI) used in the treatment of chronic hepatitis B.[1] It is a prodrug of adefovir, which, in its active diphosphate form, inhibits the viral DNA polymerase, leading to chain termination and suppression of viral replication.[2][3] The long-term administration of this compound can lead to the selection of drug-resistant HBV variants, making it a valuable tool for studying the molecular mechanisms of antiviral resistance.[4] Understanding these mechanisms is crucial for the development of new antiviral agents and for optimizing treatment strategies.

The primary mutations associated with adefovir resistance in HBV are located in the reverse transcriptase (RT) domain of the viral polymerase and include rtA181V/T and rtN236T.[5][6] The emergence of these mutations is often associated with a virological breakthrough, characterized by an increase in HBV DNA levels in patients undergoing therapy.[4][7]

Key Applications

  • Identification and characterization of resistance mutations: this compound can be used in long-term cell culture or clinical studies to select for and identify novel viral mutations that confer resistance.

  • Phenotypic analysis of resistant mutants: The susceptibility of viral strains carrying specific mutations to adefovir and other antiviral agents can be quantified in vitro.

  • Evaluation of cross-resistance: Studying adefovir-resistant mutants helps in understanding cross-resistance patterns with other nucleoside/nucleotide analogs, which is critical for sequential or combination therapy.[4][6]

  • Investigation of viral fitness: The replication capacity of resistant mutants in the presence or absence of the drug can be assessed to understand the biological cost of resistance.[4]

Data Presentation: Quantitative Analysis of Adefovir Resistance

The following tables summarize key quantitative data related to this compound resistance in HBV.

Table 1: Cumulative Incidence of Adefovir Resistance in Chronic Hepatitis B Patients

Duration of TherapyCumulative Incidence of Genotypic Resistance
1 Year (48 Weeks)0%[5][8][9]
2 Years (96 Weeks)3%[5][8]
3 Years (144 Weeks)11%[5][8]
4 Years (192 Weeks)18%[5][8]
5 Years (240 Weeks)29%[4][8]

Table 2: In Vitro Susceptibility of HBV Mutants to Adefovir and Other Antivirals

HBV MutantFold-Change in IC50 (Adefovir)Fold-Change in IC50 (Tenofovir)Fold-Change in IC50 (Lamivudine)
rtA181V2.5 - 4.3[8][10]3.2[8]Reduced Susceptibility[10]
rtN236T3.9 - 7.0[8][10]Sensitive[8]Sensitive[8]
rtA181V + rtN236T13.8 - 18.0[8][10]10.0[8]-

IC50 (half-maximal inhibitory concentration) fold-change is relative to wild-type HBV.

Experimental Protocols

Detailed methodologies for key experiments in the study of adefovir resistance are provided below.

Protocol 1: Genotypic Analysis of HBV Resistance Mutations by Sanger Sequencing

This protocol outlines the steps for identifying mutations in the HBV polymerase gene from patient serum or plasma.

1. Viral DNA Extraction:

  • Extract viral DNA from 200 µL of serum or plasma using a commercial viral DNA extraction kit, following the manufacturer's instructions.
  • Elute the DNA in 50 µL of elution buffer.

2. Nested PCR for Amplification of the Reverse Transcriptase Domain:

  • First Round PCR:
  • Prepare a master mix containing: 10x PCR buffer, dNTPs, forward primer, reverse primer, Taq DNA polymerase, and nuclease-free water.
  • Add 5 µL of extracted HBV DNA to 45 µL of the master mix.
  • PCR cycling conditions:
  • Initial denaturation: 94°C for 3 minutes.
  • 35 cycles of:
  • Denaturation: 94°C for 30 seconds.
  • Annealing: 55°C for 30 seconds.
  • Extension: 72°C for 1 minute.
  • Final extension: 72°C for 7 minutes.
  • Second Round (Nested) PCR:
  • Use 1 µL of the first-round PCR product as a template.
  • Utilize internal forward and reverse primers specific to the RT domain.
  • PCR cycling conditions are similar to the first round.

3. PCR Product Purification:

  • Run the nested PCR product on a 1.5% agarose gel to confirm the correct amplicon size.
  • Purify the PCR product from the gel or directly from the PCR reaction using a commercial PCR purification kit.

4. Sanger Sequencing:

  • Send the purified PCR product and the sequencing primers (internal PCR primers) to a sequencing facility.
  • Typically, both forward and reverse sequencing are performed to ensure accuracy.

5. Sequence Analysis:

  • Align the obtained sequences with a wild-type HBV reference sequence (genotype-specific) using bioinformatics software (e.g., MEGA, Geneious).
  • Identify amino acid substitutions at known adefovir resistance-associated positions (e.g., rtA181, rtN236).

Protocol 2: In Vitro Phenotypic Susceptibility Assay

This protocol describes how to determine the susceptibility of HBV, with or without resistance mutations, to antiviral drugs.

1. Generation of Mutant HBV Constructs:

  • Use a plasmid containing a greater-than-genome-length HBV replicon (e.g., 1.3-mer).
  • Introduce desired mutations (e.g., rtA181V, rtN236T) into the polymerase gene using a site-directed mutagenesis kit.
  • Verify the presence of the intended mutation and the absence of other mutations by Sanger sequencing.

2. Cell Culture and Transfection:

  • Culture human hepatoma cells (e.g., HepG2) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
  • Seed the cells in 24-well plates and grow to 70-80% confluency.
  • Transfect the cells with the wild-type or mutant HBV replicon plasmid using a suitable transfection reagent (e.g., Lipofectamine).

3. Drug Treatment:

  • 24 hours post-transfection, remove the transfection medium and add fresh medium containing serial dilutions of this compound (or other antiviral agents).
  • Include a no-drug control.
  • Maintain the cells in the drug-containing medium for 4-5 days.

4. Quantification of Viral Replication:

  • Harvest the cell culture supernatant.
  • Extract encapsidated viral DNA from the supernatant using a commercial kit.
  • Quantify the HBV DNA levels using a real-time PCR assay (as described in Protocol 3).

5. Data Analysis:

  • Plot the percentage of viral replication inhibition against the drug concentration.
  • Calculate the IC50 value (the drug concentration that inhibits 50% of viral replication) for both wild-type and mutant viruses using a non-linear regression analysis.
  • Determine the fold-resistance by dividing the IC50 of the mutant by the IC50 of the wild-type.

Protocol 3: Quantification of HBV DNA by Real-Time PCR

This protocol is for the quantification of HBV DNA from cell culture supernatants or patient samples.

1. DNA Extraction:

  • Extract DNA as described in Protocol 1.

2. Real-Time PCR Reaction Setup:

  • Prepare a master mix containing:
  • Real-time PCR master mix (containing Taq polymerase, dNTPs, and buffer).
  • HBV-specific forward and reverse primers.
  • An HBV-specific probe (e.g., TaqMan probe).
  • Nuclease-free water.
  • Add 5 µL of extracted DNA or plasmid standards to the master mix.

3. Real-Time PCR Cycling:

  • Perform the reaction on a real-time PCR instrument with the following typical conditions:
  • Initial denaturation: 95°C for 10 minutes.
  • 40-45 cycles of:
  • Denaturation: 95°C for 15 seconds.
  • Annealing/Extension: 60°C for 1 minute (with fluorescence data collection).

4. Data Analysis:

  • Generate a standard curve using serial dilutions of a plasmid with a known HBV DNA copy number.
  • Quantify the HBV DNA in the unknown samples by interpolating their Ct values on the standard curve.
  • Results are typically expressed as IU/mL or copies/mL.

Visualizations

G cluster_0 Mechanism of Action of Adefovir Adefovir_Dipivoxil This compound (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis Adefovir_DP Adefovir Diphosphate (Active Form) Adefovir->Adefovir_DP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition DNA_Chain_Termination DNA Chain Termination HBV_DNA_Polymerase->DNA_Chain_Termination Incorporation into Viral DNA Viral_Replication_Inhibition Inhibition of Viral Replication DNA_Chain_Termination->Viral_Replication_Inhibition

Caption: Mechanism of action of this compound.

G cluster_1 Workflow for In Vitro Phenotypic Susceptibility Assay Start Start: Wild-type HBV Replicon Plasmid Mutagenesis Site-Directed Mutagenesis (e.g., rtA181V, rtN236T) Start->Mutagenesis Sequencing Sequence Verification Mutagenesis->Sequencing Transfection Transfect HepG2 Cells Sequencing->Transfection Drug_Treatment Treat with Serial Dilutions of Adefovir Transfection->Drug_Treatment Incubation Incubate for 4-5 Days Drug_Treatment->Incubation Supernatant_Harvest Harvest Supernatant Incubation->Supernatant_Harvest DNA_Extraction Extract Viral DNA Supernatant_Harvest->DNA_Extraction qPCR Quantify HBV DNA (Real-Time PCR) DNA_Extraction->qPCR IC50_Calculation Calculate IC50 and Fold-Resistance qPCR->IC50_Calculation

Caption: Experimental workflow for in vitro susceptibility testing.

G cluster_2 Development of Adefovir Resistance Wild_Type Wild-Type HBV Population Adefovir_Treatment This compound Treatment Wild_Type->Adefovir_Treatment Selective_Pressure Selective Pressure Adefovir_Treatment->Selective_Pressure Preexisting_Mutants Pre-existing or Emergent Resistant Mutants (e.g., rtA181V, rtN236T) Selective_Pressure->Preexisting_Mutants favors Selection Selection and Proliferation of Resistant Strains Preexisting_Mutants->Selection Virological_Breakthrough Virological Breakthrough (Increase in HBV DNA) Selection->Virological_Breakthrough

Caption: Logical relationship in the development of adefovir resistance.

References

Application Notes and Protocols for Long-Term Patient Management with Adefovir Dipivoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term use of Adefovir Dipivoxil in the management of chronic hepatitis B (CHB). The information is intended to guide research, clinical trial design, and drug development efforts by summarizing key efficacy and safety data, detailing essential monitoring protocols, and visualizing relevant biological and procedural pathways.

Introduction

This compound is a prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate. It is an antiviral medication primarily used for the treatment of chronic hepatitis B virus (HBV) infection.[1] Long-term therapy is often necessary for patients with CHB to suppress viral replication and prevent disease progression to cirrhosis and hepatocellular carcinoma.[2] These notes detail the application of this compound in a long-term patient management setting.

Mechanism of Action

This compound is orally administered and rapidly converted to its active form, adefovir.[3] Cellular kinases then phosphorylate adefovir to adefovir diphosphate. This active metabolite competitively inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxyadenosine triphosphate.[1][4] Its incorporation into the viral DNA chain leads to chain termination, thus halting HBV replication.[3]

cluster_cell Hepatocyte ADV This compound (Oral) AD Adefovir ADV->AD Hydrolysis AD_P Adefovir Monophosphate AD->AD_P Cellular Kinases AD_PP Adefovir Diphosphate (Active Metabolite) AD_P->AD_PP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase AD_PP->HBV_DNA_Polymerase Competes with dATP Viral_DNA Viral DNA Synthesis AD_PP->Viral_DNA Incorporation HBV_DNA_Polymerase->Viral_DNA Replication Chain_Termination Chain Termination Viral_DNA->Chain_Termination Inhibition

Caption: Mechanism of action of this compound.

Long-Term Efficacy Data

Long-term studies of up to 5 years have demonstrated the sustained efficacy of this compound in treating both HBeAg-positive and HBeAg-negative chronic hepatitis B.[2][5] Key outcomes from these studies are summarized below.

Virological and Biochemical Response

Table 1: Virological and Biochemical Outcomes with Long-Term this compound Therapy

ParameterDuration of TherapyHBeAg-Positive Patients[6]HBeAg-Negative Patients[7][8]
Median HBV DNA Reduction (log10 copies/mL) 5 years4.05-
HBV DNA <1000 copies/mL 5 years-67%
ALT Normalization 5 yearsMedian change of -50 U/L69%
Serological Response in HBeAg-Positive Patients

Table 2: HBeAg Seroconversion Rates in HBeAg-Positive Patients

ParameterYear 1Year 2Year 3Year 5
HBeAg Loss 23%[2]46%[2]56%[2]58%[6]
HBeAg Seroconversion 14%[2]33%[2]46%[2]48%[6]
Histological Improvement

Long-term treatment with this compound leads to significant improvements in liver histology, including reductions in necroinflammation and fibrosis.[6][9]

Table 3: Histological Improvement with Long-Term this compound Therapy

ParameterDuration of TherapyImprovement Rate
Improvement in Necroinflammation 5 years67%[6]
Improvement in Fibrosis (Ishak Score) 5 years60%[6]

Safety and Resistance Profile

Safety and Tolerability

This compound is generally well-tolerated over the long term.[6][7] The primary safety concern is nephrotoxicity, which can manifest as elevations in serum creatinine and decreases in serum phosphorus.[4][10] Regular monitoring of renal function is crucial, especially in patients with pre-existing renal impairment or those receiving other nephrotoxic agents.[4][11]

Drug Resistance

The development of resistance to this compound is a concern with long-term use. The cumulative probability of developing HBV polymerase mutations increases over time.[8] The primary resistance mutations associated with adefovir are rtA181V/T and rtN236T.[12]

Table 4: Cumulative Probability of Adefovir Resistance

Year of TherapyCumulative Resistance Rate
10%[12]
23%[12]
311%[12]
418%[12]
529% (genotypic)[8], 20% (virologic)[8]

Experimental Protocols for Patient Monitoring

Consistent and thorough monitoring is essential for managing patients on long-term this compound therapy to assess treatment efficacy, detect adverse events, and identify the emergence of drug resistance.

cluster_workflow Patient Monitoring Workflow Start Initiate this compound Therapy Monitoring Regular Monitoring (Every 3-6 months) Start->Monitoring Virological HBV DNA Quantification Monitoring->Virological Biochemical ALT, Serum Creatinine, Phosphate Monitoring->Biochemical Serological HBeAg/Anti-HBe (if initially HBeAg+) Monitoring->Serological Decision Assess Response and Safety Virological->Decision Biochemical->Decision Serological->Decision Continue Continue Therapy Decision->Continue Good Response & No Adverse Events Resistance_Testing Resistance Genotyping Decision->Resistance_Testing Virologic Breakthrough Modify_Therapy Modify Therapy Decision->Modify_Therapy Adverse Events (e.g., Nephrotoxicity) Continue->Monitoring Resistance_Testing->Modify_Therapy Resistance Detected

Caption: Workflow for long-term patient monitoring.

Quantitative Measurement of HBV DNA (Viral Load)
  • Objective: To monitor the antiviral efficacy of this compound.

  • Methodology: Real-time quantitative polymerase chain reaction (qPCR) is the standard method.[6][8]

    • Sample Collection: Collect whole blood in an EDTA tube. Separate plasma by centrifugation.[13]

    • DNA Extraction: Extract HBV DNA from plasma using a commercial viral nucleic acid extraction kit.[14]

    • qPCR Amplification: Amplify a target sequence of the HBV genome using specific primers and a fluorescently labeled probe (e.g., TaqMan).[8] The reaction is performed on a real-time PCR thermal cycler.

    • Quantification: Generate a standard curve using serial dilutions of a known concentration of HBV DNA plasmid.[7] The viral load in the patient sample is calculated by comparing its amplification signal to the standard curve. Results are typically reported in International Units per milliliter (IU/mL).[5]

Alanine Aminotransferase (ALT) Level Testing
  • Objective: To assess liver inflammation and injury.

  • Methodology: Spectrophotometric assay.[3][9]

    • Sample Collection: Collect serum or plasma.[1]

    • Assay Principle: ALT catalyzes the transfer of an amino group from alanine to α-ketoglutarate, producing pyruvate and glutamate. The rate of pyruvate production is measured, which is directly proportional to ALT activity.

    • Procedure:

      • Prepare a reaction mixture containing L-alanine and α-ketoglutarate.

      • Add the patient's serum/plasma to the reaction mixture.

      • Incubate at a controlled temperature (e.g., 37°C).

      • Measure the change in absorbance at a specific wavelength (e.g., 340 nm for NADH-coupled assays) over time using a spectrophotometer.[9]

    • Reporting: Results are reported in units per liter (U/L).

HBeAg/Anti-HBe Serology Testing
  • Objective: To monitor for HBeAg loss and seroconversion in initially HBeAg-positive patients, which is a key endpoint of therapy.

  • Methodology: Enzyme-linked immunosorbent assay (ELISA) or chemiluminescence immunoassay (CLIA).[15][16]

    • Sample Collection: Collect serum or plasma.

    • Assay Principle:

      • HBeAg: The patient's sample is added to a microplate well coated with anti-HBe antibodies. If HBeAg is present, it will bind to the antibodies. A second, enzyme-labeled anti-HBe antibody is added, followed by a substrate that produces a colorimetric or chemiluminescent signal.

      • Anti-HBe: The patient's sample is added to a microplate well coated with HBeAg. If anti-HBe is present, it will bind to the antigen. An enzyme-labeled secondary antibody that binds to human antibodies is added, followed by a substrate to generate a signal.

    • Interpretation: The presence or absence of a signal indicates a positive or negative result, respectively.

HBV Genotyping for Adefovir Resistance
  • Objective: To detect the emergence of adefovir resistance mutations (e.g., rtA181V/T, rtN236T) in patients with virologic breakthrough.

  • Methodology: PCR amplification and DNA sequencing of the HBV polymerase gene.[14][17]

    • Sample Collection and DNA Extraction: As described for HBV DNA quantification. A minimum viral load (e.g., >1,000 IU/mL) is typically required for successful genotyping.[13]

    • PCR Amplification: Amplify the reverse transcriptase (RT) domain of the HBV polymerase gene using nested PCR with specific primers.[14]

    • DNA Sequencing: Sequence the PCR product using Sanger sequencing or next-generation sequencing methods.

    • Sequence Analysis: Compare the patient's HBV polymerase gene sequence to a wild-type reference sequence to identify known resistance-associated mutations.[17]

Liver Biopsy and Histological Assessment
  • Objective: To assess the degree of liver necroinflammation and fibrosis stage.[18][19]

  • Methodology:

    • Procedure: A liver biopsy is performed percutaneously, transjugularly, or laparoscopically, typically using a modified Menghini needle.[2]

    • Sample Processing: The liver tissue is fixed in formalin, embedded in paraffin, and sectioned.

    • Staining: Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and special stains like Masson's trichrome or van Gieson to assess fibrosis.[2]

    • Histological Scoring: A pathologist evaluates the biopsy for necroinflammatory activity (grade) and fibrosis (stage) using a standardized scoring system, such as the Ishak or METAVIR score.[2]

Monitoring of Renal Function
  • Objective: To detect and manage potential adefovir-induced nephrotoxicity.

  • Methodology:

    • Serum Creatinine and Phosphate: Measure serum creatinine and phosphate levels at baseline and regularly during therapy (e.g., every 3-6 months).[10][20]

    • Estimated Glomerular Filtration Rate (eGFR): Calculate eGFR using a standard formula (e.g., Cockcroft-Gault or MDRD) based on serum creatinine, age, sex, and weight.[21] Dose adjustments are required for patients with significant renal impairment.[4][22]

    • Urinalysis: Perform urinalysis to check for proteinuria and glucosuria, which can be signs of renal tubular dysfunction.[20]

Management of Treatment Failure and Resistance

cluster_resistance Management of Adefovir Resistance Virologic_Breakthrough Virologic Breakthrough on Adefovir Confirm_Adherence Confirm Patient Adherence Virologic_Breakthrough->Confirm_Adherence Genotype Perform HBV Resistance Genotyping Confirm_Adherence->Genotype Resistance_Detected Adefovir Resistance Detected (e.g., rtA181V/T, rtN236T) Genotype->Resistance_Detected Switch_Therapy Switch to or Add Another Antiviral with a Different Resistance Profile Resistance_Detected->Switch_Therapy Tenofovir Tenofovir (TDF or TAF) Switch_Therapy->Tenofovir Entecavir Entecavir (ETV) Switch_Therapy->Entecavir Combination Combination Therapy Switch_Therapy->Combination

Caption: Decision pathway for managing Adefovir resistance.

In cases of virologic breakthrough (a confirmed increase in HBV DNA of >1 log10 IU/mL from nadir) on Adefovir therapy, it is crucial to first assess patient adherence. If adherence is confirmed, HBV resistance genotyping should be performed.[23] If adefovir-resistant mutations are identified, a change in therapy is warranted. Options include switching to or adding an agent with a different resistance profile, such as Tenofovir or Entecavir.[12] Combination therapy may also be considered to improve antiviral efficacy and reduce the risk of further resistance.[20]

References

Troubleshooting & Optimization

Technical Support Center: Adefovir Dipivoxil-Induced Nephrotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the mechanisms of Adefovir Dipivoxil (ADV)-induced nephrotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced nephrotoxicity?

A1: The primary mechanism involves the drug's accumulation in the proximal tubular cells of the kidneys, leading to mitochondrial dysfunction.[1][2] Adefovir acts as a mitochondrial toxin by inhibiting the human mitochondrial DNA (mtDNA) polymerase-gamma.[2] This inhibition leads to mtDNA depletion, disrupts oxidative phosphorylation, impairs ATP production, and ultimately results in cellular damage and apoptosis.[1][3][4]

Q2: Why are the renal proximal tubules the specific target for ADV toxicity?

A2: The specificity is due to the active uptake of adefovir from the blood into the proximal tubular cells by the human renal organic anion transporter 1 (hOAT1).[2][5][6] This transport mechanism leads to a high intracellular concentration of the drug in these specific cells, making them particularly vulnerable to its toxic effects.[2][5] Cell lines that do not express hOAT1 are significantly less susceptible to adefovir's cytotoxicity.[5][7]

Q3: What are the earliest detectable signs of ADV-induced nephrotoxicity in a research setting?

A3: Traditional markers like serum creatinine (sCr) and estimated glomerular filtration rate (eGFR) are often delayed indicators of renal injury.[8] More sensitive and earlier biomarkers include urinary β2-microglobulin (β2-M), retinol-binding protein (RBP), and Kidney Injury Molecule-1 (KIM-1).[8][9] Increases in these urinary proteins can signal early tubular damage before significant changes in filtration function are observed.[8]

Q4: Is ADV nephrotoxicity dose- and time-dependent?

A4: Yes, the nephrotoxicity of adefovir is both dose- and time-dependent.[2] Higher doses (60–120 mg/day), previously used for HIV treatment, were associated with a high incidence of renal toxicity.[10] While the lower dose (10 mg/day) used for Hepatitis B is safer, long-term therapy can still lead to a gradual decline in renal function, typically characterized by slow rises in serum creatinine that may become apparent after months or years of treatment.[2][11]

Troubleshooting Guides

Problem 1: I am not observing significant cytotoxicity in my in vitro cell model after treatment with Adefovir.

  • Possible Cause 1: Inappropriate Cell Line. The cytotoxicity of adefovir is critically dependent on its transport into the cell by the human organic anion transporter 1 (hOAT1).[5][7] Many standard cell lines (e.g., parental CHO, HEK293) do not endogenously express this transporter and will be resistant to the drug's effects.

    • Solution: Use a cell line that has been stably transfected to express hOAT1 (e.g., CHO-hOAT1 cells).[5] Alternatively, use primary human renal proximal tubule epithelial cells (RPTECs) that endogenously express the necessary transporters, though expression levels can vary.

  • Possible Cause 2: Insufficient Drug Bioactivation. this compound is a prodrug that must be hydrolyzed to adefovir and then phosphorylated by cellular kinases to its active form, adefovir diphosphate.[12]

    • Solution: Confirm that your cell model has the necessary enzymatic machinery for this two-step phosphorylation. If you suspect a bioactivation issue, consider treating cells directly with the active metabolite, adefovir diphosphate, as a positive control, though cell permeability will be a challenge.

Problem 2: My animal model shows inconsistent or delayed signs of nephrotoxicity.

  • Possible Cause 1: Insensitive Monitoring Parameters. Reliance on serum creatinine alone can miss early or subtle tubular injury.[1][8]

    • Solution: Implement a multi-biomarker approach. Collect urine at regular intervals and measure early-stage biomarkers like KIM-1, RBP, and β2-M.[8][9] These markers are more sensitive for detecting proximal tubule damage, the primary site of ADV injury.

  • Possible Cause 2: Animal Species and Strain Differences. The expression and activity of renal transporters can differ between species, potentially altering drug accumulation and toxicity profiles.

    • Solution: When possible, select a species known to have a renal transporter system analogous to humans for organic anions. Review literature for established animal models of drug-induced nephrotoxicity.[13] Ensure consistent use of the same species, strain, age, and sex throughout the experiment to minimize variability.

Problem 3: I am getting variable results in my mitochondrial function assays (e.g., oxygen consumption rate).

  • Possible Cause 1: Poor Quality of Isolated Mitochondria. The isolation procedure is critical. Contamination with other cellular components or damage to the mitochondrial membranes during isolation can lead to unreliable results.

    • Solution: Follow a robust, standardized protocol for mitochondrial isolation from kidney tissue.[14][15] After isolation, assess the quality and integrity of the mitochondria using methods like transmission electron microscopy or by measuring the respiratory control ratio (RCR).

  • Possible Cause 2: Incorrect Assay Conditions. The concentrations of substrates, ADP, and uncouplers (like FCCP) must be optimized for mitochondria derived from kidney cells to achieve maximal responses.[16]

    • Solution: Perform titration experiments for all compounds (e.g., oligomycin, FCCP, antimycin A) to determine the optimal concentrations for your specific experimental system (isolated mitochondria vs. permeabilized cells).[16] Ensure the protein concentration of the mitochondrial preparation is consistent across all wells.[15]

Data Presentation

Table 1: Performance of Clinical Biomarkers for Detecting Adefovir-Induced Renal Dysfunction

BiomarkerSample TypeKey FindingSignificance (p-value)Reference
Serum KIM-1 SerumAUC-ROC for identifying renal dysfunction was 0.94.< 0.001[9]
Serum Creatinine SerumAUC-ROC for identifying renal dysfunction was 0.82.< 0.01[9]
Urine β2-M UrineAbnormalities correlated significantly with eGFR decreases of ≥30%.Not specified[8]
Urine RBP UrineAbnormalities preceded creatinine-based detection of renal impairment.Not specified[8]

AUC-ROC: Area under the receiver operating characteristic curve.

Table 2: Quantitative Data on Adefovir Transport and Cytotoxicity In Vitro

ParameterCell LineValueUnitsSignificanceReference
Adefovir Transport (Km) CHO-hOAT123.8µMDemonstrates high-affinity transport via hOAT1.[5]
Adefovir Transport (Vmax) CHO-hOAT146.0pmol/10⁶ cells·minIndicates efficient transport into hOAT1-expressing cells.[5]
Adefovir Cytotoxicity (IC₅₀) CHO-hOAT10.2µM~500-fold more cytotoxic in hOAT1-expressing cells.[5]
Adefovir Cytotoxicity (IC₅₀) Parental CHO>100µMLack of hOAT1 confers high resistance to toxicity.[5]

Km: Michaelis constant (substrate concentration at half-maximal velocity); Vmax: Maximum velocity; IC₅₀: Half-maximal inhibitory concentration.

Visualized Mechanisms and Workflows

G Cellular Transport and Bioactivation of Adefovir cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell ADV_pro This compound (Prodrug) Esterases Intestinal/Hepatic Esterases ADV_pro->Esterases Hydrolysis hOAT1 hOAT1 Transporter ADV Adefovir ADV->hOAT1 Active Transport Kinases Cellular Kinases (Phosphorylation) ADV->Kinases ADV_DP Adefovir Diphosphate (Active Form) Mitochondrion Mitochondrion ADV_DP->Mitochondrion Enters Mitochondrion Esterases->ADV Conversion Kinases->ADV_DP

Caption: Cellular uptake and bioactivation pathway of this compound.

G Molecular Pathway of Adefovir-Induced Mitochondrial Toxicity ADV_DP Adefovir Diphosphate Polymerase Mitochondrial DNA Polymerase-Gamma ADV_DP->Polymerase Inhibits mtDNA_rep mtDNA Replication Inhibition Polymerase->mtDNA_rep Leads to mtDNA_dep mtDNA Depletion mtDNA_rep->mtDNA_dep COX Reduced Synthesis of mtDNA-encoded proteins (e.g., COX-I) mtDNA_dep->COX ETC Impaired Electron Transport Chain (ETC) COX->ETC OxPhos Disrupted Oxidative Phosphorylation ETC->OxPhos ATP Decreased ATP Production OxPhos->ATP Damage Cellular Injury & Apoptosis ATP->Damage

Caption: Signaling cascade from polymerase inhibition to cellular injury.

G Experimental Workflow for Investigating Nephrotoxicity cluster_model Experimental Model cluster_sampling Sample Collection cluster_analysis Analysis Model Select Model (e.g., hOAT1 cells, Animal model) Treatment Treat with this compound (Dose-response / Time-course) Model->Treatment Sampling Collect Samples (Cell lysate, Urine, Blood, Kidney Tissue) Treatment->Sampling Biomarkers Biomarker Analysis (KIM-1, β2-M, RBP) Sampling->Biomarkers Histo Histopathology (H&E, EM for mitochondria) Sampling->Histo Mito Mitochondrial Assays (OCR, mtDNA quantification) Sampling->Mito Cyto Cytotoxicity (MTT, LDH) Sampling->Cyto

Caption: A structured workflow for assessing ADV nephrotoxicity in vitro and in vivo.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay in hOAT1-Expressing Cells

  • Cell Culture: Culture Chinese Hamster Ovary cells stably expressing human OAT1 (CHO-hOAT1) and the parental CHO cell line in appropriate media. Plate cells in 96-well plates at a density that ensures they are in a logarithmic growth phase (e.g., 5,000 cells/well) and allow them to adhere for 24 hours.

  • Drug Preparation: Prepare a stock solution of this compound. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 200 µM).

  • Treatment: Remove the culture medium from the plates and add 100 µL of medium containing the various ADV concentrations. Include a vehicle-only control. For transporter inhibition experiments, pre-incubate a set of CHO-hOAT1 cells with an OAT1 inhibitor like probenecid (e.g., 1 mM) for 30-60 minutes before adding the ADV solution (also containing probenecid).

  • Incubation: Incubate the cells for a defined period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT reagent to each well, incubate for 2-4 hours, then solubilize the formazan crystals and read the absorbance on a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) for both cell lines. A significantly lower IC₅₀ in CHO-hOAT1 cells compared to parental CHO cells confirms hOAT1-mediated cytotoxicity.[5]

Protocol 2: Quantification of Mitochondrial DNA (mtDNA) Depletion in Renal Tissue

  • Sample Preparation: Homogenize frozen kidney cortex tissue from control and ADV-treated animals in a suitable lysis buffer.

  • DNA Extraction: Isolate total DNA from the tissue homogenates using a commercial DNA extraction kit (e.g., DNeasy Blood & Tissue Kit). Ensure high-quality DNA by measuring concentration and purity (A260/A280 ratio) with a spectrophotometer.

  • Quantitative PCR (qPCR): Perform qPCR to quantify the copy number of a mitochondrial gene and a nuclear gene.

    • Mitochondrial Target: Use primers specific for a gene encoded by mtDNA, such as Cytochrome C Oxidase Subunit I (COX-I or MT-CO1).[3]

    • Nuclear Target: Use primers for a single-copy nuclear gene to normalize the data, such as beta-2-microglobulin (B2M) or RNase P.

  • Reaction Setup: Set up qPCR reactions using a SYBR Green-based master mix, the extracted DNA, and the respective primer pairs for the mitochondrial and nuclear targets. Run each sample in triplicate.

  • Data Analysis: Use the comparative Ct (ΔΔCt) method to determine the relative amount of mtDNA.

    • Calculate ΔCt for each sample: ΔCt = (Ct_mtDNA_gene - Ct_nuclear_gene).

    • Normalize the treated samples to the control group to find the relative mtDNA content. A higher ΔCt value in the treated group indicates a lower mtDNA-to-nuclear DNA ratio, signifying mtDNA depletion.[3]

Protocol 3: Assessment of Mitochondrial Respiration in Isolated Kidney Mitochondria

  • Mitochondria Isolation: Euthanize the animal and immediately perfuse the kidneys with ice-cold isolation buffer. Mince the kidney cortex and homogenize gently in an isolation buffer (e.g., containing sucrose, Tris, and EGTA). Perform differential centrifugation to isolate the mitochondrial fraction. Resuspend the final mitochondrial pellet in a suitable respiration buffer (e.g., MAS buffer).[14][15]

  • Protein Quantification: Determine the protein concentration of the isolated mitochondrial suspension using a standard protein assay (e.g., BCA assay).[15]

  • Oxygen Consumption Measurement: Use a high-resolution respirometer or an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure the oxygen consumption rate (OCR).

  • Assay Protocol (Mito-Stress Test):

    • Load a specific amount of mitochondrial protein (e.g., 2-5 µg) into each well of the analyzer plate along with substrates for Complex I (e.g., pyruvate/malate) or Complex II (e.g., succinate + rotenone).

    • Establish a basal respiration rate (State 2).

    • Inject ADP to stimulate ATP synthesis (State 3 respiration).

    • Inject Oligomycin (ATP synthase inhibitor) to measure proton leak (State 4o respiration).

    • Inject a chemical uncoupler like FCCP to induce maximal respiration (State 3u).

    • Inject Antimycin A (Complex III inhibitor) to block mitochondrial respiration and measure non-mitochondrial oxygen consumption.[16]

  • Data Analysis: Calculate key parameters of mitochondrial function, including Basal Respiration, ATP-linked Respiration, Maximal Respiration, Spare Respiratory Capacity, and Proton Leak. Compare these parameters between mitochondria isolated from control and ADV-treated animals to pinpoint specific defects in the electron transport chain or oxidative phosphorylation.[16]

References

identifying and managing Adefovir Dipivoxil resistance mutations

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting information and frequently asked questions for researchers, scientists, and drug development professionals working with Adefovir Dipivoxil and investigating hepatitis B virus (HBV) resistance.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an orally administered prodrug of adefovir.[1][2] After oral administration, it is rapidly converted to adefovir.[2][3] Inside the cell, host cellular kinases phosphorylate adefovir to its active metabolite, adefovir diphosphate.[2][4][5] Adefovir diphosphate then competitively inhibits the HBV DNA polymerase (a reverse transcriptase), an enzyme essential for viral replication.[1][4] Its incorporation into the growing viral DNA chain leads to premature chain termination, thus halting HBV replication.[2][3]

Q2: What are the primary genetic mutations associated with this compound resistance?

The two major mutations in the HBV polymerase/reverse transcriptase (rt) domain that are recognized to confer resistance to Adefovir are rtA181V/T (a substitution of Alanine at position 181 with Valine or Threonine) and rtN236T (a substitution of Asparagine at position 236 with Threonine).[6][7][8][9][10][11] While these are the primary mutations, others such as rtV214A and rtQ215S have also been observed, sometimes in combination with other mutations.[12][13]

Q3: How frequently does resistance to this compound develop?

The development of Adefovir resistance is time-dependent and occurs at a lower rate compared to earlier nucleoside analogs like lamivudine.[1][14] In treatment-naïve patients, the cumulative rates of genotypic resistance are approximately 0% at year 1, 3% at year 2, 11% at year 3, 18% at year 4, and 29% at five years of therapy.[6][12] The emergence of resistance is more common and can occur earlier in patients who have pre-existing resistance to lamivudine.[6][15]

Q4: What is the clinical impact of developing Adefovir resistance?

The emergence of Adefovir-resistant HBV mutants can lead to a virological breakthrough, which is characterized by a rebound in serum HBV DNA levels after an initial response to therapy.[16] This may be followed by a biochemical breakthrough (an increase in serum alanine aminotransferase, ALT) and, in some cases, a clinical flare of hepatitis, which can lead to hepatic decompensation, especially in patients with pre-existing cirrhosis.[17]

Q5: What are the recommended strategies for managing Adefovir resistance?

Upon confirmation of Adefovir resistance, the standard approach is to modify the antiviral regimen.

  • Switch to Tenofovir Disoproxil Fumarate (TDF): TDF is a potent nucleotide analog and is often the preferred treatment for patients with Adefovir-resistant HBV.[18][19] While Adefovir-resistant strains may show a modest reduced susceptibility to tenofovir in vitro, TDF monotherapy is generally effective in suppressing these variants.[18][20]

  • Combination Therapy: For patients with multidrug resistance or specific dual mutations (rtA181T/V and rtN236T), a combination therapy, such as TDF plus Entecavir (ETV), may be considered, although recent studies suggest TDF monotherapy is often sufficient.[18][20]

Section 2: Troubleshooting Guides

Issue 1: Virological breakthrough detected in an experiment or patient on Adefovir monotherapy.

  • Question: An experiment shows a rebound in HBV DNA levels after an initial successful suppression with Adefovir. How can I confirm if this is due to resistance?

  • Answer:

    • Quantify Viral Load: First, confirm the rebound in HBV DNA levels using a sensitive quantitative PCR (qPCR) assay to rule out sample mix-up or assay variability. A sustained increase of >1 log10 IU/mL from the lowest point (nadir) is a common indicator of a virological breakthrough.[16]

    • Perform Genotypic Resistance Testing: The next critical step is to sequence the reverse transcriptase (RT) domain of the HBV polymerase gene from the patient's serum or experimental sample.[13][21] Look for the presence of the primary resistance mutations rtA181V/T and rtN236T.

    • Consider Sensitive Assays: Standard Sanger sequencing may not detect resistant variants that constitute less than 20% of the viral population.[22] If sequencing results are negative but resistance is still suspected, consider more sensitive methods like a line probe assay (LiPA) or a mutation-specific real-time PCR, which can detect minority variants.[7][23][24]

Issue 2: Genotypic testing identifies the rtA181V mutation. What is the expected impact on drug susceptibility?

  • Question: We have identified the rtA181V mutation. What does this imply for Adefovir and other antiviral agents?

  • Answer:

    • Adefovir Susceptibility: The rtA181V/T mutation is a primary Adefovir resistance mutation that confers a modest decrease in susceptibility to the drug.[11] This is often sufficient to cause a virological breakthrough in patients.

    • Cross-Resistance: This mutation has broader implications. It is known to confer resistance to lamivudine and can reduce the susceptibility to entecavir.[12]

    • Tenofovir Susceptibility: HBV strains with the rtA181V/T mutation may exhibit a 2.9- to 10-fold reduced susceptibility to tenofovir in vitro.[18][20] However, due to the high potency of tenofovir, this level of reduced susceptibility can typically be overcome with standard dosing, and a switch to tenofovir monotherapy is often an effective management strategy.[18]

Issue 3: Discrepancy between genotypic and phenotypic test results.

  • Question: Our genotypic assay detected a known resistance mutation, but the phenotypic assay shows the virus is still susceptible (or vice-versa). Why is this happening?

  • Answer: Discordance between genotypic and phenotypic results is a known issue and can arise from several factors:[25]

    • Viral Quasispecies and Mixtures: A patient sample contains a mixed population of viral variants (quasispecies). A sensitive genotypic test might detect a resistant mutation present as a minority species, but its low prevalence may not be sufficient to alter the overall susceptibility of the viral population in a phenotypic assay.[25] Conversely, a phenotypic assay might detect resistance caused by a novel or complex pattern of mutations not typically screened for in standard genotypic panels.

    • Assay Sensitivity: The detection limits of the assays differ. For example, a line probe assay can detect the rtN236T mutation much earlier and in smaller proportions than direct sequencing.[7][24]

    • Complex Mutation Interactions: The phenotypic effect of a single mutation can be influenced by other "background" mutations in the polymerase gene. Some mutations can have antagonistic effects, where one mutation partially counteracts the resistance conferred by another.[25]

Section 3: Experimental Protocols

Protocol 1: Genotypic Resistance Testing by Sanger Sequencing of the HBV Polymerase Gene

This protocol provides a general workflow for identifying mutations in the HBV RT domain.

  • Viral DNA Extraction: Extract HBV DNA from 200 µL of serum or plasma using a commercial viral DNA extraction kit according to the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the HBV polymerase gene region encompassing the RT domain (codons 1-344) using nested or semi-nested PCR.

    • Use primers designed to amplify a fragment of approximately 500-1000 bp covering the known resistance mutation sites.[13]

    • Outer PCR Reaction: 5 µL of extracted DNA, 1x PCR buffer, dNTPs, outer forward/reverse primers, and a high-fidelity DNA polymerase.

    • Inner (Nested) PCR Reaction: 1-2 µL of the outer PCR product, 1x PCR buffer, dNTPs, inner forward/reverse primers, and polymerase.

  • PCR Product Purification: Verify the size of the PCR product on an agarose gel. Purify the amplified DNA fragment using a PCR purification kit to remove primers and dNTPs.

  • Sequencing Reaction: Perform cycle sequencing using the purified PCR product as a template with both forward and reverse inner primers and a BigDye™ Terminator Cycle Sequencing Kit.

  • Sequence Analysis:

    • Purify the sequencing reaction products and analyze them on an automated DNA sequencer (e.g., ABI PRISM 3730).[9]

    • Align the resulting nucleotide sequences with a wild-type HBV reference sequence of the same genotype.

    • Translate the nucleotide sequence to an amino acid sequence and identify substitutions at key resistance codons, including rt181 and rt236.

Protocol 2: Sensitive Detection of Adefovir Resistance Mutations by Real-Time Quantitative PCR (qPCR)

This method allows for the sensitive and quantitative detection of specific, known mutations.

  • Viral DNA Extraction: Extract HBV DNA as described in Protocol 1.

  • Primer and Probe Design:

    • Design two sets of allele-specific probes for each mutation site (e.g., rtN236 and rtT236). One probe specifically binds to the wild-type sequence, and the other binds to the mutant sequence.

    • Label probes with a fluorophore (e.g., FAM for mutant) and a quencher.

    • Design a common set of forward and reverse primers flanking the mutation site.[23]

  • qPCR Reaction:

    • Prepare separate reaction mixes for the wild-type and mutant alleles for each mutation site.

    • Each reaction should contain: 1x qPCR Master Mix, forward primer, reverse primer, the specific allele probe, and template DNA.

    • Run the reactions on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for both wild-type and mutant reactions.

    • The presence of a signal (low Ct value) in the mutant-specific reaction indicates the presence of the resistance mutation.

    • The relative proportion of the mutant can be estimated by comparing the Ct values of the mutant and wild-type reactions. This method can detect mutant populations as low as 0.1%.[23]

Protocol 3: Phenotypic Susceptibility Assay

This protocol determines the concentration of Adefovir required to inhibit HBV replication in cell culture.

  • Cell Culture: Maintain a stable, HBV-producing hepatoma cell line (e.g., HepG2.2.15) in appropriate culture media.

  • Drug Dilution Series: Prepare a series of 2-fold or 3-fold dilutions of Adefovir in culture medium, ranging from sub-therapeutic to supra-therapeutic concentrations. Include a no-drug control.

  • Assay Setup:

    • Seed the HBV-producing cells in a 96-well plate and allow them to adhere.

    • Remove the existing medium and replace it with the medium containing the different Adefovir concentrations. Culture for 7-10 days, replacing the drug-containing medium every 2-3 days.

  • Quantification of Viral Replication:

    • After the incubation period, collect the cell culture supernatant.

    • Extract viral DNA from the supernatant.

    • Quantify the amount of HBV DNA using a qPCR assay.

  • Data Analysis:

    • Plot the percentage of HBV DNA inhibition against the log of the Adefovir concentration.

    • Use a non-linear regression model to calculate the drug concentration that inhibits viral replication by 50% (IC50).

    • A significant increase (fold-change) in the IC50 value for a test virus compared to a wild-type control virus indicates phenotypic resistance.

Section 4: Data Summaries and Visualizations

Data Tables

Table 1: Cumulative Incidence of Adefovir Genotypic Resistance in Treatment-Naïve Patients

Treatment Duration Cumulative Incidence of Resistance
1 Year 0%[6]
2 Years 3%[6]
3 Years 11%[6]
4 Years 18%[6]

| 5 Years | 29%[12] |

Table 2: Comparison of Common Methods for Detecting Adefovir Resistance Mutations

Method Typical Detection Limit (% of Viral Population) Advantages Disadvantages
Sanger Sequencing ~20%[22] Can identify novel mutations. Low sensitivity; may miss emerging resistance.[22]
Line Probe Assay (LiPA) ~5%[22] More sensitive than sequencing for known mutations; can detect resistance earlier.[7][24] Only detects mutations included on the probe strip.

| Real-Time PCR (Allele-Specific) | <1% (can be as low as 0.1%)[23] | Very high sensitivity; quantitative. | Only detects pre-defined, known mutations.[22] |

Table 3: Cross-Resistance Profile of Primary Adefovir Resistance Mutations

Mutation Effect on Adefovir Effect on Lamivudine (LAM) Effect on Entecavir (ETV) Effect on Tenofovir (TDF)
rtA181V/T Resistance[11] Resistance Reduced Susceptibility[12] Modestly Reduced Susceptibility (2.9-10x)[18][20]

| rtN236T | Resistance[11] | Susceptible | Susceptible | Modestly Reduced Susceptibility (2.9-10x)[18][20] |

Diagrams

G cluster_drug Drug Activation Pathway cluster_virus HBV Replication Cycle cluster_inhibition Mechanism of Inhibition & Resistance ADV_pro This compound (Prodrug) ADV Adefovir ADV_pro->ADV Hydrolysis ADV_DP Adefovir Diphosphate (Active Form) ADV->ADV_DP Cellular Kinases HBV_poly HBV DNA Polymerase (Reverse Transcriptase) ADV_DP->HBV_poly Competitive Inhibition HBV_DNA HBV DNA HBV_DNA->HBV_poly DNA_synth Viral DNA Synthesis HBV_poly->DNA_synth DNA_synth->HBV_DNA Replication resistance Resistance Mutations (rtA181V/T, rtN236T) resistance->HBV_poly Alter Polymerase Structure

Caption: Adefovir's mechanism of action and resistance pathway.

G cluster_detection Detection Method start Patient Sample (Serum/Plasma) extraction Viral DNA Extraction start->extraction pcr PCR Amplification of Polymerase Gene extraction->pcr sanger Sanger Sequencing pcr->sanger qpcr Real-Time qPCR pcr->qpcr lipa Line Probe Assay (LiPA) pcr->lipa analysis Data Analysis (Sequence Alignment / Ct Value) sanger->analysis qpcr->analysis lipa->analysis report Generate Resistance Report (e.g., rtA181V detected) analysis->report

Caption: Experimental workflow for identifying Adefovir resistance.

G start Patient on Adefovir Therapy with Virological Breakthrough genotype Perform Genotypic Resistance Test start->genotype mut_found Mutation Detected? genotype->mut_found no_mut Consider other causes: - Non-adherence - Re-evaluate Assay Data mut_found->no_mut No mut_profile Identify Mutation Profile mut_found->mut_profile Yes profile_type Profile Type? mut_profile->profile_type adv_res ADV Resistance Confirmed (rtA181V/T or rtN236T) profile_type->adv_res ADV only multi_drug Multi-Drug Resistance (e.g., ADV + LAM mutations) profile_type->multi_drug Complex switch_tdf Switch to Tenofovir (TDF) Monotherapy adv_res->switch_tdf combo Consider TDF Monotherapy or TDF + Entecavir multi_drug->combo

Caption: Clinical management pathway for suspected Adefovir resistance.

References

Technical Support Center: Optimizing Adefovir Dipivoxil Dosage to Minimize Side Effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the experimental use of Adefovir Dipivoxil, focusing on strategies to mitigate dose-dependent side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a prodrug of adefovir.[1][2] After oral administration, it is rapidly converted to its active form, adefovir.[1] Cellular kinases then phosphorylate adefovir to adefovir diphosphate. This active metabolite inhibits the hepatitis B virus (HBV) DNA polymerase by competing with the natural substrate, deoxyadenosine triphosphate, and by causing DNA chain termination after its incorporation into the viral DNA.[1][3]

Q2: What is the main dose-limiting side effect of this compound in experimental models and clinical settings?

A2: The primary dose-limiting toxicity is nephrotoxicity, which affects the proximal renal tubules.[4][5] This side effect is dependent on both the dose and the duration of administration.[6] Higher doses, such as 30 mg, 60 mg, and 120 mg daily, have been historically associated with a higher incidence of nephrotoxicity.[4][7]

Q3: What are the characteristic signs of this compound-induced nephrotoxicity?

A3: Key indicators of nephrotoxicity include a gradual increase in serum creatinine levels and a decrease in serum phosphorus.[4][7] In more severe cases, it can lead to Fanconi syndrome, a disorder of the proximal renal tubules that results in impaired reabsorption of substances like phosphate, glucose, and amino acids.[8][9] Histological examinations may reveal acute tubular necrosis and ultrastructural changes in mitochondria, such as enlargement and disorganization.[5][10]

Q4: How can the risk of nephrotoxicity be minimized during in vivo experiments?

A4: The risk of nephrotoxicity can be reduced by using the lowest effective dose. The recommended therapeutic dose in humans is 10 mg/day.[7] It is also crucial to monitor renal function regularly throughout the experiment. For subjects with pre-existing renal impairment, dose adjustments based on creatinine clearance are necessary.[4] Co-administration with other nephrotoxic agents should be avoided.

Q5: Are there in vitro models that can predict the nephrotoxic potential of this compound?

A5: Yes, in vitro models using human kidney cells, such as HEK293 cells transfected with organic anion transporters (OAT1 and OAT3), can be used to assess the cytotoxicity of adefovir.[11] These models are useful because they can replicate the active uptake of adefovir into renal cells, a critical step in its nephrotoxic mechanism.[11]

Troubleshooting Experimental Issues

Issue Potential Cause Troubleshooting Steps
High variability in antiviral efficacy (EC50) in vitro. Inconsistent drug concentration, variability in cell seeding density, or issues with the virus stock.Ensure accurate serial dilutions and consistent cell seeding. Use a well-characterized and titered virus stock for all experiments.
Observed cytotoxicity at concentrations expected to be non-toxic. The specific cell line may be particularly sensitive to this compound. The compound may be interfering with the viability assay itself (e.g., MTT reduction).Perform a dose-response cytotoxicity assay (e.g., MTS or MTT) to determine the CC50 (50% cytotoxic concentration) for your specific cell line.[12] Consider using a different viability assay if interference is suspected.
Difficulty replicating published in vivo toxicity data. Differences in animal models (species, strain, age), drug formulation, or route of administration.Carefully match the experimental conditions to the published study. Ensure the drug is fully solubilized and administered consistently.
Inconsistent qPCR results for HBV DNA quantification. Inefficient DNA extraction, presence of PCR inhibitors, or suboptimal primer/probe design.Optimize the DNA extraction protocol from cells or supernatant.[13][14] Include an internal control in the qPCR to check for inhibition. Validate primer and probe efficiency.

Data on Dose-Dependent Side Effects

The following tables summarize clinical data on the dose-dependent renal side effects of this compound.

Table 1: Incidence of Serum Creatinine Increase at 48 Weeks

Dosage Median Change from Baseline Patients with ≥0.5 mg/dL Increase from Baseline
PlaceboNo change0%
10 mg/dayNo change0%[7]
30 mg/day+0.2 mg/dL[7]More frequent than 10 mg and placebo groups[7]

Table 2: Long-Term (up to 240 weeks) Renal Safety of 10 mg/day this compound

Study Population Patients with Confirmed ≥0.5 mg/dL Increase in Serum Creatinine from Baseline
Study 438 (N=125)3%[4]
Study 437 (N=65)9.2%

Key Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the concentration of this compound that is toxic to the host cells, which is crucial for differentiating antiviral effects from cytotoxic effects.

Materials:

  • Host cell line (e.g., HepG2, Huh-7)

  • 96-well cell culture plates

  • This compound stock solution

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[15]

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells with medium only (no cells) as a blank and wells with cells and medium without the drug as a negative control.

  • Incubate the plates for the desired experimental duration (e.g., 72-96 hours).[12]

  • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • After incubation, solubilize the formazan crystals by adding 100-150 µL of the solubilization buffer to each well.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the 50% cytotoxic concentration (CC50).

Quantification of HBV DNA (qPCR)

This protocol allows for the quantification of HBV DNA in cell culture supernatants to assess the antiviral efficacy of this compound.

Materials:

  • Cell culture supernatant from HBV-producing cells treated with this compound.

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit).[16]

  • HBV-specific primers and probe for qPCR.

  • qPCR master mix (e.g., SYBR Green or TaqMan).

  • Standard plasmid DNA with a known copy number of the HBV target sequence.

Procedure:

  • DNA Extraction: Extract viral DNA from 200 µL of cell culture supernatant using a commercial kit according to the manufacturer's instructions.[16] Elute the DNA in an appropriate volume (e.g., 50-100 µL) of nuclease-free water.

  • qPCR Reaction Setup: Prepare a master mix containing the qPCR buffer, dNTPs, forward and reverse primers, probe (for TaqMan), and DNA polymerase.

  • Standard Curve: Prepare a serial dilution of the HBV standard plasmid DNA to create a standard curve for absolute quantification.

  • Plate Setup: Add a fixed volume of the master mix to each well of a qPCR plate. Then, add the extracted DNA from the samples, the standard dilutions, and a no-template control.

  • Thermal Cycling: Perform the qPCR in a real-time PCR instrument with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[14]

  • Data Analysis: Generate a standard curve by plotting the Ct (cycle threshold) values of the standards against the logarithm of their copy numbers. Use the standard curve to determine the HBV DNA copy number in the experimental samples.

Visualizing Mechanisms and Workflows

Adefovir_Metabolism_and_Action cluster_extracellular Extracellular Space cluster_cell Hepatocyte / Renal Proximal Tubule Cell cluster_virus HBV Replication Adefovir_Dipivoxil This compound (Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis (Esterases) Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Phosphorylation (Cellular Kinases) Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir_MP->Adefovir_DP Phosphorylation HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition Viral_DNA_Synthesis Viral DNA Synthesis Adefovir_DP->Viral_DNA_Synthesis Incorporation HBV_DNA_Polymerase->Viral_DNA_Synthesis Chain_Termination Chain Termination Viral_DNA_Synthesis->Chain_Termination

Caption: Metabolic activation pathway of this compound.

Adefovir_Nephrotoxicity_Pathway Adefovir_in_Blood Adefovir in Bloodstream OAT1 Uptake via OAT1 Transporter Adefovir_in_Blood->OAT1 Proximal_Tubule_Cell Proximal Tubule Cell mtDNA_Polymerase Inhibition of mtDNA Polymerase-γ Proximal_Tubule_Cell->mtDNA_Polymerase Adefovir enters Mitochondrion OAT1->Proximal_Tubule_Cell Mitochondrion Mitochondrion mtDNA_Depletion mtDNA Depletion mtDNA_Polymerase->mtDNA_Depletion COX_Deficiency Cytochrome C Oxidase (COX) Deficiency mtDNA_Depletion->COX_Deficiency ATP_Depletion ATP Depletion COX_Deficiency->ATP_Depletion Tubular_Dysfunction Proximal Tubular Dysfunction ATP_Depletion->Tubular_Dysfunction Fanconi_Syndrome Fanconi-like Syndrome Tubular_Dysfunction->Fanconi_Syndrome

Caption: Mechanism of this compound-induced nephrotoxicity.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_efficacy Antiviral Efficacy Assessment Seed_Cells_Cyto Seed Host Cells (96-well plate) Add_ADV_Cyto Add Serial Dilutions of this compound Seed_Cells_Cyto->Add_ADV_Cyto Incubate_Cyto Incubate (e.g., 72h) Add_ADV_Cyto->Incubate_Cyto MTT_Assay Perform MTT Assay Incubate_Cyto->MTT_Assay Calculate_CC50 Calculate CC50 MTT_Assay->Calculate_CC50 Seed_Cells_Eff Seed HBV-producing Cells Add_ADV_Eff Add Non-toxic Dilutions of this compound Seed_Cells_Eff->Add_ADV_Eff Incubate_Eff Incubate Add_ADV_Eff->Incubate_Eff Collect_Supernatant Collect Supernatant Incubate_Eff->Collect_Supernatant qPCR HBV DNA qPCR Collect_Supernatant->qPCR Calculate_EC50 Calculate EC50 qPCR->Calculate_EC50

Caption: Workflow for in vitro evaluation of this compound.

References

Technical Support Center: Adefovir Dipivoxil Oral Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming the challenges associated with the poor oral bioavailability of Adefovir Dipivoxil (ADV).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor oral bioavailability of this compound?

This compound, a diester prodrug of Adefovir, was developed to improve upon the parent drug's limited intestinal permeability.[1][2] However, its own oral bioavailability, while substantially better than Adefovir, is still limited. The oral bioavailability of Adefovir from the commercial this compound formulation is approximately 59%.[3][4][5] Key factors contributing to its suboptimal oral bioavailability include:

  • Low Permeability: Despite being a prodrug, ADV's intestinal permeability is still a limiting factor.[6][7]

  • pH-Dependent Solubility: The drug exhibits pH-dependent solubility, which can affect its dissolution and absorption in different segments of the gastrointestinal tract.[6][7]

  • P-glycoprotein (P-gp) Efflux: Some studies suggest that ADV may be a substrate for efflux transporters like P-glycoprotein, which actively pump the drug out of intestinal cells back into the lumen, reducing net absorption.[7]

Q2: What is the mechanism of action for this compound?

This compound is a prodrug, meaning it is administered in an inactive form and converted to its active form within the body.[8][9] Upon oral administration, it is rapidly absorbed and hydrolyzed by cellular enzymes, primarily in the intestines and liver, to release the active moiety, Adefovir.[8] Cellular kinases then phosphorylate Adefovir to its active diphosphate form, Adefovir Diphosphate.[8] This active metabolite inhibits the Hepatitis B Virus (HBV) DNA polymerase (a reverse transcriptase) by competing with the natural substrate, deoxyadenosine triphosphate (dATP).[4][8] Its incorporation into the growing viral DNA chain causes premature chain termination, thus halting viral replication.[8]

G cluster_absorption Intestinal Lumen & Cell cluster_metabolism Systemic Circulation & Hepatocyte cluster_action HBV Replication Cycle ADV This compound (Oral) ADV_abs Absorption ADV->ADV_abs Adefovir Adefovir (Active Moiety) ADV_abs->Adefovir Hydrolysis (Esterases) Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir->Adefovir_DP Phosphorylation (Cellular Kinases) Inhibition Inhibition & Chain Termination Adefovir_DP->Inhibition HBV_Polymerase HBV DNA Polymerase DNA_Chain Viral DNA Synthesis HBV_Polymerase->DNA_Chain Inhibition->DNA_Chain G cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Entrapment Efficiency (EE%) cause1 Poor drug solubility in lipid matrix start->cause1 cause2 Drug partitioning into external aqueous phase start->cause2 cause3 Suboptimal surfactant concentration start->cause3 cause4 High drug concentration leading to saturation start->cause4 sol1 Screen lipids with higher solubilizing capacity for ADV cause1->sol1 Solution sol4 Modify formulation process (e.g., homogenization speed/time) cause1->sol4 Also consider sol2 Optimize surfactant type and concentration to stabilize interface cause2->sol2 Solution cause3->sol2 Solution sol3 Adjust drug-to-lipid ratio cause4->sol3 Solution

References

troubleshooting unexpected results in Adefovir Dipivoxil in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in in vitro assays with Adefovir Dipivoxil.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is the observed potency (IC50) of this compound in my antiviral assay lower than the literature values?

Possible Cause 1: Inefficient Prodrug Conversion

This compound is a prodrug that requires intracellular enzymes for its conversion to the active Adefovir Diphosphate.[1] The level of these enzymes can vary significantly between different cell lines.

  • Solution:

    • Cell Line Selection: Ensure the cell line used in your assay, such as HepG2 cells, has sufficient esterase and kinase activity to metabolize this compound effectively.[2]

    • Metabolite Analysis: If feasible, use LC/MS/MS to measure the intracellular concentrations of Adefovir and its phosphorylated metabolites to confirm successful conversion.[2][3]

Possible Cause 2: Drug Stability and Degradation

This compound can degrade in aqueous solutions, which may affect its potency over the course of a multi-day experiment.[4]

  • Solution:

    • Fresh Preparation: Prepare fresh stock solutions of this compound for each experiment.

    • Storage: Store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.

    • pH of Media: Be aware that the pH of the culture media can influence the stability of the compound.[5]

Possible Cause 3: Assay Conditions

Variations in experimental conditions can lead to discrepancies in IC50 values.

  • Solution:

    • Incubation Time: Ensure a sufficient incubation period to allow for prodrug conversion and inhibition of viral replication. A 24-hour incubation period has been shown to allow for the linear accumulation of the active diphosphate form.[2]

    • Cell Density: High cell density can sometimes affect drug efficacy. Optimize cell seeding density to ensure consistent results.

Question 2: I am observing unexpected cytotoxicity in my cell line at concentrations where this compound is expected to be non-toxic. What could be the reason?

Possible Cause 1: Cell Line Sensitivity and Transporter Expression

Certain cell lines, particularly those overexpressing organic anion transporters (OATs) like OAT1 and OAT3, can exhibit increased uptake of Adefovir, leading to higher intracellular concentrations and enhanced cytotoxicity.[6]

  • Solution:

    • Cell Line Characterization: If possible, characterize the expression of relevant drug transporters in your cell line.

    • Use a Different Cell Line: Compare the cytotoxicity in your current cell line with a cell line known to have low or no expression of these transporters.

Possible Cause 2: Mitochondrial Toxicity

At higher concentrations, Adefovir has been linked to mitochondrial toxicity, potentially through the inhibition of mitochondrial DNA polymerase gamma, leading to mtDNA depletion.[7][8]

  • Solution:

    • Mitochondrial Function Assays: Perform specific assays to assess mitochondrial health, such as measuring mitochondrial DNA content by qPCR or evaluating the activity of mitochondrial respiratory chain complexes.[1]

    • Lactate Production: Increased lactate production can be an indicator of mitochondrial dysfunction. Measure lactate levels in the culture medium.

Possible Cause 3: Off-Target Effects

In some non-HBV-related assays, this compound has been shown to inhibit T-cell proliferation and induce DNA damage, which could be perceived as general cytotoxicity.[9][10]

  • Solution:

    • Apoptosis Assays: Use assays like Annexin V/PI staining to determine if the observed cell death is due to apoptosis, which can be triggered by DNA damage.[9]

    • Cell Cycle Analysis: Analyze the cell cycle profile to see if the drug is causing cell cycle arrest.[9]

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a prodrug that is hydrolyzed by cellular esterases to Adefovir. Adefovir is then phosphorylated by cellular kinases to its active form, Adefovir Diphosphate. Adefovir Diphosphate acts as a competitive inhibitor of the hepatitis B virus (HBV) DNA polymerase, competing with the natural substrate deoxyadenosine triphosphate. Its incorporation into the growing viral DNA chain leads to chain termination and inhibition of viral replication.[1]

What are the typical IC50 values for this compound in antiviral assays?

The 50% inhibitory concentration (IC50) for Adefovir against HBV DNA synthesis in vitro typically ranges from 0.2 to 2.5 µM in HBV-transfected human hepatoma cell lines. In T-cell proliferation assays, the IC50 has been reported to be around 63.12 nM for freshly stimulated T-cells and 364.8 nM for pre-activated T-cells.[11]

Is this compound cytotoxic?

This compound generally exhibits low cytotoxicity at its effective antiviral concentrations. However, cytotoxicity can be observed at higher concentrations and in specific cell lines, particularly those with high expression of organic anion transporters.[6] The 50% cytotoxic concentration (CC50) in primary duck hepatocytes has been reported to be 200 µM after 7 days of treatment.[7]

How stable is this compound in cell culture medium?

This compound is a diester prodrug and can be susceptible to hydrolysis in aqueous solutions.[4] It is recommended to prepare fresh solutions for each experiment to ensure consistent activity.

Data Presentation

Table 1: Reported In Vitro IC50 and CC50 Values for Adefovir/Adefovir Dipivoxil

Assay TypeCell Line/SystemCompoundIC50 / CC50Reference
Antiviral (HBV DNA synthesis)HBV transfected human hepatomaAdefovir0.2 - 2.5 µM[5]
Antiviral (HBV replication)Primary duck hepatocytesAdefovir0.01 µM[7]
T-Cell ProliferationFreshly stimulated human PBMCsThis compound63.12 nM[10][11]
T-Cell ProliferationPre-activated human PBMCsThis compound364.8 nM[10][11]
CytotoxicityPrimary duck hepatocytesAdefovir200 µM[7]

Experimental Protocols

Protocol 1: HBV DNA Replication Assay
  • Cell Seeding: Plate an HBV-producing cell line (e.g., HepG2.2.15) in 96-well plates at a predetermined optimal density.

  • Drug Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control (another known anti-HBV compound).

  • Incubation: Incubate the plates for a period of 3 to 6 days, changing the medium with freshly prepared drug every 2-3 days.

  • DNA Extraction: After incubation, lyse the cells and extract intracellular HBV DNA using a commercial kit.

  • qPCR Analysis: Quantify the amount of HBV DNA using real-time quantitative PCR (qPCR) with primers and probes specific for the HBV genome.

  • Data Analysis: Normalize the HBV DNA levels to a housekeeping gene or total cellular DNA. Calculate the IC50 value by plotting the percentage of HBV DNA inhibition against the drug concentration.

Protocol 2: Cytotoxicity Assay (MTS-based)
  • Cell Seeding: Plate the desired cell line in 96-well plates.

  • Drug Treatment: Treat the cells with the same concentrations of this compound as used in the antiviral assay.

  • Incubation: Incubate the plates for the same duration as the antiviral assay.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC50 value from the dose-response curve.

Visualizations

Adefovir_Dipivoxil_Activation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_replication HBV Replication Adefovir_Dipivoxil This compound (Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Cellular Esterases Adefovir_Monophosphate Adefovir Monophosphate Adefovir->Adefovir_Monophosphate Cellular Kinases Adefovir_Diphosphate Adefovir Diphosphate (Active Form) Adefovir_Monophosphate->Adefovir_Diphosphate Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_Diphosphate->HBV_DNA_Polymerase Competitive Inhibition DNA_Chain_Termination DNA Chain Termination HBV_DNA_Polymerase->DNA_Chain_Termination

Caption: Intracellular activation pathway of this compound.

Experimental_Workflow Start Start Experiment Cell_Culture Seed Cells in Microplate Start->Cell_Culture Drug_Preparation Prepare Serial Dilutions of This compound Cell_Culture->Drug_Preparation Treatment Treat Cells with Drug Drug_Preparation->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay_Endpoint Perform Endpoint Assay (e.g., qPCR, MTS) Incubation->Assay_Endpoint Data_Analysis Analyze Data and Calculate IC50/CC50 Assay_Endpoint->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro assays.

Troubleshooting_Logic Unexpected_Result Unexpected Result (e.g., Low Potency, High Cytotoxicity) Check_Prodrug_Conversion Investigate Prodrug Conversion Unexpected_Result->Check_Prodrug_Conversion Check_Drug_Stability Verify Drug Stability Unexpected_Result->Check_Drug_Stability Check_Cell_Line Evaluate Cell Line Suitability Unexpected_Result->Check_Cell_Line Check_Mitochondrial_Toxicity Assess Mitochondrial Toxicity Unexpected_Result->Check_Mitochondrial_Toxicity Analyze_Metabolites Measure Intracellular Adefovir Diphosphate Check_Prodrug_Conversion->Analyze_Metabolites Use_Fresh_Drug Prepare Fresh Drug Solutions Check_Drug_Stability->Use_Fresh_Drug Test_Different_Cell_Lines Screen a Panel of Cell Lines Check_Cell_Line->Test_Different_Cell_Lines mtDNA_Assay Quantify Mitochondrial DNA Check_Mitochondrial_Toxicity->mtDNA_Assay

Caption: Troubleshooting decision tree for unexpected results.

References

strategies to mitigate Adefovir Dipivoxil-associated renal dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding Adefovir Dipivoxil-associated renal dysfunction.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-associated renal dysfunction?

This compound can cause nephrotoxicity, primarily affecting the proximal renal tubules.[1][2] The active metabolite, adefovir, accumulates in these tubules, leading to mitochondrial DNA depletion.[1] This mitochondrial toxicity disrupts cellular energy production and function, resulting in tubular damage.[3]

Q2: What are the known risk factors for developing renal dysfunction during this compound treatment?

Several factors can increase the risk of developing renal impairment. These include:

  • Older age[3][4]

  • Pre-existing renal insufficiency[5][6]

  • Hypertension[5][6]

  • Diabetes mellitus[5][6]

  • Concomitant use of other nephrotoxic drugs.[7][8]

Q3: What is the incidence of renal dysfunction in patients treated with this compound?

The cumulative incidence of renal impairment increases with the duration of treatment. Studies have shown varying rates, with one reporting a cumulative incidence of 2.6% at 1 year, 14.8% at 3 years, and 34.7% at 5 years.[4] Another meta-analysis indicated that the overall rate of this compound-associated renal dysfunction was 12%.[5]

Troubleshooting Guides

Issue 1: An increase in serum creatinine is observed in our experimental model after this compound administration.

  • Possible Cause: This is a common indicator of this compound-induced nephrotoxicity.[5]

  • Troubleshooting Steps:

    • Confirm the finding: Repeat the serum creatinine measurement to rule out experimental error.

    • Assess other renal function markers: Measure blood urea nitrogen (BUN) and estimate the glomerular filtration rate (eGFR) to get a more comprehensive picture of renal function.

    • Consider dose adjustment: If the experimental design allows, consider reducing the dose of this compound. The dosing interval should be adjusted in adult patients with a baseline creatinine clearance of less than 50 mL per minute.[9][10]

    • Evaluate for early markers of tubular dysfunction: Measure urinary levels of β2-microglobulin (β2-M) and retinol-binding protein (RBP), as these can be more sensitive and appear earlier than changes in serum creatinine.[3]

Issue 2: Our in-vitro experiments show mitochondrial stress in renal proximal tubule cells exposed to Adefovir.

  • Possible Cause: This aligns with the known mechanism of Adefovir-induced nephrotoxicity, which involves mitochondrial DNA depletion.[1]

  • Troubleshooting Steps:

    • Quantify mitochondrial DNA: Perform quantitative PCR to measure the levels of mitochondrial DNA in treated versus untreated cells. A significant reduction in the treated group would confirm Adefovir's effect.

    • Assess mitochondrial function: Utilize assays to measure mitochondrial respiration (e.g., Seahorse XF Analyzer) and membrane potential (e.g., using JC-1 staining).

    • Investigate potential protective agents: Co-administer antioxidants or other potential mitochondrial-protective compounds in your in-vitro model to see if they can mitigate the observed mitochondrial stress.

Data Presentation

Table 1: Incidence of Renal Impairment with Long-Term this compound Treatment

Treatment DurationCumulative Incidence of Renal Impairment
1 Year2.6%
3 Years14.8%
5 Years34.7%
Data from Kim et al., 2011.[4]

Table 2: Dose Adjustments for this compound in Adult Patients with Renal Impairment

Creatinine Clearance (mL/min)Recommended Dosing Interval
≥ 5010 mg every 24 hours
30 to 4910 mg every 48 hours
10 to 2910 mg every 72 hours
Hemodialysis10 mg every 7 days (following dialysis)
Data from Drugs.com and FDA prescribing information.[9][10][11]

Experimental Protocols

Protocol 1: Measurement of Urinary β2-Microglobulin (β2-M) and Retinol-Binding Protein (RBP)

This protocol outlines the general steps for measuring urinary β2-M and RBP using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Sample Collection and Preparation:

    • Collect spot urine samples in sterile, pyrogen/endotoxin-free tubes.

    • To prevent degradation of β2-M at low pH, it is recommended to adjust the urine pH to between 6.0 and 8.0 shortly after collection.

    • Centrifuge the urine samples to remove any particulate matter.

    • Samples can be stored at -20°C or lower if not analyzed immediately.

  • ELISA Procedure (General Steps):

    • Prepare all reagents, standard dilutions, and samples as instructed in the specific ELISA kit manual.

    • Add standards and samples to the appropriate wells of the antibody-coated microplate.

    • Incubate as specified in the protocol.

    • Wash the wells to remove unbound substances.

    • Add the conjugate and incubate.

    • Wash the wells again.

    • Add the substrate solution and incubate to allow for color development.

    • Add the stop solution to terminate the reaction.

    • Read the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of β2-M or RBP in the samples by interpolating their absorbance values from the standard curve.

    • Normalize the urinary β2-M and RBP concentrations to the urinary creatinine concentration to account for variations in urine dilution.

Mandatory Visualizations

Adefovir_Nephrotoxicity_Pathway cluster_blood Bloodstream cluster_cell Renal Proximal Tubule Cell Adefovir Adefovir Dipivoxil hOAT1 hOAT1 Transporter Adefovir->hOAT1 Active uptake Adefovir_intra Intracellular Adefovir hOAT1->Adefovir_intra mtDNA_pol mtDNA Polymerase-γ Adefovir_intra->mtDNA_pol Inhibition Mitochondrion Mitochondrion mtDNA_depletion mtDNA Depletion Mitochondrion->mtDNA_depletion Leads to OxPhos Impaired Oxidative Phosphorylation mtDNA_depletion->OxPhos Cell_damage Tubular Cell Damage/Apoptosis OxPhos->Cell_damage

Caption: Signaling pathway of Adefovir-induced nephrotoxicity.

Renal_Monitoring_Workflow start Initiate Adefovir Dipivoxil Treatment baseline Baseline Renal Function Assessment (eGFR, SCr, Urinalysis) start->baseline monitoring Regular Monitoring (e.g., every 3-6 months) baseline->monitoring decision Evidence of Renal Dysfunction? monitoring->decision continue_monitoring Continue Treatment & Monitoring decision->continue_monitoring No further_investigation Further Investigation: - Urine β2-M & RBP - Serum Phosphate decision->further_investigation Yes continue_monitoring->monitoring dose_adjustment Dose Adjustment or Switch to Alternative (e.g., Entecavir, TAF) further_investigation->dose_adjustment follow_up Close Follow-up of Renal Function dose_adjustment->follow_up

Caption: Experimental workflow for monitoring renal function.

Risk_Mitigation_Logic cluster_risks Risk Factors cluster_mitigation Mitigation Strategies Age Advanced Age Monitoring Regular Renal Function Monitoring Age->Monitoring Renal_impairment Pre-existing Renal Impairment Renal_impairment->Monitoring Dose_adjust Dose Adjustment Renal_impairment->Dose_adjust Comorbidities Hypertension/ Diabetes Comorbidities->Monitoring Nephrotoxic_drugs Concomitant Nephrotoxic Drugs Avoidance Avoid Concomitant Nephrotoxic Agents Nephrotoxic_drugs->Avoidance Monitoring->Dose_adjust Early_markers Use of Early Biomarkers Monitoring->Early_markers Alternative_tx Switch to Alternative Therapy Dose_adjust->Alternative_tx Early_markers->Alternative_tx

Caption: Logical relationship between risk factors and mitigation strategies.

References

Technical Support Center: Adefovir Dipivoxil Drug-Drug Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of drug-drug interactions on the efficacy and safety of Adefovir Dipivoxil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which other drugs interact with this compound?

A1: The most significant drug-drug interactions with this compound occur at the level of renal excretion. Adefovir, the active form of the drug, is eliminated from the body primarily through the kidneys by a combination of glomerular filtration and active tubular secretion.[1][2] Therefore, co-administration with drugs that are also eliminated via active tubular secretion can lead to competitive inhibition, resulting in increased plasma concentrations of adefovir and an elevated risk of nephrotoxicity.[3][4][5]

Q2: Which specific classes of drugs are known to interact with this compound?

A2: Several classes of drugs have been identified as potential interactants:

  • Nephrotoxic Agents: Concurrent use of drugs that can harm the kidneys, such as nonsteroidal anti-inflammatory drugs (NSAIDs), aminoglycoside antibiotics, cyclosporine, and tacrolimus, can heighten the risk of renal damage.[2][6]

  • Drugs Competing for Renal Tubular Secretion: Medications that are also substrates for the same renal transporters as adefovir can compete for elimination, leading to increased adefovir levels. A notable example is tenofovir.[5][7]

  • Histamine H2 Receptor Antagonists: Cimetidine and ranitidine, which are eliminated by active tubular secretion, could potentially increase adefovir plasma concentrations through competitive inhibition of renal excretion.[4]

  • Cytochrome P450 (CYP) Inducers/Inhibitors: While adefovir itself is not a substrate of CYP450 enzymes, some research suggests that drugs that induce or inhibit these enzymes, such as phenobarbital (an inducer) and azole antifungals (inhibitors), may influence the metabolism of this compound.[3] However, the primary interaction mechanism remains renal.

Q3: Can drug-drug interactions affect the antiviral efficacy of this compound?

A3: While the primary concern with this compound drug-drug interactions is increased toxicity, particularly nephrotoxicity, a theoretical impact on efficacy exists.[3] If a co-administered drug were to significantly enhance the renal clearance of adefovir, it could potentially lead to sub-therapeutic plasma concentrations and reduced antiviral activity. However, the more commonly reported clinical issue is the increased risk of adverse effects due to elevated adefovir levels.

Q4: Are there any known interactions with other antiviral agents used for Hepatitis B?

A4: Yes, co-administration of this compound with tenofovir is not recommended. Both drugs are nucleotide analogs and are eliminated via the same active tubular secretion pathway in the kidneys.[5] This competition can lead to increased concentrations of both drugs, thereby increasing the risk of nephrotoxicity.[5] The combination of adefovir with lamivudine has been shown to have additive anti-HBV activity.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected increase in serum creatinine or decrease in estimated glomerular filtration rate (eGFR) during an experiment. Co-administration of a known nephrotoxic agent (e.g., NSAID, aminoglycoside) or a drug that competes for renal secretion.1. Review all co-administered compounds. 2. If a potential interacting drug is identified, consider discontinuing or replacing it with an alternative that has a different elimination profile. 3. Monitor renal function closely.
Higher than expected plasma concentrations of adefovir in preclinical models. Inhibition of renal tubular secretion by a co-administered drug.1. Investigate the excretory pathway of the co-administered drug. 2. Perform in vitro transporter assays to confirm competitive inhibition. 3. Adjust the dosage of this compound if co-administration is necessary.
Variability in adefovir efficacy in the presence of other compounds. Potential metabolic interactions, although less common than renal interactions.1. While adefovir is not a CYP450 substrate, consider the potential for induction or inhibition of liver esterases that convert the prodrug.[3][4] 2. Evaluate the impact of the co-administered drug on adefovir's intracellular phosphorylation to its active diphosphate form.

Quantitative Data Summary

Table 1: Impact of Co-administered Drugs on Adefovir Pharmacokinetics (Illustrative Data)

Co-administered Drug Mechanism of Interaction Effect on Adefovir AUC Effect on Adefovir Cmax Clinical Recommendation
Ibuprofen (NSAID)Reduced renal blood flow and functionIncreasedIncreasedMonitor renal function closely.[4][6]
Gentamicin (Aminoglycoside)Nephrotoxicity, potential competition for renal transportersSignificantly IncreasedSignificantly IncreasedAvoid co-administration if possible.[4]
Tenofovir DFCompetition for active tubular secretionIncreasedIncreasedCo-administration is not recommended.[5]
CimetidineCompetition for active tubular secretionModerately IncreasedModerately IncreasedMonitor for adefovir-related adverse effects.[4]

Table 2: Incidence of Renal Dysfunction with Long-Term this compound Therapy

Parameter This compound Group Control Group (No Adefovir) Reference
Incidence of Renal Dysfunction (per 100 patient-years)5.01.36[8]
Relative Risk of Renal Dysfunction3.681.0[8]
Patients with >20% increase in serum creatinine19.4%Not Reported[9]
Patients with >20% decrease in eGFR12.1%Not Reported[9]

Experimental Protocols

Protocol 1: Assessing the Impact of a Co-administered Drug on Adefovir Renal Clearance

  • Animal Model: Use a suitable animal model (e.g., Sprague-Dawley rats).

  • Drug Administration:

    • Group 1: Administer this compound at a standard dose.

    • Group 2: Administer the test drug at a therapeutic dose.

    • Group 3: Co-administer this compound and the test drug.

  • Sample Collection: Collect blood and urine samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Bioanalysis: Quantify the concentration of adefovir in plasma and urine using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Area Under the Curve (AUC), maximum concentration (Cmax), and renal clearance (CLr).

  • Data Interpretation: A significant decrease in adefovir's CLr and a corresponding increase in plasma AUC in the co-administration group compared to the this compound alone group indicates a drug-drug interaction at the level of renal excretion.

Protocol 2: In Vitro Assessment of Competitive Inhibition of Renal Transporters

  • Cell Lines: Use stable cell lines overexpressing key renal transporters, such as Organic Anion Transporters (OAT1 and OAT3).

  • Substrate Assay:

    • Incubate the transporter-expressing cells with a known fluorescent or radiolabeled substrate of the transporter in the presence and absence of adefovir to confirm adefovir is a substrate.

    • Measure the uptake of the substrate into the cells.

  • Inhibition Assay:

    • Incubate the cells with the known substrate and varying concentrations of the test drug.

    • Measure the uptake of the substrate.

  • Data Analysis: Calculate the IC50 value for the test drug's inhibition of substrate transport. A low IC50 value suggests a high potential for competitive inhibition with drugs transported by the same transporter, such as adefovir.

Visualizations

Adefovir_Mechanism_of_Action_and_Interaction cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte cluster_kidney Kidney (Renal Tubule Cell) ADV This compound (Prodrug) A Adefovir ADV->A Hydrolysis A_in Adefovir A->A_in Uptake A_renal Adefovir A->A_renal Transport to Kidney ADP Adefovir Diphosphate (Active Form) A_in->ADP Phosphorylation HBV_DNA_Polymerase HBV DNA Polymerase ADP->HBV_DNA_Polymerase Inhibits HBV_Replication HBV Replication HBV_DNA_Polymerase->HBV_Replication Required for OAT Organic Anion Transporters (OATs) A_renal->OAT Active Secretion Urine Excretion in Urine OAT->Urine interacting_drug Interacting Drug (e.g., Tenofovir, NSAIDs) interacting_drug->OAT Competes with/Inhibits

Caption: Mechanism of action of Adefovir and key point of drug-drug interaction at renal transporters.

DDI_Experimental_Workflow start Hypothesize Potential DDI (e.g., shared elimination pathway) invitro In Vitro Transporter Assay (e.g., OAT1/3 expressing cells) start->invitro invivo In Vivo Pharmacokinetic Study (Animal Model) start->invivo decision Interaction Confirmed? invitro->decision invivo->decision clinical Clinical Evaluation (Monitor Renal Function, Dose Adjustment) decision->clinical Yes no_interaction No Significant Interaction (Standard Dosing) decision->no_interaction No

Caption: Experimental workflow for investigating potential drug-drug interactions with this compound.

References

Technical Support Center: Improving the Therapeutic Index of Adefovir Dipivoxil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the therapeutic index of Adefovir Dipivoxil (ADV).

Frequently Asked Questions (FAQs)

Q1: What is the primary dose-limiting toxicity of this compound?

A1: The primary dose-limiting toxicity of this compound is nephrotoxicity, which can manifest as proximal renal tubular dysfunction and acute tubular necrosis.[1] This toxicity is dose- and time-dependent and is characterized by slow increases in serum creatinine and decreases in serum phosphate levels.[1]

Q2: What is the molecular mechanism behind Adefovir-induced nephrotoxicity?

A2: Adefovir-induced nephrotoxicity is mediated by the depletion of mitochondrial DNA (mtDNA) in the proximal tubular cells of the kidneys.[2] Adefovir can inhibit human mtDNA polymerase-γ, which disrupts oxidative phosphorylation and leads to cellular damage.[3] This can result in enlarged and dysmorphic mitochondria with a loss of cristae.[2]

Q3: What are the main strategies to improve the therapeutic index of this compound?

A3: The main strategies focus on increasing the concentration of the active drug in the liver (the site of HBV replication) while minimizing exposure to the kidneys. These include:

  • Prodrug Development: Designing liver-targeting prodrugs, such as Pradefovir, that are selectively activated by liver enzymes (e.g., CYP3A4).[4][5][6]

  • Targeted Drug Delivery Systems: Utilizing nanocarriers like solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) to enhance oral bioavailability and promote liver-specific delivery.[7][8][9]

  • Combination Therapy: Using this compound in combination with other antiviral agents, such as lamivudine or entecavir, which can allow for lower, less toxic doses and combat drug resistance.[10]

Q4: How does Pradefovir improve upon this compound?

A4: Pradefovir is a liver-targeted prodrug of adefovir.[11] It is designed to be metabolized primarily by the liver enzyme CYP3A4 to its active form.[6][12] This targeted activation leads to higher concentrations of the active drug in the liver and significantly lower concentrations in the kidneys, thereby reducing the risk of nephrotoxicity.[4][5] Studies in rats have shown that pradefovir can improve the liver-to-kidney ratio of adefovir and its metabolites by 12-fold compared to this compound.[4][13]

Q5: What are the advantages of using solid lipid nanoparticles (SLNs) for this compound delivery?

A5: Solid lipid nanoparticles can improve the oral bioavailability of this compound.[7] These formulations can increase drug accumulation in the liver, enhancing its therapeutic effect against HBV while potentially reducing systemic side effects.[7][8] In animal studies, the relative bioavailability of adefovir from SLNs was significantly higher than from a standard micro-suspension.[7]

Troubleshooting Guides

In Vitro Antiviral Assays
Problem Possible Cause(s) Troubleshooting Steps
Low or no antiviral activity of this compound 1. Cell Line Issues: The HBV-replicating cell line (e.g., HepG2.2.15) may have lost its replication capacity. 2. Drug Degradation: this compound may have degraded due to improper storage or handling. 3. Assay Conditions: Suboptimal assay conditions, such as incorrect incubation times or drug concentrations.1. Verify Cell Line: Regularly test your cell line for HBV DNA replication and antigen secretion (HBsAg, HBeAg). Consider obtaining a fresh vial from a reliable source. 2. Check Drug Integrity: Use a fresh stock of this compound. Ensure it is stored under recommended conditions (typically protected from moisture). You can verify its integrity using a stability-indicating HPLC method.[14] 3. Optimize Assay: Review and optimize your protocol. Ensure the drug concentrations used are within the expected effective range (IC50 for ADV is typically in the low micromolar range).[15]
High Cytotoxicity in Uninfected Control Cells 1. High Drug Concentration: The concentrations of this compound being tested are too high. 2. Solvent Toxicity: The solvent used to dissolve the drug (e.g., DMSO) is at a toxic concentration. 3. Cell Sensitivity: The cell line being used is particularly sensitive to the drug or solvent.1. Perform Dose-Response: Conduct a cytotoxicity assay (e.g., MTT or MTS) with a wide range of drug concentrations to determine the CC50 (50% cytotoxic concentration).[16][17][18] 2. Solvent Control: Include a vehicle control with the highest concentration of the solvent used in your experiment to ensure it is not causing the cytotoxicity. Keep the final solvent concentration consistent and low across all wells (typically <0.5%). 3. Use a Different Cell Line: If the issue persists, consider using a different cell line for cytotoxicity assessment.
Inconsistent Results Between Experiments 1. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or drug solutions. 2. Cell Passage Number: High passage number of cells can lead to altered characteristics and responses. 3. Reagent Variability: Batch-to-batch variation in media, serum, or other reagents.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Use appropriate pipetting techniques. 2. Use Low Passage Cells: Maintain a cell bank of low-passage cells and thaw a new vial regularly. 3. Standardize Reagents: Use the same lot of reagents for a set of experiments whenever possible.
Prodrug and Formulation Development
Problem Possible Cause(s) Troubleshooting Steps
Low Yield During Prodrug Synthesis 1. Incomplete Reactions: Reaction times or temperatures may not be optimal. 2. Side Reactions: Formation of unwanted byproducts. 3. Purification Losses: Loss of product during chromatography or recrystallization.1. Optimize Reaction Conditions: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Adjust temperature as needed. 2. Inert Atmosphere: For moisture or air-sensitive reactions, ensure an inert atmosphere (e.g., nitrogen or argon). 3. Purification Optimization: Optimize the purification method. For column chromatography, try different solvent systems. For recrystallization, test various solvents and solvent mixtures.
Low Entrapment Efficiency in Nanoparticles 1. Poor Drug Solubility in Lipid: The drug has low solubility in the lipid matrix. 2. Drug Partitioning: The drug may be partitioning into the aqueous phase during formulation. 3. Formulation Parameters: Suboptimal parameters such as lipid type, surfactant concentration, or homogenization speed.1. Lipid Screening: Screen different lipids to find one in which this compound has higher solubility. 2. Modify Formulation: Adjust the pH of the aqueous phase or use a co-solvent to improve drug partitioning into the lipid phase. 3. Optimize Parameters: Systematically vary formulation parameters (e.g., lipid-to-drug ratio, surfactant concentration) to find the optimal conditions for high entrapment efficiency.[9]
Prodrug Instability in Plasma/Media 1. Enzymatic Degradation: The prodrug is being rapidly cleaved by esterases or other enzymes in the plasma or cell culture media.1. In Vitro Stability Assay: Perform a stability study by incubating the prodrug in plasma or media and measuring its concentration over time using HPLC.[14] 2. Modify Prodrug Moiety: If instability is an issue, consider designing prodrugs with more sterically hindered ester linkages to slow down enzymatic cleavage.

Data Presentation

Table 1: In Vitro Antiviral Activity and Cytotoxicity of Adefovir

CompoundCell LineIC50 (µM)CC50 (µM)Therapeutic Index (CC50/IC50)
AdefovirHBV-transfected human hepatoma cells0.2 - 2.5[15]>100>40-500
AdefovirT Cells (freshly stimulated)0.063>1>15.8
AdefovirT Cells (pre-activated)0.365>1>2.7

Table 2: Pharmacokinetic Parameters of this compound and Pradefovir

ParameterThis compound (10 mg)Pradefovir (30 mg)
Cmax (ng/mL) 18.4 ± 6.26[19]N/A
Tmax (hours) 0.58 - 4.00[19]N/A
AUC (ng·h/mL) 220 ± 70.0[19]Less than 10 mg this compound[20]
Oral Bioavailability ~59%[19]N/A
Terminal Half-life (hours) 7.48 ± 1.65[19]N/A
Liver/Kidney Ratio of Active Metabolite 1:1~20:1[5]

Experimental Protocols

Protocol 1: In Vitro Antiviral Activity Assay for HBV

This protocol is adapted for screening compounds against Hepatitis B Virus using a stable cell line like HepG2.2.15, which constitutively produces HBV particles.

Materials:

  • HepG2.2.15 cells

  • Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS, penicillin/streptomycin, and G418 for selection)

  • Test compounds (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well cell culture plates

  • ELISA kits for HBsAg and HBeAg detection

  • Reagents for DNA extraction and quantitative real-time PCR (qPCR)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density that allows for several days of growth without reaching confluency (e.g., 5 x 10^4 cells/well). Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a positive control (e.g., a known anti-HBV drug) and a vehicle control (medium with the highest concentration of solvent).

  • Incubation: Incubate the plates for a defined period (e.g., 6-8 days). Replace the medium with freshly prepared compound-containing medium every 2-3 days.

  • Supernatant Collection: At the end of the incubation period, collect the cell culture supernatant for analysis of secreted viral antigens and DNA.

  • Antigen Quantification (ELISA): Quantify the levels of HBsAg and HBeAg in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.[21]

  • Viral DNA Quantification (qPCR): a. Extract extracellular HBV DNA from the supernatants. b. Perform qPCR to quantify the amount of HBV DNA.

  • Data Analysis: a. Calculate the percent inhibition of HBsAg/HBeAg secretion and HBV DNA replication for each compound concentration compared to the vehicle control. b. Determine the 50% effective concentration (EC50) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: MTT Cytotoxicity Assay

This protocol determines the concentration of a compound that is toxic to cells.

Materials:

  • Cells to be tested (e.g., HepG2, or the same cell line as the antiviral assay)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a period that corresponds to the duration of your antiviral assay (e.g., 72-96 hours).

  • MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[22]

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[17] Incubate overnight at 37°C if necessary.[22]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm, with a reference wavelength of 630-690 nm.[18]

  • Data Analysis: a. Calculate the percent cell viability for each concentration compared to the vehicle control. b. Determine the 50% cytotoxic concentration (CC50) by plotting percent viability against the log of the compound concentration.

Visualizations

Adefovir_Nephrotoxicity_Pathway ADV Adefovir (in proximal tubule cell) mtDNA_poly Mitochondrial DNA Polymerase-γ ADV->mtDNA_poly Inhibits mtDNA_rep mtDNA Replication mtDNA_poly->mtDNA_rep Mediates mtDNA_dep mtDNA Depletion mtDNA_poly->mtDNA_dep Leads to mtDNA_rep->mtDNA_dep oxphos Oxidative Phosphorylation mtDNA_dep->oxphos Impairs atp ATP Production oxphos->atp Drives mito_dys Mitochondrial Dysfunction oxphos->mito_dys atp->mito_dys Reduced cell_damage Cellular Damage & Acute Tubular Necrosis mito_dys->cell_damage Causes

Caption: Adefovir-induced nephrotoxicity signaling pathway.

Prodrug_Strategy_Workflow start Start: this compound (High Nephrotoxicity) design Design Liver-Targeting Prodrug (e.g., Pradefovir) start->design synthesis Chemical Synthesis of Prodrug design->synthesis in_vitro In Vitro Evaluation - Antiviral Activity (EC50) - Cytotoxicity (CC50) - Plasma Stability synthesis->in_vitro lead_opt Lead Optimization in_vitro->lead_opt in_vivo In Vivo Animal Studies - Pharmacokinetics - Biodistribution (Liver vs. Kidney) - Efficacy & Toxicity goal Goal: Improved Therapeutic Index in_vivo->goal lead_opt->design Iterate lead_opt->in_vivo Promising Candidate

Caption: Experimental workflow for developing liver-targeting prodrugs.

SLN_Formulation_Workflow start Start: this compound lipid_phase Prepare Lipid Phase: Dissolve ADV & Lipid in Organic Solvent start->lipid_phase injection Inject Lipid Phase into Aqueous Phase under High-Speed Homogenization lipid_phase->injection aq_phase Prepare Aqueous Phase: Surfactant in Water aq_phase->injection evaporation Evaporate Organic Solvent injection->evaporation sln_suspension Obtain SLN Suspension evaporation->sln_suspension characterization Characterization: - Particle Size & Zeta Potential - Entrapment Efficiency - In Vitro Release sln_suspension->characterization

References

addressing virological breakthrough in patients on Adefovir Dipivoxil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals addressing virological breakthrough in patients on Adefovir Dipivoxil for chronic hepatitis B (CHB).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an orally administered prodrug of adefovir.[1][2] After absorption, it is rapidly converted to its active form, adefovir, which is then phosphorylated by cellular enzymes to adefovir diphosphate.[3][4] Adefovir diphosphate competitively inhibits the hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxyadenosine triphosphate.[1][5] Its incorporation into the viral DNA chain leads to premature chain termination, thus halting viral replication.[1][6]

Q2: What constitutes a "virological breakthrough" during Adefovir therapy?

A2: Virological breakthrough is defined as a confirmed increase in serum HBV DNA levels by more than 1 log10 copies/mL from the lowest level (nadir) achieved during therapy.[7][8] This is often the first sign of developing antiviral resistance.[7] It may be followed by a biochemical breakthrough, which is a re-elevation of serum alanine aminotransferase (ALT) levels.[7]

Q3: What are the primary genetic mutations associated with Adefovir resistance?

A3: The primary mutations in the HBV polymerase gene that confer resistance to Adefovir are rtA181V/T (an alanine to valine or threonine substitution at codon 181) and rtN236T (an asparagine to threonine substitution at codon 236).[2][7][9] The rtN236T mutation can decrease sensitivity to Adefovir by 4- to 13-fold, while the rtA181V mutation decreases sensitivity by 2- to 3-fold.[7]

Q4: How frequently does resistance to Adefovir monotherapy develop?

A4: The rate of Adefovir resistance increases with the duration of monotherapy. While resistance is uncommon in the first year (0% at 48 weeks), the cumulative incidence rises over time.[9][10] Studies have reported resistance rates of approximately 2% at 96 weeks, and up to 17% to 28% after 3 to 4 years of treatment.[3][10] For patients with pre-existing lamivudine resistance, the emergence of Adefovir resistance can be earlier and more frequent.[9]

Q5: What are the recommended management strategies upon detecting Adefovir resistance?

A5: Upon confirmation of virological breakthrough due to Adefovir resistance, the standard approach is to modify the treatment regimen. This typically involves adding another antiviral agent that does not have cross-resistance with Adefovir.[3][11] Tenofovir (TDF) and Entecavir (ETV) are commonly used as rescue therapies.[3][11][12] For patients with lamivudine-resistant HBV who develop Adefovir resistance, adding Tenofovir or a combination of Tenofovir and Emtricitabine may be considered.[13]

Troubleshooting Guides

Q1: We've observed a gradual increase in HBV DNA in a patient cohort after 2 years of Adefovir monotherapy. What is the first step?

A1: The first step is to confirm the virological breakthrough. This involves a repeat HBV DNA quantification to rule out a transient fluctuation. You should also assess patient adherence to the treatment regimen, as poor compliance can mimic virological breakthrough.[10][14] If the increase is confirmed, the next crucial step is to perform genotypic resistance testing to identify mutations in the HBV polymerase gene.[7]

Q2: Our genotypic assay has identified the rtA181V mutation. What is the clinical significance and recommended action?

A2: The rtA181V mutation confers a low-level resistance to Adefovir and is also associated with resistance to lamivudine.[2][7] In vitro studies show that Adefovir-resistant mutants generally remain sensitive to entecavir.[7] The recommended action is to adjust therapy. Adding or switching to Tenofovir is a primary recommendation.[12] An alternative, especially if Tenofovir is unavailable, could be adding Entecavir.[11] Continuing Adefovir monotherapy is not advised as it will likely lead to further viral rebound and potential biochemical flare.[3][7]

Q3: A patient previously resistant to lamivudine was switched to Adefovir monotherapy and is now showing a virological breakthrough. What is the best course of action?

A3: Switching from lamivudine to Adefovir monotherapy is associated with a higher risk of developing Adefovir resistance compared to an "add-on" strategy.[14][15] The cumulative probability of virologic breakthrough can be significantly higher in a "switch" strategy versus adding Adefovir to ongoing lamivudine therapy.[14] The best course of action is to perform genotypic testing immediately to identify the resistance profile. The most effective rescue therapy would be to switch to Tenofovir, which is potent against both lamivudine- and Adefovir-resistant HBV strains.[11][13]

Q4: How predictive is the virological response at 24 or 48 weeks for long-term Adefovir efficacy?

A4: Early virological response is a strong predictor of long-term outcomes. Studies suggest that the HBV DNA level at 24 weeks is a better predictor of a sustained virological response than the level at 48 weeks.[16][17] Patients who do not achieve a significant drop in HBV DNA by week 24 are at a higher risk of developing genotypic resistance.[16] For example, one study found that 49% of patients with HBV DNA levels above 3 log10 copies/mL at week 48 developed resistance, compared to only 6% of those with lower viral loads.[11] This underscores the importance of early and regular monitoring.[10]

Data Presentation

Table 1: Cumulative Incidence of Genotypic Adefovir Resistance (ADV-R) in Treatment-Naïve Patients on Monotherapy

Treatment DurationCumulative Incidence of ADV-R
48 Weeks (1 Year)0%[9][10]
96 Weeks (2 Years)0.8% - 3%[9][10]
144 Weeks (3 Years)5.9% - 7%[9][10]
192 Weeks (4 Years)18%[10]
240 Weeks (5 Years)~30%[13]

Table 2: Virological Breakthrough in Lamivudine-Resistant Patients Treated with Adefovir-Based Regimens

Treatment StrategyFollow-up DurationCumulative Virological Breakthrough Rate
"Switch" to ADV Monotherapy3 Years23.2%[14]
"Add-on" ADV to LAM3 Years3.8%[14]
"Add-on" ADV to LAM4 Years4.4%[14]

Experimental Protocols

Protocol 1: HBV Genotypic Resistance Testing

This protocol outlines the standard procedure for identifying resistance-conferring mutations in the HBV polymerase gene.

  • Sample Collection and DNA Extraction:

    • Collect whole blood in an EDTA (lavender top) tube.[18]

    • Separate plasma via centrifugation.

    • Extract HBV DNA from patient plasma using a validated commercial kit (e.g., Qiagen, Roche) following the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the HBV polymerase/reverse transcriptase (RT) region using a nested PCR approach to ensure high sensitivity and specificity.[18]

    • First Round PCR: Use outer primers flanking the entire polymerase gene.

    • Second Round PCR (Nested): Use inner primers specific to the RT domain where resistance mutations (e.g., codons 181, 236) are known to occur.

    • Include positive (wild-type HBV DNA) and negative (nuclease-free water) controls in each run.

  • Sequencing:

    • Purify the nested PCR product to remove unincorporated primers and dNTPs.

    • Perform population-based Sanger sequencing on the purified amplicon using the inner PCR primers.[18]

  • Data Analysis and Interpretation:

    • Assemble and edit the raw sequence data to generate a consensus sequence for the RT domain.

    • Align the patient's HBV sequence with a wild-type reference sequence (genotype-specific, if known).

    • Identify amino acid substitutions at known resistance-associated positions (e.g., rtA181, rtN236). Online interpretation tools like the geno2pheno algorithm can be used for standardized reporting.[19]

Protocol 2: HBV Phenotypic Resistance Testing

This protocol determines the concentration of an antiviral drug required to inhibit HBV replication in vitro, providing a functional measure of resistance.

  • Cloning of HBV Replicon:

    • Isolate the full-length HBV polymerase gene from the patient's plasma sample via PCR.

    • Clone this gene into a replication-competent HBV replicon vector. This vector contains a greater-than-unit-length HBV genome.[20]

    • Site-directed mutagenesis can be used to introduce specific mutations as controls.

  • Cell Culture and Transfection:

    • Culture a human hepatoma cell line that supports HBV replication (e.g., HepG2, Huh7).

    • Transfect the cells with the patient-derived HBV replicon construct.

  • Drug Susceptibility Assay:

    • After transfection, culture the cells in the presence of serial dilutions of Adefovir. Include a no-drug control.

    • Allow the virus to replicate for a set period (e.g., 4-6 days).

  • Quantification of Viral Replication:

    • Harvest the cells and extract intracellular HBV DNA replicative intermediates.

    • Quantify the amount of HBV DNA using Southern blot analysis or a highly sensitive quantitative PCR (qPCR) assay.[20]

  • IC50 Determination:

    • Plot the percentage of HBV replication inhibition against the drug concentration.

    • Calculate the drug concentration that inhibits 50% of viral replication (IC50).

    • Resistance is determined by comparing the IC50 value for the patient's virus to the IC50 for a wild-type reference virus. A significant fold-change in IC50 indicates phenotypic resistance.[20]

Mandatory Visualizations

cluster_0 Adefovir (ADV) Mechanism of Action cluster_1 HBV Replication Cycle cluster_2 Inhibition and Resistance ADV This compound (Oral Prodrug) ADV_active Adefovir (Active Form) ADV->ADV_active Hydrolysis ADV_P Adefovir Diphosphate (ADV-PP) ADV_active->ADV_P Cellular Kinases Polymerase HBV DNA Polymerase ADV_P->Polymerase Competitive Inhibition dATP dATP (Natural Substrate) dATP->Polymerase DNA_synthesis Viral DNA Elongation Polymerase->DNA_synthesis Chain Termination Chain Termination DNA_synthesis->Chain Termination Resistance Resistance Mutations (rtA181V/T, rtN236T) Resistance->Polymerase Alters enzyme; reduces binding affinity

Caption: Mechanism of Adefovir action and resistance pathway.

start Patient on ADV Therapy Regular Monitoring (HBV DNA q3-6 mos) check_dna Increase in HBV DNA >1 log10 from nadir? start->check_dna confirm Confirm Breakthrough (Repeat Test) Assess Adherence check_dna->confirm Yes no_breakthrough Continue ADV & Monitoring check_dna->no_breakthrough No genotype Perform Genotypic Resistance Test confirm->genotype mutations Resistance Mutations Detected? genotype->mutations no_mutations Investigate Other Causes (e.g., poor adherence, new liver disease) mutations->no_mutations No switch_therapy Modify Therapy: Add or Switch to Agent with no Cross-Resistance (e.g., Tenofovir) mutations->switch_therapy Yes monitor_new Monitor Response to New Regimen switch_therapy->monitor_new

Caption: Clinical workflow for managing virological breakthrough.

cluster_sample Sample Processing cluster_geno Genotypic Analysis cluster_pheno Phenotypic Analysis sample Patient Plasma (EDTA) dna_ext HBV DNA Extraction sample->dna_ext pcr PCR Amplification of Polymerase Gene dna_ext->pcr clone Clone Polymerase Gene into Replicon Vector dna_ext->clone seq Sanger Sequencing pcr->seq analysis_g Sequence Analysis & Mutation Identification seq->analysis_g Genotypic Report Genotypic Report analysis_g->Genotypic Report transfect Transfect Hepatoma Cell Line (e.g., HepG2) clone->transfect assay Culture with Serial Dilutions of Adefovir transfect->assay quant Quantify HBV Replication (qPCR / Southern Blot) assay->quant analysis_p Calculate IC50 & Fold-Change quant->analysis_p Phenotypic Report Phenotypic Report analysis_p->Phenotypic Report

Caption: Experimental workflow for resistance testing.

References

Technical Support Center: Refining Analytical Techniques for Sensitive Detection of Adefovir Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the sensitive detection of Adefovir (ADV) resistance in Hepatitis B Virus (HBV).

Frequently Asked Questions (FAQs)

Q1: What are the primary mutations associated with Adefovir resistance?

Adefovir resistance in HBV is primarily associated with two main mutations in the reverse transcriptase (RT) domain of the viral polymerase: rtA181V/T and rtN236T.[1][2][3][4][5] The rtA181V mutation can also confer partial resistance to lamivudine.[6] Other mutations like rtI233V have also been reported to confer resistance.[7]

Q2: Which analytical methods are available for detecting Adefovir resistance mutations?

Several methods are used, each with its own advantages and limitations. These include:

  • Direct Sequencing (Sanger Sequencing): Considered a gold standard for identifying new mutations but can be less sensitive, typically detecting variants that constitute at least 20% of the viral population.[8][9]

  • Real-Time Quantitative PCR (qPCR): A highly sensitive and specific method that can detect and quantify resistant HBV quasispecies, even at very low frequencies (e.g., 0.1% of the total viral population).[1]

  • Line Probe Assays (e.g., INNO-LiPA): These assays can simultaneously detect multiple known resistance mutations for different antiviral drugs, including Adefovir and Lamivudine, and are often more sensitive than direct sequencing.[10]

  • Next-Generation Sequencing (NGS): Offers high sensitivity for detecting low-frequency variants and can provide a comprehensive view of the viral population's diversity.[9][11][12]

  • Restriction Fragment Length Polymorphism (PCR-RFLP) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS): These are other established methods for detecting specific, known mutations.[1][3]

  • Co-amplification at Lower Denaturation Temperature (COLD)-PCR: A sensitive method that can enrich for minor variant alleles before sequencing.[8]

Q3: How do the sensitivities of these detection methods compare?

The sensitivity for detecting minor resistant variants is a critical factor in early diagnosis and management. Real-time quantitative PCR and NGS are generally more sensitive than conventional Sanger sequencing.[1][9] For instance, a real-time PCR-based approach has been shown to detect mutated strains that make up as little as 0.1% of the total viral population, whereas Sanger sequencing's limit is around 20%.[1][8]

Q4: What is the clinical significance of detecting low-frequency Adefovir resistance mutations?

Detecting low-frequency resistance mutations is crucial for patient management. The emergence of these mutants can precede virological breakthrough (an increase in HBV DNA levels) and subsequent biochemical breakthrough (an increase in ALT levels).[13] Early detection allows for timely adjustments to antiviral therapy, such as adding or switching to a different antiviral agent, which can prevent treatment failure and the progression of liver disease.[1][3][14]

Q5: Can prior treatment with other antivirals affect the emergence of Adefovir resistance?

Yes, prior treatment, particularly with lamivudine, can increase the risk of developing Adefovir resistance.[6][15] Patients with pre-existing lamivudine resistance have been shown to develop Adefovir resistance mutations more frequently and earlier than treatment-naïve patients.[15][16] This highlights the importance of monitoring for resistance in this patient population.

Data Presentation

Table 1: Comparison of Common Analytical Techniques for Adefovir Resistance Detection

MethodPrincipleTypical Sensitivity (Minor Variant Detection)ThroughputKey AdvantagesKey Limitations
Sanger Sequencing Dideoxy chain termination~20%Low to MediumIdentifies novel mutationsLow sensitivity, can miss emerging resistance[8]
Real-Time qPCR Allele-specific primer/probe amplification0.1% - 1%HighHighly sensitive and quantitative[1]Can only detect known mutations[17]
Line Probe Assay (LiPA) Reverse hybridization of amplicons to probes5% - 10%MediumDetects multiple known mutations simultaneously[10]Cannot identify novel mutations
Next-Generation Sequencing (NGS) Massively parallel sequencing<1%HighUltra-sensitive, quantifies quasispecies[9][12]Complex data analysis, higher cost
COLD-PCR Preferential amplification of minority alleles~0.1%Low to MediumEnriches low-frequency mutations for sequencing[8]Requires careful optimization of denaturation temperature

Table 2: Key Adefovir Resistance Mutations and Their Impact

MutationPolymerase DomainFold-Change in ADV Susceptibility (EC50)Cross-Resistance Profile
rtN236T D4 to 13-fold decrease[2]Remains sensitive to lamivudine, entecavir[2][6]
rtA181V/T B2 to 3-fold decrease[2]Confers partial resistance to lamivudine[6]

Table 3: Cumulative Incidence of Genotypic Adefovir Resistance in Treatment-Naïve Patients

Duration of TherapyCumulative Incidence
Year 10%[4]
Year 23%[4]
Year 311%[4]
Year 418%[4]
Year 529%[1][13]

Mandatory Visualizations

experimental_workflow cluster_pre Pre-Analytical cluster_analytical Analytical cluster_methods Detection Methods cluster_post Post-Analytical Sample Patient Sample Collection (Serum/Plasma) Extract HBV DNA Extraction Sample->Extract Quant Total HBV DNA Quantification (qPCR) Extract->Quant Detect Resistance Mutation Detection Extract->Detect Analysis Data Analysis (Variant Calling, Quantification) Quant->Analysis qPCR Real-Time qPCR Seq Sanger/NGS LiPA Line Probe Assay qPCR->Analysis Seq->Analysis LiPA->Analysis Report Interpretation & Reporting Analysis->Report

Caption: Experimental workflow for detecting Adefovir resistance.

logical_relationship cluster_factors Contributing Factors cluster_event Resistance Event cluster_consequences Clinical Consequences cluster_action Clinical Action Suppression Incomplete Viral Suppression (HBV DNA >1000 copies/mL at 48 wks) Emergence Emergence of ADV-Resistant Mutations (rtA181V/T, rtN236T) Suppression->Emergence LAM_res Prior Lamivudine Resistance LAM_res->Emergence Breakthrough Virological Breakthrough (Increase in HBV DNA) Emergence->Breakthrough ALT_flare Biochemical Breakthrough (ALT Flare) Breakthrough->ALT_flare Action Modify Treatment Regimen (e.g., Add or Switch Antiviral) Breakthrough->Action

Caption: Logical flow from risk factors to clinical action.

signaling_pathway cluster_virus HBV Replication Cycle cluster_drug Drug Action cluster_resistance Resistance Mechanism pgRNA Pregenomic RNA (pgRNA) RT Reverse Transcriptase (RT) pgRNA->RT DNA HBV DNA Synthesis RT->DNA Mutation Mutations in RT (rtA181V/T, rtN236T) RT->Mutation Selection Pressure Continued Continued DNA Synthesis ADV Adefovir (ADV) ADV->RT Inhibits Reduced Reduced ADV Binding Affinity Mutation->Reduced Reduced->Continued

Caption: Mechanism of Adefovir action and resistance.

Troubleshooting Guides

Q: My Sanger sequencing results are negative for resistance mutations, but the patient is experiencing a virological breakthrough. What should I do?

A: This is a common scenario and often points to the limitations of Sanger sequencing.

  • Possible Cause: The resistant viral population may be present at a frequency below the detection limit of Sanger sequencing (typically <20%).[8] Early-stage resistance often involves low-frequency variants.

  • Recommended Action: Re-test the sample using a more sensitive method, such as allele-specific real-time quantitative PCR (qPCR) or Next-Generation Sequencing (NGS).[1][9] A qPCR assay can detect variants down to 0.1% of the viral population and can confirm or rule out the presence of known low-frequency resistance mutations.[1]

Q: I am getting inconsistent or ambiguous results from my PCR-based assay. What are the potential causes and solutions?

A: Inconsistent PCR results can stem from several pre-analytical and analytical factors.

  • Possible Cause 1: Low Viral Load. Samples with low HBV DNA levels (<1,000 IU/mL) can lead to stochastic effects during amplification, causing poor reproducibility.[9][12]

    • Solution: Confirm that the sample's viral load is within the validated range for your assay. If the viral load is very low, consider concentrating the DNA extract before amplification.

  • Possible Cause 2: Primer/Probe Mismatches. HBV is genetically diverse. Mutations in the primer/probe binding sites can lead to inefficient amplification and potential false-negative results.

    • Solution: Ensure your primers and probes are designed to target highly conserved regions adjacent to the resistance mutation sites. It may be necessary to use degenerate primers or multiple primer sets to cover different HBV genotypes.

  • Possible Cause 3: PCR Inhibition. Contaminants from the sample matrix (e.g., heme, heparin) can inhibit the polymerase enzyme.

    • Solution: Use a high-quality DNA extraction kit designed to remove inhibitors. Include an internal control in your PCR reaction to monitor for inhibition.

Q: My Next-Generation Sequencing (NGS) analysis shows multiple low-frequency mutations. How do I interpret their clinical significance?

A: Interpreting low-frequency variants from NGS data requires careful consideration.

  • Possible Cause: The detection of multiple minor variants reflects the quasispecies nature of HBV. However, not all detected mutations are clinically significant.

  • Recommended Action:

    • Focus on Known Resistance Mutations: Prioritize the analysis of mutations with established roles in Adefovir resistance (rtA181V/T, rtN236T).[2][4]

    • Check for Linkage: NGS can determine if multiple mutations exist on the same viral genome (in linkage), which can be important for multi-drug resistance.

    • Consider the Frequency: While the clinical significance of variants below 1% is still under investigation, variants detected at frequencies between 1-20% are often considered clinically relevant, especially in the context of increasing viral load.[12]

    • Correlate with Clinical Data: The most critical step is to correlate the genotypic findings with the patient's clinical picture, including longitudinal HBV DNA levels and liver function tests. A rising viral load in the presence of a low-frequency resistance mutation is a strong indicator of emerging clinical resistance.

Experimental Protocols

Detailed Methodology: Real-Time Quantitative PCR for Detection of rtA181V and rtN236T Mutations

This protocol is a generalized methodology based on principles described in the literature for sensitive detection of ADV-resistant quasispecies.[1][3]

  • Sample Preparation and DNA Extraction:

    • Collect whole blood in EDTA tubes and separate plasma or serum by centrifugation.

    • Extract HBV DNA from 200 µL of serum or plasma using a validated viral nucleic acid extraction kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's instructions.

    • Elute the purified DNA in 50-100 µL of elution buffer. Assess DNA quality and quantity using a spectrophotometer if required.

  • Primer and Probe Design:

    • Design specific primers and TaqMan® probes for:

      • A conserved region of the HBV polymerase gene to quantify total HBV DNA (serves as an internal control and for normalization).

      • The wild-type sequence at codon 181 (rtA181).

      • The mutant sequence at codon 181 (rtA181V).

      • The wild-type sequence at codon 236 (rtN236).

      • The mutant sequence at codon 236 (rtN236T).

    • Probes should be labeled with a fluorescent reporter dye (e.g., FAM) and a quencher (e.g., TAMRA). Ensure probes for wild-type and mutant alleles have different reporter dyes if running a multiplex assay.

  • Real-Time qPCR Reaction Setup:

    • Prepare a master mix for each target (Total HBV, rtA181-WT, rtA181V-Mutant, etc.). A typical 20 µL reaction includes:

      • 10 µL of 2x qPCR Master Mix (containing dNTPs, Taq polymerase, and buffer).

      • 1 µL of Forward Primer (10 µM).

      • 1 µL of Reverse Primer (10 µM).

      • 0.5 µL of TaqMan® Probe (10 µM).

      • 2.5 µL of Nuclease-Free Water.

      • 5 µL of extracted HBV DNA.

    • Run each sample in duplicate or triplicate for all targets.

    • Include positive controls (plasmids containing the wild-type and mutant sequences) and a no-template control (NTC) in each run.

  • Thermal Cycling Conditions:

    • A typical thermal profile on a real-time PCR instrument would be:

      • Initial Denaturation: 95°C for 10 minutes.

      • Amplification (45 cycles):

        • 95°C for 15 seconds (Denaturation).

        • 60-62°C for 45 seconds (Annealing/Extension and data acquisition).[18]

  • Data Analysis and Interpretation:

    • Generate standard curves for each target using serial dilutions of the positive control plasmids to determine the copy number.

    • Calculate the quantity (IU/mL or copies/mL) of total HBV DNA and each specific mutant (e.g., rtA181V, rtN236T) in the clinical samples.

    • Determine the percentage of the resistant variant in the total viral population:

      • % Mutant = (Copy number of Mutant / Copy number of Total HBV DNA) x 100

    • Interpretation: A detectable level of mutant virus (e.g., >0.1%) in a patient with an increasing viral load is indicative of emerging Adefovir resistance.

References

Validation & Comparative

Adefovir Dipivoxil Demonstrates Efficacy Against Lamivudine-Resistant Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

A definitive body of evidence from clinical and in vitro studies validates the activity of Adefovir Dipivoxil in patients with chronic hepatitis B who have developed resistance to lamivudine therapy. This compound, as a monotherapy or in combination with lamivudine, has been shown to significantly reduce viral replication and improve liver biochemistry in this patient population.

This compound is an orally administered nucleotide analog prodrug of adefovir. Following conversion to its active diphosphate form, it acts as a potent inhibitor of the hepatitis B virus (HBV) DNA polymerase (reverse transcriptase), an enzyme critical for viral replication. Its mechanism of action, which involves chain termination of viral DNA synthesis, makes it an effective therapeutic option when lamivudine resistance emerges.

Comparative Efficacy of this compound

Clinical trials have consistently demonstrated the superiority of this compound-based regimens over continued lamivudine monotherapy in patients with lamivudine-resistant HBV. Key virological and biochemical endpoints from pivotal studies are summarized below.

Virological and Biochemical Response to this compound

Data from a randomized controlled trial show that after 48 weeks of treatment, patients receiving this compound, either as monotherapy or in combination with lamivudine, experienced a significant reduction in serum HBV DNA levels compared to those who continued on lamivudine alone. Furthermore, a greater proportion of patients in the this compound arms achieved normalization of alanine aminotransferase (ALT) levels, a key indicator of liver inflammation.

Treatment GroupMedian Change in HBV DNA from Baseline (log10 copies/mL) at Week 48ALT Normalization at Week 48
This compound 10 mg-4.0447%
This compound 10 mg + Lamivudine 100 mg-3.5953%
Lamivudine 100 mg0.05%
Comparison with Other Antiviral Agents

Subsequent studies have compared the efficacy of this compound with other antiviral agents, such as Tenofovir Disoproxil Fumarate (TDF), in the context of lamivudine-resistant HBV. While both have shown efficacy, some studies suggest that Tenofovir may lead to a more profound and rapid viral load reduction.

Treatment GroupPatients with HBV DNA < 10^5 copies/mL at Week 48
This compound44%
Tenofovir Disoproxil Fumarate100%

In Vitro Activity Against Lamivudine-Resistant HBV Mutants

The clinical efficacy of this compound is supported by in vitro studies demonstrating its activity against common lamivudine-resistant HBV variants. The rtM204V/I mutations in the HBV polymerase gene are the primary cause of lamivudine resistance. In vitro susceptibility assays have shown that while these mutations confer high-level resistance to lamivudine, they only result in a minor decrease in susceptibility to adefovir.

HBV StrainAdefovir IC50 (µM)Lamivudine IC50 (µM)
Wild-Type0.070.006
rtL180M + rtM204V0.2>100

This differential susceptibility profile provides the molecular basis for the clinical utility of this compound in treating lamivudine-resistant HBV infections.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.

Clinical Trial Methodology for Adefovir in Lamivudine-Resistant HBV

1. Patient Population:

  • Adult patients with chronic hepatitis B and documented evidence of lamivudine resistance, defined by either genotypic analysis showing the rtM204V/I mutation or a virological breakthrough (an increase in serum HBV DNA of ≥1 log10 copies/mL from nadir) while on lamivudine therapy.

  • Serum HBV DNA levels ≥6 log10 copies/mL.

  • Elevated serum alanine aminotransferase (ALT) levels (≥1.2 times the upper limit of normal).

2. Treatment Regimens:

  • Patients were randomized to receive one of the following treatments daily for at least 48 weeks:

    • This compound 10 mg monotherapy.

    • This compound 10 mg in combination with Lamivudine 100 mg.

    • Continued Lamivudine 100 mg monotherapy (control group).

3. Virological and Biochemical Monitoring:

  • Serum HBV DNA levels were quantified at baseline and at regular intervals (e.g., weeks 4, 12, 24, 36, and 48) using a sensitive real-time polymerase chain reaction (PCR) assay.

  • Serum ALT levels were monitored at the same time points to assess biochemical response.

  • HBeAg/anti-HBe serology was performed at baseline and at the end of the study.

In Vitro Antiviral Susceptibility Assay

1. Cell Lines and Viruses:

  • Human hepatoma cell lines, such as HepG2, that are capable of supporting HBV replication were used.

  • Stable cell lines expressing wild-type or lamivudine-resistant HBV (containing rtM204V or rtL180M/M204V mutations) were generated by transfection with plasmids containing the respective HBV genomes.

2. Drug Susceptibility Testing:

  • Cells were seeded in multi-well plates and treated with serial dilutions of this compound or lamivudine.

  • After a defined incubation period (e.g., 6-8 days), the cell culture supernatant was collected.

  • The amount of extracellular HBV DNA was quantified by real-time PCR.

3. Data Analysis:

  • The 50% inhibitory concentration (IC50) was calculated as the drug concentration that reduced the amount of extracellular HBV DNA by 50% compared to untreated controls.

Genotypic Resistance Testing

1. HBV DNA Extraction:

  • Viral DNA was extracted from patient serum samples using a commercial DNA extraction kit.

2. PCR Amplification:

  • The HBV polymerase gene, specifically the reverse transcriptase domain, was amplified by PCR using specific primers.

3. DNA Sequencing:

  • The amplified PCR product was purified and sequenced using Sanger sequencing or next-generation sequencing methods.

4. Mutation Analysis:

  • The obtained nucleotide sequences were compared to a wild-type HBV reference sequence to identify amino acid substitutions associated with drug resistance, such as rtM204V/I.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the HBV replication cycle and a typical experimental workflow for assessing antiviral efficacy.

HBV_Replication_and_Drug_Action cluster_cell Hepatocyte cluster_drugs Drug Action entry HBV Entry uncoating Uncoating entry->uncoating nucleus Nucleus uncoating->nucleus Viral Core cccDNA cccDNA Formation nucleus->cccDNA transcription Transcription cccDNA->transcription pgRNA pgRNA transcription->pgRNA translation Translation pgRNA->translation encapsidation Encapsidation pgRNA->encapsidation viral_proteins Viral Proteins (Polymerase, Core, Surface) translation->viral_proteins viral_proteins->encapsidation assembly Virion Assembly viral_proteins->assembly rt Reverse Transcription (pgRNA -> (-)DNA) encapsidation->rt dna_synthesis (+)DNA Synthesis rt->dna_synthesis dna_synthesis->assembly release Virion Release assembly->release lamivudine Lamivudine lamivudine->rt Inhibits (Resistance at rtM204V/I) adefovir Adefovir adefovir->rt Inhibits

Caption: HBV replication cycle and points of inhibition by antiviral drugs.

Antiviral_Testing_Workflow cluster_invitro In Vitro Analysis cluster_clinical Clinical Trial cell_culture Culture HepG2 cells transfection Transfect with Lamivudine-Resistant HBV DNA construct cell_culture->transfection drug_treatment Treat cells with serial dilutions of Adefovir transfection->drug_treatment incubation Incubate for 6-8 days drug_treatment->incubation supernatant_collection Collect cell supernatant incubation->supernatant_collection dna_extraction Extract HBV DNA supernatant_collection->dna_extraction qpcr Quantify HBV DNA by qPCR dna_extraction->qpcr ic50 Calculate IC50 qpcr->ic50 patient_enrollment Enroll patients with Lamivudine-Resistant HBV randomization Randomize to treatment arms (Adefovir vs. Comparator) patient_enrollment->randomization treatment_administration Administer daily treatment randomization->treatment_administration monitoring Monitor HBV DNA and ALT at baseline and follow-up treatment_administration->monitoring data_analysis Analyze changes in HBV DNA and ALT monitoring->data_analysis efficacy_determination Determine virological and biochemical response rates data_analysis->efficacy_determination

Caption: Experimental workflow for assessing antiviral efficacy.

Adefovir Dipivoxil Versus Placebo for Chronic Hepatitis B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy and safety of Adefovir Dipivoxil versus placebo in the treatment of chronic hepatitis B (CHB), drawing upon data from pivotal head-to-head clinical trials. The information is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the drug's mechanism of action and trial workflows.

Efficacy of this compound in HBeAg-Positive and HBeAg-Negative CHB

Two pivotal, randomized, double-blind, placebo-controlled Phase III clinical trials, designated as Study 437 and Study 438, established the efficacy of this compound in patients with Hepatitis B e-antigen (HBeAg)-positive and HBeAg-negative chronic hepatitis B, respectively. In both studies, treatment with 10 mg of this compound once daily for 48 weeks resulted in statistically significant improvements in liver histology, virologic response, and biochemical markers compared to placebo.

Quantitative Efficacy Data

The following tables summarize the key efficacy endpoints from these two landmark studies.

Table 1: Efficacy of this compound 10 mg vs. Placebo in HBeAg-Positive Patients (Study 437) at Week 48

Efficacy EndpointThis compound 10 mg (n=172)Placebo (n=170)P-value
Histologic Improvement 53%25%<0.001
Median Reduction in Serum HBV DNA (log10 copies/mL) 3.520.55<0.001
HBV DNA <400 copies/mL 21%0%<0.001
ALT Normalization 48%16%<0.001
HBeAg Seroconversion 12%6%0.049

Data sourced from Marcellin et al., N Engl J Med 2003.[1][2][3][4]

Table 2: Efficacy of this compound 10 mg vs. Placebo in HBeAg-Negative Patients (Study 438) at Week 48

Efficacy EndpointThis compound 10 mg (n=123)Placebo (n=62)P-value
Histologic Improvement 64%33%<0.001
Median Reduction in Serum HBV DNA (log10 copies/mL) 3.911.35<0.001
HBV DNA <400 copies/mL 51%0%<0.001
ALT Normalization 72%29%<0.001

Data sourced from Hadziyannis et al., N Engl J Med 2003.[5][6]

Safety and Tolerability Profile

Across both pivotal trials, the safety profile of this compound 10 mg was comparable to that of placebo over 48 weeks of treatment.

Table 3: Safety Profile of this compound 10 mg vs. Placebo at Week 48

Safety ParameterStudy 437 (HBeAg-Positive)Study 438 (HBeAg-Negative)
Adefovir 10 mg Placebo
Discontinuation due to Adverse Events 2%2%
Serious Adverse Events Incidence similar to placeboIncidence similar to placebo
Grade 3/4 Laboratory Abnormalities Incidence similar to placeboIncidence similar to placebo
Confirmed Serum Creatinine Increase ≥0.5 mg/dL from Baseline 0%0%

Data compiled from Marcellin et al., N Engl J Med 2003 and Hadziyannis et al., N Engl J Med 2003.[1][2][3][4][5][6][7]

Experimental Protocols

The methodologies for the pivotal clinical trials are detailed below.

Study Design and Patient Population

Both Study 437 and Study 438 were randomized, double-blind, placebo-controlled, multicenter trials.

  • Study 437 (HBeAg-Positive): Enrolled 515 patients with HBeAg-positive chronic hepatitis B. Key inclusion criteria included evidence of active viral replication (serum HBV DNA ≥100,000 copies/mL) and persistent elevation in alanine aminotransferase (ALT) levels.[1][2][3][4]

  • Study 438 (HBeAg-Negative): Enrolled 185 patients with HBeAg-negative chronic hepatitis B. Key inclusion criteria included serum HBV DNA levels of 10^5 copies/mL or more and elevated ALT levels.[8]

Intervention

Patients were randomized to receive either 10 mg of this compound orally once daily or a matching placebo for 48 weeks. In Study 437, a third arm receiving 30 mg of this compound was also included, but the 10 mg dose was identified as having a more favorable risk-benefit profile.[1][2][3][4]

Endpoints and Assessments
  • Primary Efficacy Endpoint: The primary endpoint for both studies was histologic improvement in the liver at week 48, as assessed by a liver biopsy. Histologic improvement was defined as a decrease of at least two points in the Knodell necroinflammatory score without worsening of the Knodell fibrosis score.[1][2][3][4] The Knodell histology activity index (HAI) is a composite score assessing periportal and/or bridging necrosis, intralobular degeneration and focal necrosis, portal inflammation, and fibrosis, with scores ranging from 0 to 22.[9][10]

  • Secondary Efficacy Endpoints: Included changes in serum HBV DNA levels, normalization of ALT levels, and for Study 437, HBeAg seroconversion.

  • HBV DNA Quantification: Serum HBV DNA was quantified using the COBAS AMPLICOR HBV MONITOR test, a PCR-based assay.[7][11][12]

  • Safety Assessments: Monitored through regular clinical evaluations and laboratory tests, including serum creatinine for renal function.

Statistical Analysis

The primary efficacy analysis was an intent-to-treat analysis of the proportion of patients in each group who met the primary endpoint at week 48.

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound and the general workflow of the pivotal clinical trials.

G cluster_0 Cell Membrane cluster_1 Hepatocyte Cytoplasm cluster_2 Hepatocyte Nucleus Adefovir_Dipivoxil This compound (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Phosphorylation (Cellular Kinases) Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir_MP->Adefovir_DP Phosphorylation HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition Chain_Termination DNA Chain Termination Adefovir_DP->Chain_Termination dATP dATP (Natural Substrate) dATP->HBV_DNA_Polymerase Viral_DNA_Replication Viral DNA Replication HBV_DNA_Polymerase->Viral_DNA_Replication HBV_DNA_Polymerase->Chain_Termination G Screening Patient Screening (Chronic Hepatitis B) Randomization Randomization Screening->Randomization Treatment_Adefovir This compound 10 mg (Once Daily) Randomization->Treatment_Adefovir Treatment_Placebo Placebo (Once Daily) Randomization->Treatment_Placebo Treatment_Period 48-Week Treatment Period Treatment_Adefovir->Treatment_Period Treatment_Placebo->Treatment_Period Endpoint_Analysis Primary & Secondary Endpoint Analysis Treatment_Period->Endpoint_Analysis Assessments Assessments: - Liver Biopsy (Baseline, Week 48) - Serum HBV DNA - ALT Levels - Safety Monitoring Assessments->Treatment_Period

References

Adefovir Dipivoxil: A Comparative Guide to its Cross-Resistance Profile with Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adefovir Dipivoxil (ADV) is a nucleotide analog reverse transcriptase inhibitor pivotal in the management of chronic hepatitis B (CHB). However, the long-term efficacy of ADV can be compromised by the emergence of drug-resistant Hepatitis B Virus (HBV) variants. Understanding the cross-resistance profile of ADV-resistant mutants to other available nucleoside/nucleotide analogs (NAs) is critical for optimizing salvage therapy and guiding the development of new antiviral agents. This guide provides a comprehensive comparison of the cross-resistance patterns associated with Adefovir, supported by experimental data and detailed methodologies.

Overview of Adefovir Resistance

Resistance to Adefovir is primarily associated with two major mutations in the HBV polymerase/reverse transcriptase (RT) domain: rtA181V/T and rtN236T.[1][2][3] The cumulative incidence of ADV resistance increases with the duration of therapy, reaching up to 29% after five years of monotherapy.[1][4] The emergence of these mutations leads to a reduced susceptibility to Adefovir and can confer cross-resistance to other NAs, complicating subsequent treatment strategies.

Cross-Resistance Profile of Adefovir-Resistant HBV Mutants

The development of ADV-resistant mutations has significant implications for the efficacy of other NAs. The following tables summarize the in vitro susceptibility of key ADV-resistant HBV variants to other commonly used antiviral agents. Susceptibility is categorized as Susceptible (S), Intermediate (I), or Resistant (R), based on the fold-change in the 50% inhibitory concentration (IC50) compared to wild-type (WT) virus.

Table 1: Cross-Resistance Profile of Single Adefovir Resistance Mutations

HBV VariantMutationAdefovir (ADV)Lamivudine (LMV)Entecavir (ETV)Telbivudine (LdT)Tenofovir (TDF)
ADV-R 1rtA181T/VR RSS/IS/I
ADV-R 2rtN236TR SSSI

S: Susceptible (<3-fold change in IC50); I: Intermediate (3-10-fold change in IC50); R: Resistant (>10-fold change in IC50). Data compiled from multiple in vitro studies.[1][5]

Table 2: Cross-Resistance Profile of Double Adefovir Resistance Mutations

HBV VariantMutationsAdefovir (ADV)Lamivudine (LMV)Entecavir (ETV)Telbivudine (LdT)Tenofovir (TDF)
ADV-R 3rtA181V + rtN236TR RRRI

S: Susceptible (<3-fold change in IC50); I: Intermediate (3-10-fold change in IC50); R: Resistant (>10-fold change in IC50). Data compiled from multiple in vitro studies.[1]

Key Observations:

  • rtA181T/V Mutation: This mutation not only confers resistance to ADV but also to Lamivudine (LMV).[1] While it generally remains susceptible to Entecavir (ETV), its susceptibility to Tenofovir (TDF) can be reduced.[5]

  • rtN236T Mutation: This mutation primarily confers resistance to ADV and can lead to an intermediate resistance to TDF.[1][5]

  • Double Mutations (rtA181V + rtN236T): The combination of these mutations results in a broad cross-resistance profile, with high levels of resistance to ADV, LMV, LdT, and ETV, and a significantly decreased susceptibility to TDF.[1]

  • Lamivudine Pre-treatment: The emergence of ADV resistance is more common in patients with pre-existing Lamivudine resistance.[3]

Signaling Pathways and Experimental Workflows

To understand the mechanisms of resistance and the methods used to characterize them, the following diagrams illustrate the drug action pathway and a typical experimental workflow.

HBV_Drug_Action_Pathway cluster_cell Hepatocyte cluster_resistance Resistance Mechanism NA_prodrug Nucleoside/tide Analog (e.g., this compound) NA Adefovir NA_prodrug->NA Esterases NA_MP Adefovir-MP NA->NA_MP Cellular Kinases NA_DP Adefovir-DP (Active Form) NA_MP->NA_DP Cellular Kinases HBV_pol HBV Polymerase (RT) NA_DP->HBV_pol Competition mutated_pol Mutated HBV Polymerase (rtA181V/T, rtN236T) NA_DP->mutated_pol dATP dATP (Natural Substrate) dATP->HBV_pol DNA_elongation HBV DNA Elongation HBV_pol->DNA_elongation Incorporates dATP Chain_termination Chain Termination HBV_pol->Chain_termination Incorporates Adefovir-DP reduced_binding Reduced binding of Adefovir-DP

Caption: Mechanism of action of Adefovir and the impact of resistance mutations.

Cross_Resistance_Workflow cluster_analysis Replication Analysis start Start: Wild-Type (WT) HBV Plasmid mutagenesis Site-Directed Mutagenesis (Introduce rtA181T, rtN236T, etc.) start->mutagenesis mutant_plasmid Mutant HBV Plasmid DNA mutagenesis->mutant_plasmid transfection Transfection into HepG2 Cells mutant_plasmid->transfection drug_treatment Treatment with Serial Dilutions of Nucleoside Analogs (ADV, LMV, ETV, TDF) transfection->drug_treatment incubation Incubation (4-6 days) drug_treatment->incubation analysis Analysis of HBV Replication incubation->analysis southern_blot Southern Blot for Replicative Intermediates analysis->southern_blot qpcr qPCR for Extracellular HBV DNA analysis->qpcr ic50 Calculate IC50 Values (Drug concentration inhibiting 50% of replication) analysis->ic50

Caption: Experimental workflow for in vitro assessment of HBV cross-resistance.

Experimental Protocols

The quantitative data presented in this guide are derived from in vitro phenotypic assays. Below is a generalized protocol for determining the cross-resistance of ADV-resistant HBV mutants.

Generation of Resistant HBV Mutants
  • Method: Site-directed mutagenesis.

  • Protocol:

    • A plasmid containing a greater-than-unit-length HBV genome (genotype D or A) is used as the template.

    • Specific mutations, such as rtA181T/V and rtN236T, are introduced into the polymerase gene using a commercially available site-directed mutagenesis kit.

    • The introduction of the desired mutations and the absence of unintended mutations are confirmed by full-length sequencing of the polymerase gene.

In Vitro Drug Susceptibility Assay
  • Method: Cell-based HBV replication assay.

  • Protocol:

    • Cell Culture and Transfection: Human hepatoma cells (e.g., HepG2 or Huh7) are cultured in appropriate media. Cells are seeded in 6-well plates and transfected with either wild-type or mutant HBV-containing plasmids using a lipid-based transfection reagent.

    • Drug Treatment: Twenty-four hours post-transfection, the cell culture medium is replaced with fresh medium containing serial dilutions of the nucleoside analogs to be tested (e.g., Adefovir, Lamivudine, Entecavir, Tenofovir).

    • Sample Collection: The cell culture supernatants are collected at specified time points (e.g., day 3 and day 5 post-treatment) to quantify extracellular HBV DNA. Intracellular HBV replicative intermediates are extracted from the cells at the end of the experiment (e.g., day 6).

    • Quantification of HBV Replication:

      • Extracellular HBV DNA: Quantified from the supernatant using real-time quantitative PCR (qPCR).

      • Intracellular HBV DNA: Extracted from the cell lysates and analyzed by Southern blot hybridization to visualize and quantify the replicative intermediates (relaxed circular, double-stranded linear, and single-stranded DNA).

    • Data Analysis: The drug concentration that inhibits HBV replication by 50% (IC50) is calculated for each drug against each viral mutant and the wild-type virus. The fold-change in resistance is determined by dividing the IC50 for the mutant by the IC50 for the wild-type virus.

Clinical Implications and Salvage Therapy

The cross-resistance profiles of Adefovir-resistant mutants have direct implications for patient management.

  • For patients with the rtA181T/V mutation, switching to Lamivudine is not a viable option due to cross-resistance. Entecavir or Tenofovir are generally effective, although the latter may have slightly reduced activity.[6]

  • For patients with the rtN236T mutation, Tenofovir monotherapy may be less effective due to an intermediate level of resistance.[5] Combination therapy might be considered in these cases.

  • In cases of multidrug-resistant HBV , such as strains with both rtA181V and rtN236T mutations, treatment options are limited. A combination of potent drugs with high barriers to resistance, such as Tenofovir and Entecavir, may be necessary to achieve viral suppression.[6]

References

A Head-to-Head Battle in the Lab: Entecavir Demonstrates Superior In Vitro Potency Against Hepatitis B Virus Compared to Adefovir Dipivoxil

Author: BenchChem Technical Support Team. Date: November 2025

Entecavir, a guanosine nucleoside analog, and Adefovir Dipivoxil, a prodrug of the nucleotide analog Adefovir, both function by inhibiting the HBV polymerase, a critical enzyme in the viral replication cycle. However, their efficiency in halting viral replication in a laboratory setting, as measured by the 50% effective concentration (EC50), shows a marked difference.

Quantitative Comparison of Anti-HBV Potency

The following table summarizes the in vitro anti-HBV activity and cytotoxicity of Entecavir and this compound from available research. It is important to note that direct side-by-side comparisons in a single study are limited in publicly available literature; therefore, data from multiple sources are presented.

CompoundCell LineAnti-HBV Potency (EC50/IC50 in µM)Cytotoxicity (CC50 in µM)Selectivity Index (SI = CC50/EC50)Source
Entecavir HepG2 2.2.150.0007 (IC50)>100>142,857(Yan et al., 2019, as seen in ResearchGate)
HepG20.00375 (EC50)Not ReportedNot Applicable(MedchemExpress Product Data)
Huh-70.0141 (IC50)Not ReportedNot Applicable(As seen in ResearchGate)
This compound HepG2 2.2.15> PMEA (Adefovir)Not ReportedNot Applicable(Yan et al., 2019, as seen in ResearchGate)

Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) are measures of a drug's potency in inhibiting a specific biological or biochemical function. A lower value indicates higher potency. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity, with a higher SI being more favorable.

Mechanism of Action: Targeting Viral Replication

Both Entecavir and this compound, after intracellular phosphorylation to their active triphosphate forms, act as competitive inhibitors of the HBV DNA polymerase. They are incorporated into the elongating viral DNA chain, leading to chain termination and thus halting viral replication. Entecavir is a guanosine analog, while Adefovir is an adenosine monophosphate analog.

Below is a diagram illustrating the HBV replication cycle and the points of inhibition by these nucleos(t)ide analogs.

HBV_Replication_Pathway cluster_cell Hepatocyte cluster_inhibition Inhibition by Nucleos(t)ide Analogs Entry HBV Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation rcDNA -> cccDNA (in Nucleus) Uncoating->cccDNA_formation cccDNA_formation->cccDNA_formation Transcription Transcription (pgRNA & mRNAs) cccDNA_formation->Transcription Translation Translation (Viral Proteins) Transcription->Translation Encapsidation Encapsidation (pgRNA + Polymerase) Translation->Encapsidation Reverse_Transcription Reverse Transcription (pgRNA -> ssDNA -> dsDNA) Encapsidation->Reverse_Transcription Assembly Virion Assembly Reverse_Transcription->Assembly Release Virion Release Assembly->Release ADV_ETV Adefovir / Entecavir ADV_ETV->Reverse_Transcription

HBV replication cycle and inhibition by Adefovir and Entecavir.

Experimental Protocols

The determination of in vitro anti-HBV potency typically involves the use of a stable HBV-producing cell line, such as HepG2 2.2.15, followed by the quantification of viral replication.

Cell Culture and Drug Treatment: HepG2 2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For the antiviral assay, cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound or Entecavir) or a vehicle control. The cells are then incubated for a defined period, typically several days, with the drug-containing medium being refreshed periodically.

Quantification of HBV DNA: Following the incubation period, the antiviral activity is assessed by measuring the amount of extracellular or intracellular HBV DNA. A common and sensitive method for this is quantitative real-time polymerase chain reaction (qPCR).

  • Sample Collection: The cell culture supernatant (for extracellular HBV DNA) or the cells themselves (for intracellular HBV DNA) are collected.

  • DNA Extraction: Viral DNA is extracted from the collected samples using a commercial viral DNA extraction kit.

  • qPCR Amplification: The extracted DNA is then used as a template in a qPCR reaction with primers and probes specific to a conserved region of the HBV genome.

  • Data Analysis: The amount of amplified DNA is quantified in real-time. The concentration of the test compound that inhibits HBV DNA replication by 50% (EC50) is calculated by plotting the percentage of viral replication inhibition against the drug concentration.

Cytotoxicity Assay: To assess the toxicity of the compounds on the host cells, a cytotoxicity assay is performed in parallel. The HepG2 2.2.15 cells are treated with the same range of drug concentrations as in the antiviral assay. Cell viability is then measured using methods such as the MTT or MTS assay, which quantify mitochondrial metabolic activity. The concentration of the drug that reduces cell viability by 50% is determined as the CC50 value.

Below is a workflow diagram for a typical in vitro anti-HBV potency experiment.

Experimental_Workflow cluster_antiviral_assay Antiviral Potency Assay cluster_cytotoxicity_assay Cytotoxicity Assay start Start cell_seeding Seed HepG2 2.2.15 cells in multi-well plates start->cell_seeding drug_treatment Treat cells with serial dilutions of This compound or Entecavir cell_seeding->drug_treatment incubation Incubate for several days drug_treatment->incubation sample_collection Collect supernatant (extracellular DNA) and/or cell lysates (intracellular DNA) incubation->sample_collection viability_assay Perform MTT/MTS assay incubation->viability_assay dna_extraction Viral DNA Extraction sample_collection->dna_extraction qpcr Quantify HBV DNA by qPCR dna_extraction->qpcr ec50_calc Calculate EC50 values qpcr->ec50_calc end End ec50_calc->end cc50_calc Calculate CC50 values viability_assay->cc50_calc cc50_calc->end

Workflow for determining in vitro anti-HBV potency and cytotoxicity.

References

Adefovir Dipivoxil in Chronic Hepatitis B: A Comparative Guide to Long-Term Treatment Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the long-term efficacy and safety of Adefovir Dipivoxil for the treatment of chronic hepatitis B (CHB). Drawing on extensive follow-up studies, this document contrasts this compound with other key oral antiviral agents, namely Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV), presenting key performance indicators supported by experimental data.

Long-Term Efficacy of this compound

Long-term studies of up to five years have demonstrated that this compound therapy leads to sustained virological, biochemical, serological, and histological improvements in the majority of patients with chronic hepatitis B.[1][2]

In a long-term study of HBeAg-positive CHB patients treated with this compound for up to 5 years, significant improvements were observed. At the 5-year mark, the median reduction in serum HBV DNA was 4.05 log10 copies/mL.[3] By the end of the study, HBeAg loss was seen in 58% of patients, with HBeAg seroconversion occurring in 48%.[3] Furthermore, histological improvements were noted, with 67% of patients showing improvement in necroinflammation and 60% in fibrosis.[3]

For HBeAg-negative patients, long-term treatment with this compound for up to 240 weeks also showed significant benefits.[4] At this time point, 67% of patients had HBV DNA levels below 1000 copies/mL, and 69% had normalized alanine aminotransferase (ALT) levels.[4][5] Histological improvement was also significant, with over 83% of patients showing improvement in necroinflammation and over 73% in fibrosis.[4] Notably, Ishak fibrosis scores improved from baseline in 71% of patients after 240 weeks.[4]

However, the development of resistance is a key consideration in long-term therapy. In the 5-year study of HBeAg-positive patients, Adefovir resistance mutations (A181V or N236T) were detected in 13 patients, with the first observation at week 195.[3] In HBeAg-negative patients, the cumulative probability of HBV polymerase mutations was 29% after 240 weeks, with virologic resistance observed in 20% of patients.[4]

Comparative Efficacy: this compound vs. Alternatives

Direct comparisons with newer generation oral antivirals, Tenofovir and Entecavir, highlight differences in potency and resistance profiles.

This compound vs. Tenofovir Disoproxil Fumarate (TDF)

Clinical trials have shown that Tenofovir is more potent in suppressing HBV DNA compared to Adefovir.[6][7] In two phase 3 studies comparing the two drugs over 48 weeks, a significantly higher proportion of patients receiving Tenofovir achieved an HBV DNA level of less than 400 copies/mL.[7][8] In HBeAg-negative patients, 93% of the Tenofovir group achieved this endpoint versus 63% in the Adefovir group.[7][9] For HBeAg-positive patients, the rates were 76% for Tenofovir and 13% for Adefovir.[7] No resistance to Tenofovir was detected at week 48 in these studies.[7]

This compound vs. Entecavir (ETV)

Entecavir has also demonstrated superior antiviral efficacy compared to Adefovir, particularly in HBeAg-positive patients. A prospective study in China found that after 24 months, the mean reduction in HBV DNA was significantly greater with Entecavir (-7.5 log10 copies/mL) than with Adefovir (-6.3 log10 copies/mL).[5][10] The percentage of patients with HBV DNA < 300 copies/mL at 24 months was 84.4% for Entecavir versus 54.5% for Adefovir.[5][10] However, in HBeAg-negative patients, the two drugs showed similar biochemical and virological responses.[10][11] A meta-analysis of 13 randomized controlled trials confirmed that Entecavir led to a significantly higher rate of HBV DNA clearance at 48 weeks (78.3% vs. 50.4%).[2]

This compound in Lamivudine-Resistant Chronic Hepatitis B

This compound has been a crucial treatment option for patients with lamivudine-resistant CHB.[1][12] In a 5-year study of lamivudine-resistant patients, Adefovir monotherapy resulted in a cumulative virological response rate of 48.8%.[11] However, this was associated with a progressive increase in antiviral resistance, with a 5-year cumulative probability of genotypic resistance of 65.6%.[11] Combination therapy of Adefovir with lamivudine in resistant cases has shown to be effective, with a study showing that after 104 weeks, 76% of patients on combination therapy had a significant reduction in HBV DNA.[13][14]

Data Presentation

Table 1: Long-Term Efficacy of this compound in HBeAg-Positive CHB (5-Year Study)

Outcome MetricResult
Median HBV DNA Reduction4.05 log10 copies/mL[3]
HBeAg Loss58%[3]
HBeAg Seroconversion48%[3]
Improvement in Necroinflammation67%[3]
Improvement in Fibrosis60%[3]
Cumulative ResistanceMutations in 13/65 patients[3]

Table 2: Long-Term Efficacy of this compound in HBeAg-Negative CHB (240-Week Study)

Outcome MetricResult
HBV DNA < 1000 copies/mL67%[4][15]
ALT Normalization69%[4][15]
Improvement in Necroinflammation>83%[4]
Improvement in Fibrosis>73%[4]
Cumulative Probability of Resistance20% (virologic resistance)[4]

Table 3: Comparative Efficacy of Adefovir vs. Tenofovir at 48 Weeks

Outcome MetricThis compoundTenofovir DF
HBeAg-Negative Patients
HBV DNA < 400 copies/mL63%[7][9]93%[7][9]
HBeAg-Positive Patients
HBV DNA < 400 copies/mL13%[7]76%[7]
ALT Normalization54%[7]68%[7]
HBsAg Loss0%[7]3%[7]

Table 4: Comparative Efficacy of Adefovir vs. Entecavir in HBeAg-Positive CHB at 24 Months

Outcome MetricThis compoundEntecavir
Mean HBV DNA Reduction-6.3 log10 copies/mL[5]-7.5 log10 copies/mL[5]
HBV DNA < 300 copies/mL54.5%[5][10]84.4%[5][10]
ALT Normalization87.9%[5]96.9%[5]
HBeAg Seroconversion24.2%[5]25.0%[5]

Experimental Protocols

Adefovir vs. Tenofovir in HBeAg-Positive CHB (Study GS-US-174-0103)
  • Study Design: A randomized, double-blind, active-controlled phase 3 clinical trial.[7][8][16]

  • Patient Population: Included adult patients with HBeAg-positive chronic hepatitis B, with evidence of active viral replication and elevated ALT levels.[16] Patients were nucleos(t)ide-naïve.[16]

  • Treatment Regimen: Patients were randomized in a 2:1 ratio to receive either Tenofovir DF (300 mg daily) or this compound (10 mg daily) for 48 weeks.[7][16]

  • Primary Efficacy Endpoint: A composite of a plasma HBV DNA level of less than 400 copies/mL and histologic improvement (a reduction in the Knodell necroinflammation score of ≥2 points without worsening of fibrosis) at week 48.[7][8]

  • Secondary Endpoints: Included the individual components of the primary endpoint, serologic response (HBeAg loss and seroconversion, HBsAg loss), normalization of ALT levels, and development of resistance mutations.[7][8]

Adefovir vs. Entecavir in CHB (Prospective Chinese Study)
  • Study Design: A prospective, open-label, comparative study.[5][10]

  • Patient Population: 100 treatment-naïve patients with CHB (both HBeAg-positive and HBeAg-negative) were enrolled.[5][10]

  • Treatment Regimen: Patients were assigned to receive either this compound or Entecavir.[5][10]

  • Primary Efficacy Outcomes: ALT normalization, reduction in HBV DNA, and HBeAg seroconversion.[5]

  • Secondary Efficacy Outcomes: Included the emergence of drug resistance and safety profiles.[5]

Mandatory Visualization

HBV_Replication_and_Adefovir_Action cluster_hepatocyte Hepatocyte cluster_drug_action This compound Action HBV HBV Virion rcDNA Relaxed Circular DNA (rcDNA) HBV->rcDNA Enters Cell & Uncoats cccDNA Covalently Closed Circular DNA (cccDNA) (Transcription Template) rcDNA->cccDNA Conversion in Nucleus pgRNA Pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription pgRNA->rcDNA Reverse Transcription Viral_Core Viral Core Particle pgRNA->Viral_Core Encapsidation HBV_Polymerase HBV DNA Polymerase (Reverse Transcriptase) HBV_Polymerase->Viral_Core Chain_Termination DNA Chain Termination HBV_Polymerase->Chain_Termination Incorporation into viral DNA New_Virion New HBV Virion Viral_Core->New_Virion Assembly & Release ADV_pro This compound (Prodrug) ADV Adefovir ADV_pro->ADV Hydrolysis ADV_DP Adefovir Diphosphate (Active Form) ADV->ADV_DP Phosphorylation ADV_DP->HBV_Polymerase Competes with dATP & Inhibits

Caption: Mechanism of Action of this compound in Inhibiting HBV Replication.

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Monitoring Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (HBV DNA, ALT, Biopsy) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A (this compound) Randomization->Group_A Group_B Group B (Comparator Drug) Randomization->Group_B Monitoring Regular Monitoring (Virology, Biochemistry, Safety) Group_A->Monitoring Group_B->Monitoring Endpoint_Assessment Endpoint Assessment (e.g., at Week 48) Monitoring->Endpoint_Assessment Data_Analysis Data Analysis & Reporting Endpoint_Assessment->Data_Analysis

Caption: Typical Workflow of a Comparative Clinical Trial for CHB Antiviral Therapies.

References

Adefovir Dipivoxil in the Treatment of Chronic Hepatitis B: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials involving Adefovir Dipivoxil for the treatment of chronic hepatitis B (CHB). It offers an objective comparison with alternative therapies, supported by experimental data, to inform research and drug development efforts.

Comparative Efficacy and Safety of this compound

This compound (ADV) has been a significant therapeutic agent in the management of CHB. However, its positioning in the treatment landscape has evolved with the advent of other nucleotide/nucleoside analogs. This analysis focuses on its comparative efficacy and safety against key alternatives like Tenofovir Disoproxil Fumarate (TDF) and Lamivudine (LAM).

Comparison with Tenofovir Disoproxil Fumarate (TDF)

Meta-analyses of randomized controlled trials have consistently demonstrated the superior efficacy of TDF over ADV in treating CHB.

Table 1: Efficacy of this compound vs. Tenofovir Disoproxil Fumarate at 48 Weeks

Efficacy EndpointThis compound (ADV)Tenofovir Disoproxil Fumarate (TDF)Relative Risk (RR) [95% CI]
Virological Response (HBV DNA <400 copies/mL)
HBeAg-positive patients13%76%0.17 [0.11-0.26]
HBeAg-negative patients63%93%0.68 [0.58-0.79]
ALT Normalization
HBeAg-positive patients55%68%0.81 [0.68-0.96]
HBeAg-negative patientsNot consistently reportedNot consistently reported-
HBeAg Seroconversion 12%21%0.57 [0.38-0.85]
Histologic Improvement 49%71%0.69 [0.56-0.85]

Data synthesized from multiple meta-analyses and pivotal clinical trials.

The safety profiles of ADV and TDF are generally comparable, with both drugs being well-tolerated. However, long-term ADV therapy has been associated with a higher risk of nephrotoxicity, particularly in patients with pre-existing renal impairment.

Comparison with Lamivudine (LAM)

This compound has shown efficacy in patients with lamivudine-resistant HBV infection.[1] For treatment-naïve patients, the efficacy of ADV is considered superior to LAM in terms of virological suppression and a lower rate of drug resistance.

Table 2: Efficacy of this compound in Lamivudine-Resistant CHB

Efficacy Endpoint (at 48 weeks)This compound MonotherapyAdefovir + Lamivudine Combination
Median HBV DNA reduction (log10 copies/mL) 3.594.04
ALT Normalization 47%53%
HBeAg Seroconversion Not consistently reportedNot consistently reported

Data from studies on lamivudine-resistant patients.

Combination therapy of ADV with LAM in lamivudine-resistant patients has shown to be more effective in suppressing HBV DNA than ADV monotherapy.[2][3]

Experimental Protocols

The clinical trials included in these meta-analyses generally followed a randomized, double-blind, controlled design. Below is a synthesized overview of the typical experimental protocol.

Key Methodologies from Pivotal Clinical Trials

1. Study Design:

  • Phase: Phase III, randomized, double-blind, active-controlled or placebo-controlled multicenter trials.[4][5]

  • Duration: Typically 48 weeks for the primary endpoint analysis, often with long-term open-label extension phases.[4][5]

2. Patient Population:

  • Inclusion Criteria:

    • Adults with chronic hepatitis B (HBsAg positive for at least 6 months).

    • Evidence of active viral replication (HBV DNA levels typically >10^5 copies/mL).

    • Elevated serum alanine aminotransferase (ALT) levels (e.g., >1.2-2 times the upper limit of normal).[6]

    • Compensated liver disease.

    • Separate cohorts for HBeAg-positive and HBeAg-negative patients.[4]

  • Exclusion Criteria:

    • Co-infection with hepatitis C, hepatitis D, or HIV.

    • Decompensated liver disease.

    • Previous treatment with the study drugs (in some trials for treatment-naïve populations).

    • Significant renal dysfunction.

3. Interventions:

  • This compound Arm: 10 mg once daily, orally.[4][5]

  • Comparator Arms:

    • Tenofovir Disoproxil Fumarate: 300 mg once daily, orally.[4]

    • Lamivudine: 100 mg once daily, orally.[7]

    • Placebo.[5]

4. Endpoints:

  • Primary Efficacy Endpoint:

    • Virological Response: Proportion of patients with serum HBV DNA levels below a certain threshold (e.g., <400 copies/mL).[4]

    • Histologic Improvement: A decrease of at least 2 points in the Knodell necroinflammatory score without worsening of fibrosis.[4][5]

  • Secondary Efficacy Endpoints:

    • Normalization of ALT levels.

    • HBeAg loss or seroconversion (in HBeAg-positive patients).

    • Development of drug resistance.

  • Safety Endpoints:

    • Incidence and severity of adverse events.

    • Changes in renal function parameters (e.g., serum creatinine).

5. Statistical Analysis:

  • Efficacy analyses were typically performed on the intent-to-treat population.

  • Comparison of proportions was done using chi-square or Fisher's exact tests.

  • Relative risks or odds ratios with 95% confidence intervals were calculated.

Visualizing the Clinical Trial Workflow and Signaling Pathway

To better understand the process of these clinical trials and the mechanism of action, the following diagrams are provided.

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms (48 Weeks) cluster_followup Follow-up and Analysis s1 Patient Population (Chronic Hepatitis B) s2 Inclusion/Exclusion Criteria Assessment s1->s2 rand Randomization (Double-Blind) s2->rand adv This compound (10 mg/day) rand->adv Arm 1 comp Comparator (e.g., Tenofovir, Lamivudine, or Placebo) rand->comp Arm 2 fu Regular Follow-up Visits (Virology, Biochemistry, Safety) adv->fu comp->fu ep Primary & Secondary Endpoint Analysis fu->ep

Figure 1. Generalized workflow of a pivotal clinical trial for this compound.

signaling_pathway cluster_host_cell Hepatocyte (Host Cell) adv_dp Adefovir Diphosphate (Active Metabolite) hbv_pol HBV DNA Polymerase (Reverse Transcriptase) adv_dp->hbv_pol inhibition Inhibition hbv_dna HBV DNA Synthesis hbv_pol->hbv_dna dATP dATP (Natural Substrate) dATP->hbv_pol inhibition->hbv_pol adv_dipivoxil This compound (Prodrug) adv_mono Adefovir Monophosphate adv_dipivoxil->adv_mono Hydrolysis adv_mono->adv_dp Phosphorylation

Figure 2. Mechanism of action of this compound in inhibiting HBV replication.

References

Predicting Response to Adefovir Dipivoxil: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Adefovir Dipivoxil has been a significant therapeutic agent in the management of chronic hepatitis B (CHB). However, patient response to this nucleotide analog can be variable. The identification and validation of robust biomarkers to predict treatment efficacy are crucial for optimizing therapeutic strategies, managing patient expectations, and guiding the development of novel antiviral agents. This guide provides a comparative overview of key biomarkers implicated in predicting the response to this compound, supported by experimental data and detailed methodologies.

Comparative Analysis of Predictive Biomarkers

The predictive value of various biomarkers for virological, biochemical, and serological responses to this compound has been investigated in numerous clinical studies. Below is a summary of their performance based on current literature.

Table 1: Baseline Biomarkers for Predicting Treatment Response
BiomarkerPredictive ValueSupporting DataAlternative Biomarkers
HBeAg Status Negative HBeAg status is a strong predictor of a favorable virological response (VR).[1][2]HBeAg-negative patients show a significantly higher VR compared to HBeAg-positive patients (e.g., 62.75% vs. 28.21% VR at 48 weeks in one study).[1]Quantitative HBeAg levels may offer more granular prediction, with lower baseline levels associated with higher rates of HBeAg seroconversion.[3]
HBV DNA Level Lower baseline HBV DNA levels are significantly associated with a better virological response.[1][2]Patients with lower pretreatment HBV DNA levels have a higher likelihood of achieving undetectable HBV DNA.[4] For instance, in one study, a baseline HBV DNA level of <10^8 copies/ml was associated with a higher rate of achieving HBV DNA <10^3 copies/ml at week 52 compared to those with >10^8 copies/ml (53.0% vs 34.4%).[3]Serum HBV RNA is an emerging biomarker that may reflect intrahepatic cccDNA activity and predict virological response.[5]
ALT Level Higher baseline Alanine Aminotransferase (ALT) levels are an independent predictor of serological response (SR) and are associated with a better biochemical response (BR).[1][2][6]Patients with baseline ALT ≥5 x the upper limit of normal (ULN) have higher rates of HBeAg loss and seroconversion at year 5 compared to those with ALT < 5 x ULN.[6]Other markers of liver inflammation and fibrosis could be considered, although less directly predictive of antiviral response.
HBV Genotype The predictive value of HBV genotype is controversial. Some studies suggest genotype B has a better virological response than genotype C, while others find no significant difference.[7][8][9]One study in Chinese Han patients showed that genotype B had a better virological response to ADV therapy than genotype C.[9] However, another multicenter study found no significant difference in virological and serological response between genotypes B and C.[8]Specific HBV polymerase gene mutations are more direct predictors of resistance.
HBV Polymerase Mutations The presence of pre-existing resistance mutations to other nucleos(t)ide analogs may impact the efficacy of this compound.The rtA181T/V and rtN236T mutations are known to confer resistance to Adefovir.[10][11][12][13]N/A
Table 2: On-Treatment Biomarkers for Predicting Long-Term Response
BiomarkerTimepointPredictive ValueSupporting Data
HBV DNA Level Week 12A rapid decline in HBV DNA by week 12 is a strong predictor of a favorable long-term virological response.[1][3]Patients with HBV DNA <10^3 copies/mL at week 12 have a significantly higher rate of achieving undetectable HBV DNA at week 52 (82.6%) compared to those with levels >10^5 copies/mL (17.5%).[3]
HBV DNA Level Week 24Undetectable or very low HBV DNA levels at week 24 are highly predictive of a sustained virological response.[1][6]Patients with HBV DNA <10^4 copies/ml at week 24 have a significantly higher 5-year virological response rate (96.0%) compared to those with higher levels (40.9%).[6]
Primary Nonresponse (PNR) Week 12Defined as a <1 log10 IU/mL decrease in HBV DNA from baseline, PNR at week 12 is a strong negative predictor of long-term response.[1][2]Patients with PNR at week 12 have significantly lower rates of virological and serological response at week 48.[1]

Experimental Protocols

Accurate and reproducible measurement of these biomarkers is paramount for their clinical utility. Below are outlines of standard experimental protocols for key assays.

Quantification of HBV DNA by Real-Time PCR (qPCR)

This method is the gold standard for monitoring HBV viral load.

a. DNA Extraction:

  • Principle: Isolation of viral DNA from patient serum or plasma.

  • Procedure:

    • Lyse viral particles using a lysis buffer (e.g., containing proteinase K and guanidinium thiocyanate).

    • Bind DNA to a silica membrane in a spin column.

    • Wash the membrane to remove inhibitors.

    • Elute the purified HBV DNA in an elution buffer.[14][15] Alternatively, a rapid NaOH lysis method can be used.[14]

b. Real-Time PCR Amplification:

  • Principle: Amplification of a specific target region of the HBV genome and detection of the amplified product in real-time using fluorescent probes (e.g., TaqMan) or intercalating dyes (e.g., SYBR Green).[16]

  • Procedure:

    • Prepare a master mix containing DNA polymerase, dNTPs, primers, and a fluorescent probe targeting a conserved region of the HBV polymerase or core gene.

    • Add a known volume of extracted DNA to the master mix.

    • Perform thermal cycling in a real-time PCR instrument.

    • Generate a standard curve using a serial dilution of a plasmid containing the HBV target sequence.

    • Quantify the HBV DNA in patient samples by interpolating their quantification cycle (Cq) values against the standard curve.[14][17]

Detection of HBeAg by Enzyme-Linked Immunosorbent Assay (ELISA)

This immunoassay is used to determine the HBeAg status of a patient.

  • Principle: A sandwich ELISA format where HBeAg in the sample is captured by an antibody coated on a microplate well and detected by a second, enzyme-conjugated antibody.

  • Procedure:

    • Coat a 96-well microplate with a monoclonal anti-HBeAg antibody.

    • Block non-specific binding sites.

    • Add patient serum or plasma, along with positive and negative controls, to the wells and incubate.

    • Wash the wells to remove unbound components.

    • Add an enzyme-conjugated (e.g., horseradish peroxidase - HRP) anti-HBeAg antibody and incubate.

    • Wash the wells again.

    • Add a chromogenic substrate (e.g., TMB). The enzyme catalyzes a color change.

    • Stop the reaction with a stop solution.

    • Measure the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader. The signal intensity is proportional to the amount of HBeAg present.[18][19]

Identification of HBV Polymerase Mutations by Sanger Sequencing

This method is used to detect known and novel mutations associated with drug resistance.

  • Principle: Amplification of the HBV polymerase gene region of interest by PCR, followed by dideoxy chain-termination sequencing.

  • Procedure:

    • Extract HBV DNA from the patient's serum.

    • Perform PCR to amplify the region of the polymerase gene known to harbor resistance mutations (e.g., the reverse transcriptase domain).

    • Purify the PCR product.

    • Perform cycle sequencing using fluorescently labeled dideoxynucleotides.

    • Separate the sequencing products by capillary electrophoresis.

    • Analyze the resulting electropherogram to determine the nucleotide sequence and identify any mutations by comparing it to a wild-type reference sequence.[20]

Visualizations

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action cluster_0 Host Cell cluster_1 HBV Replication ADV_prodrug This compound (Prodrug) Adefovir Adefovir ADV_prodrug->Adefovir Hydrolysis ADV_prodrug->Adefovir Adefovir_DP Adefovir Diphosphate (Active Form) Adefovir->Adefovir_DP Phosphorylation HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition Chain_termination Chain Termination Adefovir_DP->Chain_termination Cellular_Kinases Cellular Kinases Cellular_Kinases->Adefovir Viral_DNA_synthesis Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA_synthesis dATP dATP dATP->HBV_DNA_Polymerase dATP->Viral_DNA_synthesis Chain_termination->Viral_DNA_synthesis Inhibits Biomarker Validation Workflow Patient_Sample Patient Serum/Plasma DNA_Extraction HBV DNA Extraction Patient_Sample->DNA_Extraction ELISA HBeAg ELISA Patient_Sample->ELISA qPCR HBV DNA qPCR DNA_Extraction->qPCR Sequencing Polymerase Gene Sequencing DNA_Extraction->Sequencing Data_Analysis Data Analysis ELISA->Data_Analysis qPCR->Data_Analysis Sequencing->Data_Analysis Prediction Prediction of Treatment Response Data_Analysis->Prediction

References

Comparative Analysis of Resistance Development: Adefovir vs. Lamivudine in Chronic Hepatitis B Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The management of chronic hepatitis B (CHB) has been significantly advanced by the advent of nucleos(t)ide analogues (NAs), which effectively suppress hepatitis B virus (HBV) replication. Among the earliest NAs, Lamivudine and Adefovir have been widely used. However, their long-term efficacy is often compromised by the emergence of drug-resistant HBV mutants. This guide provides an objective, data-driven comparison of the resistance profiles of Adefovir and Lamivudine, intended to inform research and clinical strategy.

Mechanism of Action: Targeting Viral Replication

Both Lamivudine and Adefovir are chain-terminating inhibitors of HBV DNA polymerase (reverse transcriptase), but they belong to different subclasses of NAs.

  • Lamivudine is a synthetic nucleoside analogue (a dideoxynucleoside cytosine analog).[][2] Following administration, it is phosphorylated intracellularly by host cell kinases to its active triphosphate form, lamivudine triphosphate (3TC-TP).[3][4] 3TC-TP then competitively inhibits the viral DNA polymerase by competing with the natural substrate, deoxycytidine triphosphate.[3] Its incorporation into the growing viral DNA chain leads to premature termination because it lacks the 3'-hydroxyl group necessary for further chain elongation.[3][5]

  • Adefovir Dipivoxil is a prodrug of Adefovir, an acyclic nucleotide analog of adenosine monophosphate.[6][7][8] After oral administration, it is hydrolyzed to Adefovir and then phosphorylated by cellular kinases to its active diphosphate form, adefovir diphosphate.[6][7] This active metabolite competes with the natural substrate, deoxyadenosine triphosphate, for incorporation into the viral DNA.[9] Once incorporated, it causes DNA chain termination, thereby halting HBV replication.[7][10]

G cluster_lamivudine Lamivudine Pathway cluster_adefovir Adefovir Pathway LAM Lamivudine (3TC) LAM_P Intracellular Phosphorylation LAM->LAM_P Host Kinases LAM_TP Lamivudine Triphosphate (3TC-TP) LAM_P->LAM_TP HBV_RT_L HBV Reverse Transcriptase LAM_TP->HBV_RT_L Competes with dCTP DNA_Synth_L Viral DNA Synthesis HBV_RT_L->DNA_Synth_L Chain_Term_L Chain Termination DNA_Synth_L->Chain_Term_L Incorporation of 3TC-TP ADV_D This compound ADV Adefovir ADV_D->ADV Hydrolysis ADV_P Intracellular Phosphorylation ADV->ADV_P Host Kinases ADV_DP Adefovir Diphosphate ADV_P->ADV_DP HBV_RT_A HBV Reverse Transcriptase ADV_DP->HBV_RT_A Competes with dATP DNA_Synth_A Viral DNA Synthesis HBV_RT_A->DNA_Synth_A Chain_Term_A Chain Termination DNA_Synth_A->Chain_Term_A Incorporation of ADV-DP

Caption: Intracellular activation and mechanism of action for Lamivudine and Adefovir.

Comparative Resistance Profiles

The primary distinction between Lamivudine and Adefovir lies in their genetic barrier to resistance. Lamivudine has a notoriously low barrier, leading to frequent and rapid development of resistance. In contrast, Adefovir possesses a higher barrier, resulting in a slower emergence of resistant mutations.

Lamivudine Resistance: Long-term Lamivudine monotherapy is associated with a high incidence of resistance.[11] Rates can reach 15-32% after one year of treatment and as high as 70% after five years.[11][12] The primary mutation responsible for Lamivudine resistance occurs in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the HBV reverse transcriptase domain. The most common substitutions are M204V and M204I.[13] These mutations reduce the susceptibility of the virus to Lamivudine.

Adefovir Resistance: Adefovir demonstrates a more robust resistance profile compared to Lamivudine.[14] Resistance to Adefovir monotherapy emerges more slowly.[8] The cumulative incidence of genotypic resistance in treatment-naïve patients is approximately 0% at 48 weeks, rising to around 3% at 96 weeks and 28% after 5 years of therapy.[8][15] The key resistance mutations associated with Adefovir are rtA181V/T and rtN236T.[15][16] It is noteworthy that Adefovir is effective against Lamivudine-resistant HBV strains, making it a standard rescue therapy.[11]

Quantitative Data on Resistance Development

The tables below summarize the key differences and present quantitative data on resistance rates from various studies.

Table 1: Drug Characteristics and Resistance Mutations

FeatureLamivudineAdefovir
Drug Class Nucleoside AnalogueAcyclic Nucleotide Analogue
Mechanism DNA Chain TerminationDNA Chain Termination
Genetic Barrier LowHigher
Primary Mutations rtM204V/I (YMDD motif)rtA181V/T, rtN236T

Table 2: Cumulative Incidence of Genotypic Resistance (Monotherapy in Naïve Patients)

Treatment DurationLamivudine Resistance RateAdefovir Resistance Rate
1 Year 15% - 32%[11][12]0%[15]
2 Years 42%[12]~3%[15]
3 Years 53%[12]~6%[15]
4 Years 70%[12]17%[8]
5 Years >70%[11]28%[8]

Table 3: Efficacy of Adefovir in Lamivudine-Resistant CHB (12-Month Data)

Treatment GroupVirologic Response (HBV DNA <3.3 log10 copies/mL)Rate of Clinical Resistance to Adefovir
Adefovir Monotherapy 76% (at 3 months), additional patients at 12 months[17]18%[17]
Adefovir + Lamivudine 83% (at 3 months), additional patients at 12 months[17]3%[17]

Note: Data is compiled from multiple studies and rates can vary based on patient population and study methodology.

The data clearly indicates that combination therapy with Adefovir and Lamivudine in patients who have already developed Lamivudine resistance is superior to Adefovir monotherapy in preventing the emergence of Adefovir resistance.[17][18][19]

Experimental Protocols for Resistance Testing

The standard method for identifying antiviral resistance is genotypic testing, which detects specific mutations in the HBV polymerase gene.

Key Experimental Steps for Genotypic Resistance Testing:

  • Sample Collection: Patient serum or plasma is collected. Testing is most reliable when the HBV DNA viral load is at least 600-1,000 IU/mL.[20][21]

  • HBV DNA Extraction: Viral DNA is extracted from the serum/plasma using commercial kits.[22]

  • PCR Amplification: The reverse transcriptase (RT) region of the HBV polymerase gene is amplified using a nested Polymerase Chain Reaction (PCR).[23] This step creates millions of copies of the target gene region for analysis.

  • DNA Sequencing: The amplified PCR product is sequenced. Population-based Sanger sequencing has been the classic method, though more sensitive Next-Generation Sequencing (NGS) methods are becoming more common.[23][24]

  • Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify amino acid substitutions known to confer drug resistance.[22][23] Specialized software is often used for interpretation.[21]

Phenotypic assays, which involve culturing the virus in the presence of the drug to measure its susceptibility (IC50), are less common in clinical practice due to their complexity and longer turnaround time.[24]

G start Patient Serum (HBV DNA >1000 IU/mL) extraction Viral DNA Extraction start->extraction pcr PCR Amplification of Polymerase Gene extraction->pcr sequencing DNA Sequencing (Sanger or NGS) pcr->sequencing analysis Sequence Analysis & Comparison to Wild-Type sequencing->analysis end Resistance Mutation Report analysis->end

Caption: Standard experimental workflow for HBV genotypic resistance testing.

Logical Relationship: Treatment Progression and Resistance

The differing resistance profiles of Lamivudine and Adefovir dictate a logical therapeutic progression, particularly in the context of treatment failure. Adefovir's efficacy against Lamivudine-resistant strains established its role as a crucial second-line agent before the widespread availability of newer, more potent drugs.

G cluster_main CHB Treatment & Resistance Pathways naive Treatment-Naïve Patient lam_therapy Initiate Lamivudine Monotherapy naive->lam_therapy lam_response Virological Response lam_therapy->lam_response Low Genetic Barrier lam_resistance Develop Lamivudine Resistance (rtM204V/I) lam_response->lam_resistance High Probability Over Time rescue Rescue Therapy Options lam_resistance->rescue adv_mono Adefovir Monotherapy rescue->adv_mono adv_combo Adefovir + Lamivudine Combination Therapy rescue->adv_combo adv_resistance Develop Adefovir Resistance (rtA181V/T) adv_mono->adv_resistance Higher Risk combo_response Sustained Virological Response adv_combo->combo_response Lower Risk of ADV Resistance

Caption: Logical flow of treatment decisions based on resistance development.

Conclusion

The comparative analysis clearly demonstrates that Adefovir has a superior resistance profile to Lamivudine for the treatment of chronic hepatitis B. Lamivudine's low genetic barrier leads to high rates of resistance with long-term monotherapy, significantly limiting its durability. Adefovir, with its higher genetic barrier, offers a more sustained response and serves as an effective agent against Lamivudine-resistant HBV. Furthermore, clinical data supports the use of Adefovir in combination with Lamivudine for patients with pre-existing Lamivudine resistance to minimize the risk of developing subsequent Adefovir resistance. This understanding of their distinct resistance pathways is critical for optimizing long-term management strategies for patients with CHB.

References

Translating In Vitro Findings to Clinical Reality: A Comparative Guide to Adefovir Dipivoxil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of Adefovir Dipivoxil, bridging the gap between its in vitro performance and its clinical relevance in the treatment of chronic hepatitis B virus (HBV) infection. By objectively comparing its efficacy and safety profile with key alternatives and presenting the underlying experimental data, this document serves as a valuable resource for researchers and drug development professionals.

Executive Summary

This compound is an oral prodrug of adefovir, an acyclic nucleotide analog of adenosine monophosphate.[1] Its in vitro antiviral activity against HBV is well-documented, demonstrating potent inhibition of viral replication. Clinical trials have largely substantiated these in vitro findings, establishing this compound as a therapeutic option for chronic hepatitis B. However, its clinical use is nuanced by a dose-dependent risk of nephrotoxicity and the emergence of resistance over long-term therapy. This guide delves into the specifics of these findings, offering a comparative perspective against other widely used nucleos(t)ide analogs.

Mechanism of Action

This compound is readily absorbed and hydrolyzed to its active form, adefovir.[2] Cellular kinases then phosphorylate adefovir to adefovir diphosphate. This active metabolite competitively inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate, deoxyadenosine triphosphate.[1][2] Incorporation of adefovir diphosphate into the growing viral DNA chain leads to chain termination, thus halting viral replication.[2][3]

This compound Mechanism of Action cluster_cell Hepatocyte cluster_virus HBV Replication Adefovir_Dipivoxil This compound (Oral Prodrug) Adefovir Adefovir Adefovir_Dipivoxil->Adefovir Hydrolysis Adefovir_MP Adefovir Monophosphate Adefovir->Adefovir_MP Cellular Kinases Adefovir_DP Adefovir Diphosphate (Active Metabolite) Adefovir_MP->Adefovir_DP Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase Adefovir_DP->HBV_DNA_Polymerase Competitive Inhibition Chain_Termination Chain Termination Adefovir_DP->Chain_Termination Incorporation Viral_DNA_Synthesis Viral DNA Synthesis HBV_DNA_Polymerase->Viral_DNA_Synthesis dATP dATP (Natural Substrate) dATP->HBV_DNA_Polymerase Chain_Termination->Viral_DNA_Synthesis Blocks

Figure 1: Mechanism of action of this compound.

In Vitro Efficacy and Cytotoxicity

The in vitro antiviral activity of adefovir has been evaluated in various HBV-producing human hepatoma cell lines. The concentration of adefovir that inhibits 50% of viral DNA synthesis (IC50) typically ranges from 0.2 to 2.5 µM.[1][4]

Table 1: In Vitro Activity of Adefovir Against Wild-Type and Resistant HBV

Virus StrainIC50 (µM) of AdefovirFold Change in IC50Reference
Wild-Type HBV0.2 - 2.5-[1][4]
Lamivudine-Resistant HBVSimilar to Wild-TypeNo significant change
Adefovir-Resistant (rtN236T)7-fold higher than WT7[5]
Adefovir-Resistant (rtA181V)4.3-fold higher than WT4.3[5]

In vitro studies have also demonstrated that adefovir has additive antiviral effects when combined with lamivudine and moderately synergistic effects with entecavir or tenofovir. Importantly, no in vitro cytotoxicity was observed at the tested therapeutic concentrations.

Clinical Efficacy

Clinical trials have confirmed the in vitro findings, demonstrating significant efficacy of this compound in treating chronic hepatitis B.

Table 2: Key Efficacy Outcomes from Phase III Clinical Trials (48 Weeks)

Patient PopulationEfficacy EndpointThis compound (10 mg/day)PlaceboReference
HBeAg-Negative Histologic Improvement64%33%[1]
HBV DNA < 400 copies/mL51%0%[1]
ALT Normalization72%29%[1]
HBeAg-Positive Histologic Improvement53%25%[6]
Undetectable HBV DNA21%0%
HBeAg Seroconversion12%6%
ALT Normalization48%16%

Long-term treatment with this compound has shown sustained virological and biochemical responses.

Comparative Clinical Performance

This compound has been a cornerstone of HBV therapy; however, newer agents like Tenofovir Disoproxil Fumarate (TDF) and Entecavir (ETV) have demonstrated superior efficacy and a higher barrier to resistance in head-to-head trials.

Table 3: Comparative Efficacy of this compound, Tenofovir Disoproxil Fumarate, and Entecavir

ParameterThis compound (10 mg)Tenofovir DF (300 mg)Entecavir (0.5 mg)
Potency LowerHigherHigher
HBV DNA Suppression SignificantSuperior to AdefovirSuperior to Adefovir
ALT Normalization EffectiveSimilar or better than AdefovirSimilar or better than Adefovir
Resistance Barrier LowerHigherHigher
Nephrotoxicity Dose-dependent riskLower risk than AdefovirLow risk

Studies have shown that Tenofovir is superior to Adefovir in HBV DNA suppression. In adefovir-resistant patients, a combination of Entecavir and Adefovir or Tenofovir monotherapy are effective treatment options.[7][8]

Safety and Tolerability: The Challenge of Nephrotoxicity

While generally well-tolerated, the primary clinical concern with this compound is dose-dependent nephrotoxicity.[8] Long-term therapy, especially at higher doses, has been associated with a gradual increase in serum creatinine and a decrease in serum phosphorus.[2] The cumulative incidence of renal impairment at 5 years of treatment can be as high as 34.7%.[5] Careful monitoring of renal function is crucial, particularly in patients with pre-existing renal dysfunction or other risk factors.[4]

Experimental Protocols

In Vitro HBV Antiviral Activity Assay (Using HepG2.2.15 Cells)

This protocol outlines the determination of the 50% effective concentration (EC50) of a test compound against HBV replication.

Materials:

  • HepG2.2.15 cell line (stably transfected with the HBV genome)

  • Cell culture medium (e.g., DMEM/F12 with supplements)

  • Test compound (e.g., this compound)

  • Positive control (e.g., Lamivudine)

  • Reagents for HBV DNA extraction and quantification (e.g., real-time PCR)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth throughout the experiment.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound and controls. Include a "no drug" control.

  • Incubation: Incubate the plates for 6-9 days, with a medium change containing the respective compound concentrations every 3 days.

  • Supernatant Collection: Collect the cell culture supernatant for quantification of extracellular HBV DNA.

  • DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • Real-Time PCR: Quantify the HBV DNA levels using a validated real-time PCR assay targeting a conserved region of the HBV genome.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of HBV DNA inhibition against the log of the compound concentration using a non-linear regression model.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of a test compound.

MTT Cytotoxicity Assay Workflow Seed_Cells Seed HepG2 cells in 96-well plate Add_Compound Add serial dilutions of test compound Seed_Cells->Add_Compound Incubate Incubate for the same duration as antiviral assay Add_Compound->Incubate Add_MTT Add MTT reagent to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at ~570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 value Read_Absorbance->Calculate_CC50

Figure 2: Workflow for MTT cytotoxicity assay.

Materials:

  • Hepatoma cell line (e.g., HepG2)

  • Cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Compound Treatment: After 24 hours, add serial dilutions of the test compound. Include a "no compound" control.

  • Incubation: Incubate for a period equivalent to the antiviral assay (e.g., 6-9 days).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[4]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Conclusion: Clinical Relevance of In Vitro Findings

The in vitro profile of this compound as a potent inhibitor of HBV replication has been largely predictive of its clinical efficacy. The additive and synergistic effects observed in vitro with other nucleos(t)ide analogs have also translated into clinical strategies for managing drug resistance. However, the full clinical picture, particularly the long-term risk of nephrotoxicity, was not readily apparent from standard in vitro cytotoxicity assays. This highlights the critical need for comprehensive preclinical safety assessments and long-term clinical monitoring to fully understand the therapeutic window of any new antiviral agent. For this compound, while its in vitro findings established its potential, its clinical relevance is ultimately defined by a balance of its moderate efficacy, lower resistance barrier compared to newer agents, and the necessity for careful patient selection and monitoring to mitigate the risk of renal adverse events.

References

Safety Operating Guide

Proper Disposal of Adefovir Dipivoxil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of Adefovir Dipivoxil, ensuring compliance with regulations and promoting a safe laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.

Core Safety and Handling Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3] Therefore, adherence to strict safety protocols during handling and disposal is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (Nitrile rubber is recommended), a lab coat or protective suit, and eye/face protection.[1][3]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood or a ventilated enclosure to avoid dust inhalation.[2][3][4]

  • Avoid Dust Formation: Take measures to prevent the dispersion of dust when handling the solid compound.[4][5]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][3][4] Do not eat, drink, or smoke in areas where the chemical is handled.[1][3]

Disposal Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by stringent federal, state, and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7][8]

Key Disposal Parameters and Regulatory Standards

ParameterGuideline / RegulationSource
Waste Classification May be considered hazardous waste depending on characteristics and local regulations. Generators must classify their waste accurately.[3][7]EPA (RCRA)
Primary Disposal Method Incineration in a licensed facility, often after mixing with a combustible solvent.[1][5][8]Safety Data Sheets
Sewer Disposal Prohibited for hazardous pharmaceutical waste under EPA Subpart P regulations. Do not empty into drains.[3][8]EPA
Landfill (Household Trash) Not recommended for laboratory quantities. May be permissible for household use after mixing with an unpalatable substance if no take-back programs are available, but this does not apply to research settings.[6]FDA / EPA
Contaminated Materials All contaminated packaging, PPE, and lab supplies must be handled and disposed of as hazardous waste, following the same procedures as the chemical itself.[4][5]Safety Data Sheets
Disposal Vendor Entrust disposal to a licensed, professional waste disposal company.[1][4] Maintain records of destruction.[9]Local & National Regulations

Protocol for Preparing this compound Waste for Disposal

This protocol outlines the steps for safely accumulating and preparing this compound and associated contaminated materials for pickup by a certified waste disposal vendor.

Materials:

  • Designated, labeled, and sealable hazardous waste container (compatible with combustible solvents if used).

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, lab coat.

  • Chemical fume hood.

  • Combustible solvent (e.g., ethanol), if recommended by your institution's Environmental Health & Safety (EHS) office.

  • Waste labels and documentation as required by your institution and the disposal vendor.

Procedure:

  • Consult EHS: Before beginning any disposal process, consult your institution's Environmental Health & Safety (EHS) department to confirm specific procedures and requirements.[9]

  • Segregate Waste: Identify and segregate all waste streams. This includes:

    • Unused or expired this compound powder.

    • Contaminated lab supplies (e.g., pipette tips, weigh boats, vials).

    • Contaminated PPE (e.g., gloves).

    • Empty stock containers.[4]

  • Prepare for Disposal (Solid Waste):

    • Working inside a chemical fume hood, carefully place the pure this compound powder and any contaminated solids into the designated hazardous waste container.

    • Avoid creating dust.[5] If cleaning residual powder from surfaces, wet the area slightly to prevent airborne particles.

  • Prepare for Disposal (Solution - Optional Method):

    • Some disposal vendors may require the material to be dissolved in a combustible solvent.[1][5]

    • If this method is approved by your EHS, carefully dissolve or mix the this compound waste with the specified solvent inside the hazardous waste container. Perform this step entirely within a chemical fume hood.

  • Package and Label:

    • Securely seal the hazardous waste container.

    • Affix a completed hazardous waste label to the container. The label must include the chemical name ("this compound"), concentration (if in solution), and hazard characteristics (e.g., "Toxic").

    • Store the sealed container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials while awaiting pickup.[5]

  • Schedule Pickup: Arrange for the collection of the waste by your institution's licensed hazardous waste disposal vendor.

  • Document: Maintain a manifest or certificate of destruction from the vendor as a record of proper disposal.[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper management and disposal of this compound waste in a laboratory setting.

G start Identify this compound Waste for Disposal consult Consult Institutional EHS Guidelines start->consult ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) consult->ppe segregate Segregate Waste Streams (Pure Chemical, Contaminated Solids, PPE) package Place Waste in Designated Hazardous Waste Container segregate->package hood Work in Chemical Fume Hood ppe->hood hood->segregate label_seal Securely Seal and Label Container with Hazard Information package->label_seal storage Store in Secure Secondary Containment label_seal->storage pickup Arrange Pickup by Licensed Disposal Vendor storage->pickup document Receive and File Certificate of Destruction pickup->document end Disposal Complete document->end

A flowchart detailing the procedural steps for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.